molecular formula C8H2Cl2FN3O2 B1387774 2,4-Dichloro-7-fluoro-6-nitroquinazoline CAS No. 1007308-75-9

2,4-Dichloro-7-fluoro-6-nitroquinazoline

Cat. No.: B1387774
CAS No.: 1007308-75-9
M. Wt: 262.02 g/mol
InChI Key: RUKOBTYGLGOONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7-fluoro-6-nitroquinazoline is a useful research compound. Its molecular formula is C8H2Cl2FN3O2 and its molecular weight is 262.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-7-fluoro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2FN3O2/c9-7-3-1-6(14(15)16)4(11)2-5(3)12-8(10)13-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKOBTYGLGOONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653118
Record name 2,4-Dichloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007308-75-9
Record name 2,4-Dichloro-7-fluoro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4-Dichloro-7-fluoro-6-nitroquinazoline physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including several FDA-approved kinase inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib).[1] Within this important class of heterocycles, this compound stands out as a highly versatile and reactive intermediate.[2][3] Its specific substitution pattern—two reactive chloro positions, an electron-withdrawing nitro group, and a fluorine atom—confers a unique electronic profile that makes it an ideal precursor for the synthesis of complex molecular architectures, particularly in the development of targeted cancer therapies.[2]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core physicochemical properties of this compound. We move beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices for its characterization. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility in the laboratory.

Molecular Profile and Structural Attributes

The strategic placement of functional groups on the quinazoline core dictates the molecule's reactivity. The potent electron-withdrawing effect of the nitro group at position 6 significantly enhances the electrophilicity of the pyrimidine ring. This, in turn, activates the chloro-substituents at positions 2 and 4, making them excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a key tactical advantage in multi-step synthesis, allowing for the controlled introduction of various functionalities.

Caption: Chemical structure of this compound.

Core Identifiers
PropertyValueSource
CAS Number 1007308-75-9[4][5]
Molecular Formula C₈H₂Cl₂FN₃O₂[4][5]
Molecular Weight 262.02 g/mol [5]
Synonyms AK-79525, ANW-47843, BR-79525[5]

Tabulated Physicochemical Properties

This table summarizes the key physicochemical properties. Due to the compound's nature as a synthetic intermediate, extensive experimental data is not always published. In such cases, we provide guidance for experimental determination in Section 3.

PropertyExperimental ValueNotes and Insights
Melting Point Not publicly availableNitro-substituted quinazolines typically exhibit high melting points due to strong intermolecular interactions.[2] See Protocol 3.2 for determination.
Boiling Point Not applicableLikely to decompose at high temperatures before boiling.
Aqueous Solubility Not publicly availableThe presence of two chloro groups and a nitro group suggests low aqueous solubility and high lipophilicity (high LogP).[2] See Protocol 3.3 for determination.
Lipophilicity (LogP) Not publicly availableExpected to be high. A structurally related compound, 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline, has a computed LogP of 4.857.[6]
Appearance SolidNo specific color information is consistently available; related compounds are often yellow solids.[7][8]

Experimental Determination of Physicochemical Properties

Accurate characterization is paramount for the successful use of this intermediate. The following section details the essential workflows for confirming its identity, purity, and solubility profile.

Caption: General workflow for the physicochemical characterization of a synthetic intermediate.

Spectroscopic Characterization

A crucial first step is to confirm the structural integrity and purity of the material using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Causality: This provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Expected Results: An ESI+ spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 262.0, exhibiting a characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio for M, M+2, M+4).

    • Protocol:

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

      • Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.

      • Acquire data in positive ion mode.

      • Analyze the spectrum for the molecular ion peak and its isotopic distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: NMR provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms and the absence of impurities.

    • Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆): The spectrum will be simple, showing only signals in the aromatic region. Based on related structures, one would expect three distinct singlets or narrow doublets corresponding to the protons at positions H-2, H-5, and H-8.[8]

    • Expected ¹³C NMR Signals: One would expect to see 8 distinct signals for the carbons in the quinazoline core. Chemical shifts will be influenced by the attached functional groups.

    • Protocol:

      • Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

      • Transfer the solution to an NMR tube.

      • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]

      • Process the data and assign the observed peaks to the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Causality: IR spectroscopy is used to identify the key functional groups present in the molecule.

    • Expected Characteristic Peaks:

      • ~1610-1645 cm⁻¹ for C=N stretching.[8]

      • ~1530-1550 cm⁻¹ (asymmetric) and ~1320-1340 cm⁻¹ (symmetric) for the NO₂ group.[8]

    • Protocol:

      • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

      • Acquire the spectrum.

      • Identify the characteristic absorption bands corresponding to the functional groups.

Melting Point Analysis
  • Causality: The melting point is a robust indicator of a crystalline solid's purity. A sharp, narrow melting range (e.g., < 2 °C) typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.

  • Protocol (Capillary Method): [10][11]

    • Load a small amount of finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

Solubility Profiling

In drug discovery, understanding a compound's solubility is critical.[12] Two distinct types of solubility—kinetic and thermodynamic—are measured to inform different stages of the development pipeline.[13]

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k1 High-concentration DMSO stock k2 Rapid addition to Aqueous Buffer k1->k2 k3 Precipitation Measurement (Nephelometry) k2->k3 r Application Context k3->r High-throughput Early Discovery t1 Excess Solid Compound t2 Equilibration in Buffer (e.g., 24h Shake-Flask) t1->t2 t3 Quantification of Supernatant (HPLC) t2->t3 t3->r Gold Standard Lead Optimization

Caption: Comparison of Kinetic and Thermodynamic solubility determination workflows.

  • Causality: This high-throughput assay mimics the conditions of early-stage biological screening where compounds are often introduced from a DMSO stock. It measures the concentration at which a compound precipitates out of an aqueous buffer, providing a rapid assessment for structure-solubility relationships.[12][14]

  • Methodology (Nephelometry):

    • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

    • Assay Plate: Add a defined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microplate (e.g., 384-well).

    • Compound Addition: Use a liquid handler to perform serial additions of the DMSO stock into the buffer-filled wells to create a concentration gradient.

    • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

    • Measurement: Measure the light scattering of each well using a microplate nephelometer, such as the BMG NEPHELOstar Plus.[14]

    • Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the formation of a precipitate.

  • Causality: This is the "gold standard" method that measures the true equilibrium solubility of a compound's most stable solid form in a given solvent.[13] It is a lower-throughput but more accurate method, critical for lead optimization and pre-formulation studies.[15]

  • Methodology (Shake-Flask): [13][15]

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid must be visible.

    • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantification: Accurately determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection, by comparing the result against a standard curve of known concentrations.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling. While a specific safety data sheet for this exact CAS number is not widely available, data from closely related nitro- and chloro-substituted quinazolines provides essential guidance.

  • Hazard Classification: Similar compounds are classified as harmful if swallowed (Acute Toxicity, Oral) and causing serious eye irritation.[16][17]

  • Precautions for Safe Handling: [18]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid dust formation.

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Conditions for Safe Storage: [18]

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place, away from moisture and incompatible materials.

Conclusion

This compound is a pivotal building block in modern synthetic and medicinal chemistry. Its value is derived from a well-defined molecular architecture that allows for controlled, sequential chemical modifications. A thorough understanding and experimental validation of its physicochemical properties—identity, purity, melting point, and solubility—are not merely procedural formalities; they are prerequisites for its effective and reproducible application in the synthesis of novel, high-value compounds. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this and other critical chemical intermediates, ensuring the integrity of their scientific endeavors.

References

  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. Published by the National Center for Biotechnology Information (PMC). Retrieved from [Link][1]

  • Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link][12]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1007308-75-9. Allfluoro. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link][13]

  • Al-Tel, T. H., et al. (2009). Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Molecules, 14(11), 4661-4671. Published by MDPI. Retrieved from [Link][10]

  • Abrahamsson, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][15]

  • Salas-Villalobos, E., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(19), 4501. Published by MDPI. Retrieved from [Link][11]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link][14]

  • Fakhravar, H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16, 89. Published by the National Center for Biotechnology Information (PMC). Retrieved from [Link][9]

  • Nguyen, H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. Published by MDPI. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. PubChem Compound Database. Retrieved from [Link][17]

  • Asundaria, A. S., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Published by the National Center for Biotechnology Information (PMC). Retrieved from [Link][19]

Sources

A Technical Guide to 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides an in-depth technical analysis of 2,4-Dichloro-7-fluoro-6-nitroquinazoline (CAS No. 1007308-75-9), a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. The unique substitution pattern—reactive chloro groups at the C2 and C4 positions, combined with the electron-withdrawing effects of the fluoro and nitro moieties—renders this molecule a versatile and powerful building block. We will explore its fundamental physicochemical properties, detail a logical synthetic pathway, and elucidate its chemical reactivity. The primary focus will be on its strategic application as a core intermediate in the synthesis of targeted therapeutics, particularly multi-kinase inhibitors for oncology.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in advanced pharmaceutical synthesis.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[2] This scaffold is a cornerstone in the design of numerous FDA-approved drugs, including kinase inhibitors like Gefitinib and Erlotinib, which have revolutionized cancer treatment.[1][3] The versatility of the quinazoline core allows for precise modification at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to achieve high-affinity and selective binding to biological targets.

This compound emerges as a particularly valuable derivative. Its key features are:

  • Dichlorination at C2 and C4: These positions are highly susceptible to sequential and selective nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various amine-containing side chains that are crucial for target engagement.

  • Fluorination at C7: The fluorine atom can enhance metabolic stability and improve binding affinity through favorable interactions with the target protein.

  • Nitration at C6: The potent electron-withdrawing nitro group significantly activates the quinazoline ring system, further facilitating the SNAr reactions at the C2 and C4 positions. It also serves as a synthetic handle, as it can be reduced to an amino group for further derivatization.

This combination of functional groups makes it an ideal starting material for constructing complex molecules, especially multi-kinase inhibitors designed to treat malignancies like acute myeloid leukemia (AML) and various solid tumors.[2][4]

Physicochemical and Structural Properties

A comprehensive understanding of the compound's physical and chemical characteristics is essential for its effective use in synthesis. The key properties are summarized below.

PropertyValueSource
CAS Number 1007308-75-9[5][6]
Molecular Formula C₈H₂Cl₂FN₃O₂[1][5]
Molecular Weight 262.02 g/mol [1][7]
IUPAC Name This compound[1]
Typical Purity ≥97.00%[5][6]
Appearance Yellow solid (typical)Inferred from similar compounds
Storage Sealed in a dry environment at room temperature.[7]

Synthesis Pathway and Experimental Protocol

Proposed Synthetic Workflow

G A 2-Amino-4-fluoro-5- nitrobenzoic Acid B 7-Fluoro-6-nitroquinazoline- 2,4(1H,3H)-dione A->B Step 1: Cyclization Reagents: Urea or NaOCN, Heat C 2,4-Dichloro-7-fluoro- 6-nitroquinazoline (Target Compound) B->C Step 2: Chlorination Reagents: POCl₃ or SOCl₂/DMF, Heat

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Cyclization to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

  • Causality: This initial step constructs the core quinazoline dione ring system. The reaction of an anthranilic acid derivative with a source of carbonyl groups, such as urea or sodium cyanate followed by hydrolysis, is a standard and robust method for forming this heterocyclic scaffold.

  • Methodology:

    • To a suspension of 2-amino-4-fluoro-5-nitrobenzoic acid in a suitable high-boiling solvent (e.g., diphenyl ether), add an excess of urea.

    • Heat the reaction mixture to 180-200 °C under vigorous stirring for 2-4 hours, monitoring the evolution of ammonia gas.

    • Cool the reaction mixture to room temperature. The solid product will precipitate.

    • Dilute the mixture with a non-polar solvent like hexane, collect the precipitate by filtration, and wash thoroughly to remove the reaction solvent.

    • The resulting crude 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is typically of sufficient purity to be used directly in the next step.

Step 2: Chlorination to this compound

  • Causality: This is the critical activation step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) are standard choices for converting the dione into the highly reactive dichloro derivative.[3][8] The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which facilitates the chlorination.

  • Methodology:

    • Combine the crude 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione from the previous step with an excess of phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-diethylaniline may be added to scavenge the HCl produced.[3]

    • Reflux the mixture for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

    • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

    • Pour the cooled residue slowly and cautiously into a beaker of crushed ice with stirring. This will hydrolyze any remaining reagent and precipitate the product.

    • Collect the solid yellow precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • The final product, this compound, can be further purified by recrystallization if necessary.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is defined by the differential reactivity of its two chlorine atoms, which allows for selective and sequential nucleophilic substitution.

G quinazoline This compound C4-Cl (Most Reactive) C2-Cl (Less Reactive) prod1 2-Chloro-4-(R¹-amino)-... C2-Cl quinazoline:c4->prod1:struct SₙAr at C4 sub1 Primary Amine (R¹-NH₂) Low Temperature sub2 Secondary Amine (R²-NH₂) Higher Temperature prod2 2-(R²-amino)-4-(R¹-amino)-... Fully Substituted prod1:c2->prod2:struct SₙAr at C2

Caption: Regioselective nucleophilic substitution at the C4 and C2 positions.

  • Reactivity Hotspot (C4): The chlorine atom at the C4 position is significantly more electrophilic and sterically accessible than the one at C2. This is due to stronger activation by the adjacent pyrimidine nitrogen (N3) and the fused aromatic ring system. Consequently, nucleophilic attack by an amine preferentially occurs at this site, often at lower temperatures (0 °C to room temperature).

  • Secondary Reaction Site (C2): Substitution at the C2 position requires more forcing conditions, such as higher temperatures or microwave irradiation. This differential reactivity is the cornerstone of its utility, enabling the synthesis of unsymmetrically substituted quinazolines.

  • Electronic Influence: The nitro (at C6) and fluoro (at C7) groups are strongly electron-withdrawing. They pull electron density out of the ring system, making the entire scaffold more electron-deficient and thus more susceptible to nucleophilic attack at the C2 and C4 positions. This electronic activation is critical for achieving high yields and clean reactions.

Application in Kinase Inhibitor Synthesis

This intermediate is a validated precursor for potent kinase inhibitors.[1] Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] The general strategy involves using the dichloroquinazoline core to build a molecule that can compete with ATP for the kinase's binding site.

General Workflow for Kinase Inhibitor Development

G A 2,4-Dichloro-7-fluoro- 6-nitroquinazoline B Step 1: C4 Substitution (Target Binding Moiety) A->B R¹-NH₂ C Step 2: C2 Substitution (Solubilizing Group) B->C R²-NH₂ D Step 3: Nitro Reduction (Further Derivatization) C->D Fe/NH₄Cl or H₂/Pd-C E Final Kinase Inhibitor (e.g., BPR1K871 scaffold) D->E Acylation/Alkylation

Caption: Strategic workflow from intermediate to a final API scaffold.

  • Case Study: Multi-Kinase Inhibitors: Research has shown that quinazoline-based compounds can be designed to inhibit multiple kinases simultaneously, such as FLT3 and Aurora Kinase (AURKA), which are implicated in AML.[2][4] In a typical synthesis, an aniline derivative responsible for key hydrogen bonding interactions in the kinase hinge region is first attached at the C4 position. Subsequently, a different amine, often containing a solubilizing group, is introduced at the C2 position to improve the compound's pharmacokinetic properties.[2] The nitro group can then be reduced to an amine and further functionalized to optimize potency and selectivity.

Analytical and Safety Data

Spectroscopic Characterization

Full characterization of the compound is crucial for quality control. While specific spectra for this exact CAS number are proprietary to suppliers, analogous compounds have been fully characterized, and similar results can be expected.[8]

  • ¹H NMR: Signals corresponding to the two aromatic protons on the quinazoline ring are expected.

  • ¹³C NMR: Resonances for all eight carbon atoms should be observable.

  • MS (ESI+): A molecular ion peak corresponding to [M+H]⁺ would confirm the molecular weight.

  • IR: Characteristic peaks for the C=N, C=C, and NO₂ functional groups would be present.[8]

Spectroscopic data for this compound and its analogs can be found in chemical supplier databases and analytical services.[9]

Safety and Handling

As a halogenated nitroaromatic compound, this compound requires careful handling in a laboratory setting.

  • GHS Hazard Classification: It is classified as harmful if swallowed and causes serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Procurement and Availability

This compound is available from various specialized chemical suppliers who cater to the pharmaceutical research and development sector.[11][12] It is typically sold in quantities ranging from grams for research purposes to bulk orders (e.g., 500kg) for process development and manufacturing.[5][6] When sourcing this material, it is imperative to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its precisely arranged functional groups provide a robust and flexible platform for the synthesis of next-generation targeted therapies. The predictable, regioselective reactivity of the chloro substituents, enhanced by the activating nitro and fluoro groups, allows for the efficient and controlled construction of complex molecular architectures. As the demand for novel kinase inhibitors and other targeted drugs continues to grow, the importance of this powerful building block in the drug discovery pipeline is set to increase.

References

  • Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

  • Procurement Strategies for this compound from China. Textile Chem, (n.d.). [Link]

  • This compound: Your Reliable Pharmaceutical Intermediate Supplier. Textile Chem, (n.d.). [Link]

  • 4-Chloro-7-fluoro-6-nitroquinazoline. PubChem. [Link]

  • Berr Chem. Scribd. [Link]

  • 2,4-Dichloro-6-fluoroquinazoline. PubChem. [Link]

  • Chuang, T. H., Chen, Y. L., Chen, C. H., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(52), 86239–86256. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Conconi, M. T., Marzaro, G., Urbani, L., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 204-216. [Link]

  • 2,4-Dichloro-7-fluoro-quinazoline. PubMed. [Link]

  • Szumilak, M., Staszewska-Krajewska, O., & Serafin, K. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(2), M986. [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PubMed. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-dichloro-7-fluoro-6-nitroquinazoline, a key intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its molecular structure, spectroscopic signature, chemical reactivity, and its significant role in the landscape of modern drug discovery, particularly in the development of kinase inhibitors.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, is a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of numerous FDA-approved drugs.[1][2] Notably, the quinazoline scaffold is central to a class of potent tyrosine kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib.[3] The specific substitution pattern of this compound, with its reactive chloro groups and electron-withdrawing fluoro and nitro moieties, makes it a highly versatile precursor for creating libraries of targeted therapeutic agents.[3][4][5][6]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound (CAS No. 1007308-75-9) is characterized by a planar quinazoline ring system. The molecule's properties are significantly influenced by its substituents. The two chlorine atoms at positions 2 and 4 are key reactive sites. The strong electron-withdrawing nature of the fluorine atom at position 7 and the nitro group at position 6 modulates the electronic properties of the entire ring system, impacting its reactivity and biological interactions.

While a specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 2,4-dichloro-7-fluoroquinazoline, reveals a planar molecule with π–π stacking interactions in the solid state.[1][2] It is anticipated that the addition of a nitro group at the 6-position would not significantly alter the planarity of the quinazoline core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1007308-75-9[3]
Molecular Formula C₈H₂Cl₂FN₃O₂[3]
Molecular Weight 262.02 g/mol [3]
Appearance Yellow solid (predicted)Inferred from analogs[7][8]

Synthesis of this compound

A plausible and efficient synthesis of this compound can be devised based on established methodologies for similar quinazoline derivatives.[1][7][8][9] The following multi-step protocol outlines a likely synthetic pathway, starting from commercially available 2-amino-4-fluorobenzoic acid.

Experimental Protocol:

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

  • To a stirred suspension of 2-amino-4-fluorobenzoic acid in water, add acetic acid.

  • Slowly add a solution of sodium cyanate (NaOCN) in water to the mixture.

  • After stirring, add sodium hydroxide (NaOH) portion-wise while cooling the reaction.

  • Acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 4, which will induce precipitation.

  • Filter the precipitate, wash with water, and dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1]

Step 2: Nitration of 7-Fluoroquinazoline-2,4(1H,3H)-dione

  • To a mixture of concentrated sulfuric acid and fuming nitric acid, carefully add the 7-fluoroquinazoline-2,4(1H,3H)-dione from the previous step.

  • Heat the reaction mixture.

  • Pour the cooled reaction mixture onto ice-water to precipitate the product.

  • Filter, wash, and dry the precipitate to obtain 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione.[10]

Step 3: Chlorination to this compound

  • Reflux a mixture of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, phosphorus oxychloride (POCl₃), and a suitable base such as N,N-diethylaniline or tri-n-propylamine.[1][3]

  • After the reaction is complete, remove the excess POCl₃ by rotary evaporation.

  • Carefully pour the residue into a mixture of ice and water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield this compound.[1][3]

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Two singlets in the aromatic region, corresponding to the protons at the C-5 and C-8 positions. The exact chemical shifts would be influenced by the surrounding electron-withdrawing groups.
¹³C NMR Signals corresponding to the eight carbon atoms of the quinazoline ring. The carbons attached to chlorine (C-2 and C-4) would appear at characteristic downfield shifts. The carbon attached to fluorine (C-7) would show a characteristic C-F coupling.
IR Spectroscopy Characteristic peaks for C=N stretching in the quinazoline ring, C-Cl stretching, C-F stretching, and strong asymmetric and symmetric stretching bands for the NO₂ group.[12][13][14]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Chemical Reactivity: A Versatile Intermediate

The reactivity of this compound is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position is significantly more reactive than the one at the 2-position. This regioselectivity is a well-documented phenomenon in 2,4-dichloroquinazolines and is crucial for its synthetic utility.

The electron-withdrawing nitro and fluoro groups further activate the quinazoline ring towards nucleophilic attack. This allows for sequential and controlled substitution reactions, making it an ideal scaffold for building molecular diversity.

Reactivity_Diagram

Applications in Drug Discovery

The primary application of this compound is as a key building block in the synthesis of kinase inhibitors. The differential reactivity of the 2- and 4-positions allows for the introduction of various functionalities that can be tailored to target the ATP-binding site of specific kinases.

The general workflow for utilizing this intermediate in drug discovery involves:

  • Scaffold Elaboration: Selective substitution at the C-4 position with a variety of amines or other nucleophiles to generate a library of 2-chloro-4-substituted quinazolines.

  • Further Diversification: Subsequent substitution at the C-2 position under more forcing conditions to introduce additional diversity.

  • Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or sulfonylation.

  • Biological Screening: The resulting library of compounds is then screened for inhibitory activity against a panel of kinases to identify lead compounds for further optimization.

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its well-defined reactivity, particularly the regioselective substitution at the C-4 position, combined with the electronic influence of the fluoro and nitro groups, makes it an invaluable tool for the synthesis of novel, targeted therapeutics. A thorough understanding of its molecular structure, synthesis, and chemical behavior is essential for researchers and scientists working in the field of drug development.

References

  • Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

  • Supporting Information for Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive. (2023). Royal Society of Chemistry. [Link]

  • Li, Y., Wang, Y., & Wang, J. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3075. [Link]

  • Supporting Information for Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry. [Link]

  • Wojciechowska, M., & Daszkiewicz, Z. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1163. [Link]

  • Supporting Information for An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. [Link]

  • Supporting information for Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3759), a Potent and Orally Bioavailable EGFR Inhibitor for the Treatment of Non-Small-Cell Lung Cancer. (n.d.). ACS Publications. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 3), o740. [Link]

  • Wojciechowska, M., & Daszkiewicz, Z. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. [Link]

  • NIST. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

  • Liu, Y., Zhang, J., Yao, C., Zhang, Y., & Zhang, W. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(10), 15998–16010. [Link]

  • NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. [Link]

  • ResearchGate. (n.d.). Optimized 3D structure of 2,4-dichloro-6,7-dimethoxyquinazoline. [Link]

Sources

Spectroscopic Characterization of 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

The structure of 2,4-dichloro-7-fluoro-6-nitroquinazoline presents a unique combination of functionalities that will manifest in its spectra. The quinazoline core, substituted with two chloro groups, a fluoro group, and a nitro group, creates a distinct electronic environment that influences the chemical shifts of protons and carbons, the vibrational frequencies of bonds, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will discuss the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring moiety of the quinazoline core.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.5 - 8.8Doublet~2-3 HzH-5
~8.0 - 8.3Doublet~9-10 HzH-8

Causality behind the Predictions: The electron-withdrawing nature of the nitro group at position 6 and the fluorine at position 7 will significantly deshield the proton at H-5, pushing its chemical shift downfield. The proton at H-8 will be influenced by the adjacent nitrogen and the fluorine, also resulting in a downfield shift. The observed splitting pattern will arise from the coupling between H-5 and the fluorine at position 7 (⁴JH-F) and the coupling between H-8 and the fluorine at position 7 (³JH-F).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Based on the analysis of similar compounds, the following chemical shifts are anticipated:

Predicted Chemical Shift (δ, ppm)Assignment
~160 - 165C-4
~155 - 160C-2
~150 - 155C-8a
~145 - 150C-6
~140 - 145 (d, ¹JC-F)C-7
~125 - 130C-5
~120 - 125C-4a
~115 - 120 (d, ²JC-F)C-8

Expertise in Interpretation: The carbons directly attached to the electronegative chlorine (C-2 and C-4) and nitrogen atoms will appear at the downfield end of the spectrum. The carbon bearing the fluorine (C-7) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The adjacent carbon (C-8) will show a smaller two-bond coupling (²JC-F). The nitro group's strong electron-withdrawing effect will deshield C-6.

Predicted ¹⁹F NMR Spectrum

A single resonance is expected in the ¹⁹F NMR spectrum, appearing as a multiplet due to coupling with the aromatic protons H-5 and H-8. The chemical shift will be indicative of a fluoro group attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve 5-10 mg of sample B in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Tune and shim the spectrometer C->D E Set acquisition parameters (pulse sequence, number of scans) D->E F Acquire ¹H, ¹³C, and ¹⁹F spectra E->F G Fourier transform F->G H Phase and baseline correction G->H I Reference spectra to internal standard H->I J J I->J Spectral Interpretation

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, C-Cl bonds, C-F bond, and the aromatic quinazoline ring system.

Wavenumber (cm⁻¹)IntensityAssignment
~1520-1560StrongAsymmetric NO₂ stretch
~1340-1380StrongSymmetric NO₂ stretch
~1600-1620MediumC=N stretching (quinazoline ring)
~1450-1500MediumC=C stretching (aromatic ring)
~1200-1300StrongC-F stretching
~700-800StrongC-Cl stretching

Self-Validating Protocol: The presence of strong absorption bands in the specified regions for the nitro group would be a key validation point for the successful nitration of the quinazoline core. The C-F and C-Cl stretches would further confirm the presence of the halogen substituents.

Experimental Protocol for IR Data Acquisition (ATR)

IR_Workflow A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect the background spectrum (empty ATR) B->C D Collect the sample spectrum C->D E Process the data (background subtraction, baseline correction) D->E

Caption: Step-by-step protocol for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak should appear at m/z corresponding to the molecular weight of C₈H₂Cl₂FN₃O₂. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak.

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ (C₈H₂Cl₂FN₃O₂) F1 [M - Cl]⁺ M->F1 - Cl˙ F2 [M - NO₂]⁺ M->F2 - NO₂˙ F3 [M - Cl - HCN]⁺ F1->F3 - HCN

Caption: Predicted major fragmentation pathway for this compound.

Trustworthiness of the Data: The observation of the correct molecular weight and the characteristic isotopic pattern for two chlorine atoms would provide very high confidence in the identity of the synthesized compound.

Experimental Protocol for MS Data Acquisition (LC-MS)

For a comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.

LCMS_Workflow A Dissolve sample in a suitable solvent (e.g., acetonitrile/water) B Inject into the LC system A->B C Separate components on a C18 column B->C D Introduce eluent into the mass spectrometer (e.g., ESI source) C->D E Acquire mass spectra D->E

Navigating the Solubility Landscape of 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the physicochemical properties of a lead compound are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2] This guide provides an in-depth technical exploration of the solubility of 2,4-Dichloro-7-fluoro-6-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry. As researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's behavior in various solvent systems is essential for advancing its potential as a therapeutic agent. This document will delve into the theoretical underpinnings of its solubility, present predicted solubility profiles, and offer a detailed, field-proven protocol for its empirical determination.

Physicochemical Profile of this compound

A molecule's structure dictates its properties. This compound (MW: 262.02 g/mol ) possesses a unique combination of functional groups that govern its solubility.[3][4] The presence of two chlorine atoms, a fluorine atom, and a nitro group creates a highly electron-withdrawing environment, influencing the molecule's polarity and intermolecular interactions.[5]

PropertyPredicted Value/InformationSource
Molecular FormulaC₈H₂Cl₂FN₃O₂[3]
Molecular Weight262.025 g/mol [3]
LogP (Lipophilicity)3.51[6]
Polar Surface Area71.6 Ų[6]
Water SolubilityPoor[6]

The high LogP value indicates significant lipophilicity, suggesting a preference for non-polar environments and consequently, poor solubility in aqueous media.[6] The polar surface area, while not excessively large, contributes to potential interactions with polar solvents.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of this compound is primarily dictated by its ability to form favorable interactions with solvent molecules, overcoming the cohesive forces within its own crystal lattice.

Based on its structural characteristics, the following solubility profile is anticipated:

  • Aprotic Polar Solvents (e.g., Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO): Good solubility is expected in these solvents.[6] Their high polarity and ability to engage in dipole-dipole interactions can effectively solvate the polar regions of the quinazoline ring system.[6]

  • Moderately Polar Solvents (e.g., Tetrahydrofuran - THF, Ethyl Acetate): Favorable solubility is predicted.[6] These solvents offer a balance of polarity and non-polar character, allowing for effective interaction with the substituted quinazoline.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated due to the presence of polar functional groups on the molecule.

  • Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely, with the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the quinazoline ring.

  • Aqueous Media (e.g., Water, Phosphate-Buffered Saline - PBS): As previously mentioned, poor solubility is expected due to the compound's high lipophilicity.[6]

The following diagram illustrates the conceptual relationship between solvent properties and the predicted solubility of the target compound.

G cluster_solute This compound cluster_solvents Organic Solvents Solute High Lipophilicity (LogP ~3.5) Polar Surface Area ~71.6 Ų Aprotic Aprotic Polar (e.g., DMSO, DMF) Solute->Aprotic Good Solubility (Dipole-Dipole) Moderate Moderately Polar (e.g., THF, Ethyl Acetate) Solute->Moderate Favorable Solubility Nonpolar Non-Polar (e.g., Hexane) Solute->Nonpolar Limited Solubility Protic Protic (e.g., Ethanol) Solute->Protic Moderate Solubility (H-Bonding)

Caption: Predicted solubility based on solvent polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The Shake-Flask method, a gold standard for determining thermodynamic solubility, is recommended for its reliability with sparingly soluble compounds.[7][8]

Safety First: Handling a Halogenated Nitroaromatic Compound

This compound is a halogenated nitroaromatic compound and should be handled with appropriate safety precautions. All procedures should be performed in a certified chemical fume hood.[9] Personal protective equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is mandatory.[9] Halogenated organic waste must be collected and disposed of separately according to institutional guidelines.[9][10]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Centrifuge

Experimental Workflow

The following diagram outlines the key stages of the solubility determination protocol.

G start Start prep Preparation (Add excess solid to solvent) start->prep equilibrate Equilibration (Shake at constant temp. for 24-48h) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate filter Filtration (0.22 µm syringe filter) separate->filter analyze Analysis (HPLC or UV-Vis) filter->analyze calculate Calculation (Determine concentration) analyze->calculate end End calculate->end

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different organic solvent (e.g., 5 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8] Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation and Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1]

    • Generate a calibration curve from the standard solutions.

  • Calculation:

    • Determine the concentration of the dissolved compound in the filtered samples by interpolating their analytical response on the calibration curve.

    • The calculated concentration represents the thermodynamic solubility of this compound in that specific solvent at the experimental temperature.

Alternative High-Throughput Screening: Kinetic Solubility

For earlier stages of drug discovery where rapid assessment is needed, kinetic solubility assays offer a higher throughput alternative.[11] These methods, often employing nephelometry, measure the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.[2][11] While not a measure of true thermodynamic solubility, kinetic solubility provides valuable rank-ordering of compounds and can flag potential solubility issues early on.[2]

Conclusion

The solubility of this compound is a multifaceted property that is critical to its development as a potential therapeutic agent. While theoretical predictions based on its lipophilic and polar characteristics suggest good solubility in aprotic polar solvents and poor aqueous solubility, empirical determination is non-negotiable for accurate characterization. The detailed shake-flask protocol provided in this guide offers a robust methodology for obtaining reliable thermodynamic solubility data. By integrating a sound theoretical understanding with rigorous experimental practice, researchers can effectively navigate the solubility landscape of this promising compound, paving the way for informed decisions in formulation and preclinical development.

References

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

  • 2,4-Dichloro-7-fluoroquinazoline - PMC - NIH. (n.d.). Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

  • 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - CAS:1007308-75-9. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the thermal stability of 2,4-dichloro-7-fluoro-6-nitroquinazoline, a critical intermediate in pharmaceutical synthesis.[1][2][3] Given its molecular structure, featuring a nitro group and halogen substituents on a quinazoline core, a thorough understanding of its thermal behavior is paramount for ensuring safety and control during manufacturing, storage, and handling.[4][5] Aromatic nitro compounds can be thermally sensitive and may pose a risk of runaway reactions or explosive decomposition if not handled under appropriate conditions.[4][6][7]

This document outlines a multi-technique approach for a comprehensive thermal hazard assessment. We will explore the application of Differential Scanning Calorimetry (DSC) for initial screening, Thermogravimetric Analysis (TGA) to understand mass loss events, and Accelerating Rate Calorimetry (ARC) for worst-case scenario evaluation under adiabatic conditions.[8][9][10][11][12] The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the thermal stability of this and structurally related compounds.

Section 1: Physicochemical Properties and Structural Considerations

This compound is a complex molecule with several functional groups that influence its thermal stability.[3] The quinazoline core itself is a relatively stable aromatic system.[13] However, the presence of a nitro group significantly increases the potential for exothermic decomposition.[4][5] The electron-withdrawing nature of the nitro group, combined with the chlorine and fluorine atoms, can destabilize the molecule at elevated temperatures.[5]

PropertyValue/InformationSource
Molecular Formula C₈H₂Cl₂FN₃O₂[1][3]
Molecular Weight 262.02 g/mol [1]
Appearance Yellow Solid (Typical for nitroaromatic compounds)[14]
Key Functional Groups Quinazoline core, Dichloro substituents, Fluoro substituent, Nitro group[3]
Primary Hazards Potential for energetic decomposition, toxicity associated with nitroaromatic compounds.[4][5][7]

Understanding the interplay of these groups is crucial. The C-NO₂ bond is often the weakest point in such molecules and its cleavage can initiate a decomposition cascade, leading to the release of gaseous products like NOx and a significant amount of energy.[15]

Section 2: Thermal Analysis Workflow

A tiered approach is recommended for assessing thermal stability. This ensures that the most sensitive and potentially hazardous tests are conducted with a prior understanding of the material's general behavior.

Thermal_Analysis_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hazard Assessment DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Provides Tonset & ΔHdec for initial assessment TGA Thermogravimetric Analysis (TGA) TGA->ARC Identifies decomposition temperature range

Caption: A tiered workflow for thermal stability analysis.

Section 3: Differential Scanning Calorimetry (DSC) – The First Pass

DSC is an essential first-tier technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It provides critical data on melting, crystallization, and decomposition events.[16] For a substance like this compound, DSC can quickly identify the onset temperature of decomposition (Tonset) and the associated enthalpy of decomposition (ΔHdec).[18]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or stainless steel crucible. The use of a pressure-resistant crucible is critical due to the potential for gas generation during decomposition.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.[19]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A common heating rate for screening, though multiple rates (e.g., 2, 5, 10, and 20°C/min) can be used to study kinetic effects.[18]

  • Data Analysis:

    • Determine the melting point (if any) from the endotherm peak.

    • Identify the onset temperature of the exothermic decomposition peak. This is a critical parameter for defining safe processing temperatures.

    • Integrate the area under the exotherm to calculate the heat of decomposition (ΔHdec).

Hypothetical DSC Data Summary
ParameterHypothetical ValueSignificance
Melting Point (Tm) ~155°CIndicates the transition from solid to liquid phase.
Decomposition Onset (Tonset) ~210°CThe temperature at which significant exothermic decomposition begins. A key safety indicator.
Decomposition Peak (Tpeak) ~225°CThe temperature at which the rate of decomposition is at its maximum.
Heat of Decomposition (ΔHdec) -2500 J/gA high value indicates a significant amount of energy release, suggesting a high potential hazard.

Section 4: Thermogravimetric Analysis (TGA) – Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time.[20][21] This technique is invaluable for determining the temperature at which decomposition begins and for quantifying the mass loss associated with different decomposition steps.[22][23] It complements DSC by confirming that the observed exotherm is indeed due to decomposition.

Experimental Protocol: TGA Analysis
  • Sample Preparation: Place 5-10 mg of the sample into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA's high-precision balance.

    • Purge the furnace with an inert atmosphere (Nitrogen) at 50 mL/min.

  • Thermal Program:

    • Heat the sample from 30°C to 500°C at a rate of 10°C/min.

  • Data Analysis:

    • Analyze the resulting mass vs. temperature curve to identify the onset of mass loss.

    • Determine the temperature ranges for distinct decomposition stages and the percentage of mass lost in each stage.

Hypothetical TGA Data Summary
Temperature RangeMass Loss (%)Interpretation
30°C - 205°C< 0.5%Sample is thermally stable with negligible mass loss.
205°C - 280°C~ 65%A rapid, single-stage decomposition event, consistent with the DSC exotherm.
> 280°C-Residual mass, potentially char.

Section 5: Accelerating Rate Calorimetry (ARC) – Simulating the Worst Case

ARC is the gold standard for assessing thermal runaway hazards.[10] It mimics a "worst-case" adiabatic scenario where no heat is lost to the surroundings.[8][11] This allows for the determination of critical safety parameters under self-heating conditions.[9][12]

ARC_Workflow Start Start: Load Sample in Bomb Calorimeter Heat Heat to Start Temperature (e.g., 100°C) Start->Heat Wait Wait for Thermal Equilibrium Heat->Wait Search Search for Exotherm (Self-heating > 0.02 °C/min?) Wait->Search Exotherm_No No Search->Exotherm_No No Exotherm_Yes Yes Search->Exotherm_Yes Yes Step_Heat Increase Temperature (e.g., by 5°C) Exotherm_No->Step_Heat Adiabatic_Mode Switch to Adiabatic Mode: Track Exotherm Exotherm_Yes->Adiabatic_Mode Step_Heat->Wait End End: Collect T, P, and Time to Max Rate Data Adiabatic_Mode->End

Sources

Unlocking the Therapeutic Potential of 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the potential biological activities of 2,4-Dichloro-7-fluoro-6-nitroquinazoline, a highly functionalized heterocyclic compound. Positioned at the intersection of versatile reactivity and pharmacologically relevant structural motifs, this molecule represents a promising starting point for the development of novel therapeutics. This document will explore its structural rationale, hypothesize potential biological targets based on established structure-activity relationships (SAR), and provide detailed experimental protocols for the validation of its therapeutic potential.

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a well-established "privileged structure" in drug discovery.[1] Its rigid, planar nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[2] This scaffold is the foundation for numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4] The clinical success of quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the therapeutic promise inherent in this heterocyclic system.[5][6]

Deconstructing this compound: A Profile of Potential Activity

The therapeutic potential of this compound can be inferred by dissecting the contributions of its distinct structural features. This molecule is not merely a passive scaffold but is adorned with functionalities that suggest specific biological interactions and provide avenues for synthetic diversification.

The Dichloro Substitution at C2 and C4: Gateways to Diversity

The chlorine atoms at positions 2 and 4 are the most reactive sites on the quinazoline ring. These positions are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups, particularly amines and thiols.[7] This synthetic tractability is a cornerstone of its utility as a versatile intermediate in the synthesis of targeted therapies.[7] For instance, the 4-anilinoquinazoline moiety is a classic pharmacophore for epidermal growth factor receptor (EGFR) inhibitors, and its synthesis often proceeds through a 4-chloroquinazoline intermediate.[6]

The 7-Fluoro and 6-Nitro Groups: Modulators of Potency and Selectivity

The electronic properties of the benzene portion of the quinazoline ring are significantly influenced by the 7-fluoro and 6-nitro substituents.

  • 7-Fluoro Group: The introduction of a fluorine atom at the 7-position is a common strategy in the design of kinase inhibitors. Fluorine's high electronegativity can modulate the pKa of nearby nitrogen atoms, influencing hydrogen bonding interactions within a protein's active site.[8] Furthermore, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[8]

  • 6-Nitro Group: The strongly electron-withdrawing nitro group at the 6-position significantly alters the electronic landscape of the quinazoline ring. This feature has been explored in the development of various bioactive molecules. For example, nitro-substituted quinazolines have shown promise as anticancer and antichagasic agents.[9][10] In the context of kinase inhibition, the 6-position is a key site for introducing moieties that can form crucial hydrogen bonds or occupy specific sub-pockets of the ATP-binding site.[9]

Hypothesized Biological Targets and Therapeutic Applications

Based on the structural analysis and the established pharmacology of related quinazoline derivatives, we can hypothesize several promising avenues for the biological activity of this compound and its derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

The most prominent potential application of this scaffold lies in oncology. The 4-anilinoquinazoline framework is a hallmark of numerous tyrosine kinase inhibitors (TKIs).[6] By replacing the 4-chloro group with various substituted anilines, a library of potential inhibitors targeting oncogenic kinases can be synthesized.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These are two well-validated targets in cancer therapy. The quinazoline scaffold is known to bind to the ATP-binding pocket of these kinases.[11] The 7-fluoro and 6-nitro groups could be leveraged to enhance potency and selectivity for specific members of the kinase family.[9][11]

  • Multi-Target Kinase Inhibition: Cancer is a complex disease often driven by redundant signaling pathways. A multi-target approach, inhibiting several key kinases simultaneously, can be more effective and less prone to resistance. The versatility of the 2,4-dichloroquinazoline scaffold allows for the development of inhibitors that target multiple kinases, such as EGFR, VEGFR-2, and others.[12]

Diagram 1: Hypothesized Kinase Inhibition

G cluster_0 This compound Derivative cluster_1 Targeted Kinases cluster_2 Cellular Effects Quinazoline_Derivative 4-Anilino-7-fluoro-6-nitroquinazoline EGFR EGFR Quinazoline_Derivative->EGFR Inhibits VEGFR2 VEGFR-2 Quinazoline_Derivative->VEGFR2 Inhibits Other_Kinases Other Oncogenic Kinases Quinazoline_Derivative->Other_Kinases Potentially Inhibits Proliferation Inhibition of Proliferation EGFR->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Other_Kinases->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Caption: Hypothesized mechanism of anticancer activity.

Antimicrobial Activity: A Renewed Focus

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[4] The specific substitution pattern of this compound warrants investigation into its antimicrobial potential. Structure-activity relationship studies have shown that electron-withdrawing groups, such as nitro and fluoro, can be favorable for antibacterial activity.[2][13]

Experimental Workflows for Target Validation

To empirically determine the biological activity of this compound and its derivatives, a systematic series of in vitro and in vivo assays is required.

Synthesis of a Focused Compound Library

The initial step is to leverage the reactivity of the 2- and 4-chloro positions to synthesize a focused library of analogs. A primary focus should be the synthesis of 4-anilino derivatives due to their established role in kinase inhibition.

Diagram 2: Synthetic Workflow

G Start 2,4-Dichloro-7-fluoro- 6-nitroquinazoline Reaction Nucleophilic Substitution (e.g., with substituted anilines) Start->Reaction Product Library of 4-Anilino-7-fluoro- 6-nitroquinazoline Derivatives Reaction->Product Screening Biological Screening Product->Screening

Sources

The Strategic Cornerstone: A Technical Guide to 2,4-Dichloro-7-fluoro-6-nitroquinazoline in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous FDA-approved kinase inhibitors. This guide provides an in-depth technical exploration of a key precursor, 2,4-dichloro-7-fluoro-6-nitroquinazoline , for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, elucidate the strategic importance of its unique substitution pattern, and provide detailed protocols for its derivatization into potent and selective kinase inhibitors. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental choices, offering field-proven insights into its application in contemporary drug discovery.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.[1] The quinazoline ring system has proven to be an exceptional scaffold for the design of such inhibitors, with notable examples including the FDA-approved drugs gefitinib, erlotinib, lapatinib, afatinib, and dacomitinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[2]

The versatility of the quinazoline core allows for substitution at key positions to optimize binding affinity, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a highly functionalized and strategically designed building block that offers multiple avenues for chemical modification, making it a valuable starting material for the synthesis of next-generation kinase inhibitors.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol is a synthesis of established procedures, providing a reliable method for the preparation of this key intermediate.[3][4]

Step 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

The initial step involves the nitration of 7-fluoroquinazolin-4(3H)-one. This reaction introduces the crucial nitro group at the 6-position, which serves as a handle for further functionalization.

Experimental Protocol:

  • To a mixture of concentrated sulfuric acid (100 ml) and fuming nitric acid (100 ml), carefully add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mmol).[3]

  • Heat the reaction mixture to 373 K (100 °C) for 1 hour.[3]

  • After cooling, pour the reaction mixture onto 1500 ml of ice-water to precipitate the product.[3]

  • Collect the crude 7-fluoro-6-nitroquinazolin-4(3H)-one by filtration.

  • Recrystallize the crude product from acetic acid to obtain purified crystals suitable for the next step.[3]

Causality of Experimental Choices:

  • The use of a mixture of concentrated sulfuric and fuming nitric acid provides the strongly electrophilic nitronium ion (NO₂⁺) necessary for the nitration of the aromatic ring.

  • Heating the reaction facilitates the electrophilic aromatic substitution.

  • Precipitation in ice-water is a standard method for isolating the product from the highly acidic reaction medium.

Step 2: Chlorination to this compound

The subsequent step is the chlorination of the quinazolinone intermediate. This is a critical transformation that introduces the reactive chloro groups at the 2 and 4 positions, which are susceptible to nucleophilic substitution.

Experimental Protocol:

  • Suspend 7-fluoro-6-nitroquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

  • Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert ketones and amides to chlorides.

  • The addition of DMF as a catalyst forms the Vilsmeier reagent, which is a more reactive electrophile and facilitates the chlorination.

  • Refluxing provides the necessary energy to drive the reaction to completion.

  • Quenching with ice-water hydrolyzes any remaining POCl₃ and precipitates the organic product.

Chemical Properties and Reactivity: The Strategic Advantage

The utility of this compound as a precursor for kinase inhibitors is directly attributable to its unique substitution pattern. Each substituent plays a critical role in the subsequent synthetic transformations and the biological activity of the final products.

  • The Dichloro Groups (C2 and C4): The chlorine atoms at the 2 and 4 positions are the primary sites for nucleophilic aromatic substitution (SNAr). The carbon at the C4 position is significantly more electrophilic and therefore more susceptible to nucleophilic attack under mild conditions.[5] This regioselectivity is a key advantage, allowing for the sequential and controlled introduction of different nucleophiles. The chlorine at the C2 position can be substituted under more forcing conditions, providing access to a wider range of derivatives.[6]

  • The Nitro Group (C6): The nitro group at the 6-position is a versatile functional handle. It can be readily reduced to an amino group (NH₂), which can then be further functionalized. This is particularly important for the synthesis of irreversible kinase inhibitors, where the 6-amino group is often acylated with a Michael acceptor moiety that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase.

  • The Fluoro Group (C7): The fluorine atom at the 7-position can enhance the binding affinity of the final inhibitor to the target kinase through favorable interactions with amino acid residues in the active site. Fluorine substitution can also improve the metabolic stability and pharmacokinetic properties of the drug candidate.

Application in the Synthesis of Kinase Inhibitors: A Workflow

The synthesis of potent and selective kinase inhibitors from this compound typically follows a well-defined workflow, taking advantage of the differential reactivity of the chloro substituents and the versatility of the nitro group.

Workflow for the Synthesis of an Irreversible EGFR Inhibitor (Afatinib Analogue)

G A 2,4-Dichloro-7-fluoro- 6-nitroquinazoline B Nucleophilic Substitution at C4 (e.g., with 3-chloro-4-fluoroaniline) A->B Mild Conditions C N-(3-chloro-4-fluorophenyl)-2-chloro- 7-fluoro-6-nitroquinazolin-4-amine B->C D Nucleophilic Substitution at C2 (e.g., with (S)-3-hydroxytetrahydrofuran) C->D Harsher Conditions E Substituted Quinazoline Intermediate D->E F Reduction of Nitro Group (e.g., with Fe/NH4Cl) E->F G 6-Amino Quinazoline Derivative F->G H Acylation of Amino Group (e.g., with an acryloyl chloride) G->H I Final Irreversible Kinase Inhibitor H->I

Caption: Synthetic workflow for an irreversible EGFR inhibitor.

Experimental Protocol: Synthesis of a Key Intermediate for Afatinib

The following protocol details the synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a key intermediate in the synthesis of the FDA-approved irreversible EGFR inhibitor, afatinib.

  • Chlorination and in situ reaction: To a suspension of 7-fluoro-6-nitro-4-quinazolinone (90 kg) in toluene (360 kg), add triethylamine (72 kg).[6]

  • Add phosphorus oxychloride (81 kg) dropwise at room temperature.[6]

  • Heat the mixture to 80-90 °C for 6 hours.[6]

  • Cool the reaction to 40-50 °C.

  • Add 3-chloro-4-fluoroaniline (63 kg) in portions and maintain the temperature at 40-50 °C for 1 hour.[6]

  • Cool the mixture to room temperature, and collect the crude product by centrifugation.

  • Purification: Suspend the crude product in methanol (816 kg) and adjust the pH to 7-8 with triethylamine.[6]

  • Heat to 50-60 °C for 2 hours, then cool to room temperature.

  • Collect the purified product by centrifugation and dry to yield N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (113 kg, purity 99.6%).[6]

Targeted Kinase Inhibition and Signaling Pathways

Kinase inhibitors derived from this compound primarily target the EGFR family of receptor tyrosine kinases, which includes EGFR (HER1), HER2, and HER4. These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated due to mutations or overexpression of the receptors.

EGFR/HER2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR/HER2 EGFR/HER2 EGF->EGFR/HER2 Binds RAS RAS EGFR/HER2->RAS Activates PI3K PI3K EGFR/HER2->PI3K Activates Afatinib/Dacomitinib Afatinib/Dacomitinib Afatinib/Dacomitinib->EGFR/HER2 Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of the EGFR/HER2 signaling pathway.

Afatinib and dacomitinib, both synthesized from precursors related to this compound, are potent irreversible inhibitors of the EGFR family. They covalently bind to a cysteine residue in the ATP-binding site, leading to a sustained blockade of downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[7][8] This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells that are dependent on these pathways.

Data Presentation: Potency of Quinazoline-Based Kinase Inhibitors

The following table summarizes the inhibitory potency (IC₅₀ values) of several quinazoline-based EGFR inhibitors, highlighting the effectiveness of this scaffold.

CompoundTargetIC₅₀ (nM)Reference
GefitinibEGFR27[9]
ErlotinibEGFR2[10]
AfatinibEGFR0.5[9]
AfatinibEGFR (L858R/T790M)10[9]
DacomitinibEGFR6[11]
Compound 8bEGFR1.37[12]
Compound 6dEGFR69[13]
Compound 7iEGFR17.32[10]

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated substitution pattern provides a robust and versatile platform for the synthesis of highly potent and selective kinase inhibitors. The regioselective reactivity of the dichloro groups, coupled with the synthetic flexibility of the nitro group, allows for the systematic construction of complex molecular architectures tailored to specific biological targets. As our understanding of the kinome and the mechanisms of drug resistance continues to evolve, the demand for novel and effective kinase inhibitors will only grow. Precursors like this compound will undoubtedly remain at the forefront of this research, serving as a critical starting point for the development of the next generation of targeted cancer therapies.

References

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. (n.d.). PubMed Central. Retrieved from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. Retrieved from [Link]

  • Dacomitinib mechanism of action: irreversible pan-HER inhibition[4][14]. Abbreviations: EGFR = epidermal growth factor receptor. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). MDPI. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed Central. Retrieved from [Link]

  • A: Mechanism of action on EGFR family's proliferation pathway. Afatinib... (n.d.). ResearchGate. Retrieved from [Link]

  • -Mechanism of action of drugs, A) Dacomitinib blocks the PI3K/AKT... (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Dacomitinib? (2024). Patsnap Synapse. Retrieved from [Link]

  • [Mechanism of action and preclinical development of afatinib]. (2016). PubMed. Retrieved from [Link]

  • Afatinib. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Antitumour effects and mechanisms of action of the panHER inhibitor, dacomitinib, alone and in combination with the STAT3 inhibitor, S3I-201, in human sarcoma cell lines. (2018). Spandidos Publications. Retrieved from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant... (2018). Oncotarget. Retrieved from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. Retrieved from [Link]

  • Dacomitinib. (2019). LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved from [Link]

  • Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC. (2013). PubMed Central. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003). PubMed. Retrieved from [Link]

  • The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012). Google Patents.
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed. Retrieved from [Link]

  • (PDF) 7-Fluoro-6-nitroquinazolin-4(3H)-one. (2009). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. (2017). PubMed. Retrieved from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2011). ResearchGate. Retrieved from [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2011). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. (2014). Google Patents.

Sources

Reactivity profile of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of this compound, a critical building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the molecular architecture, electronic properties, and predictable reaction pathways of this versatile intermediate, with a focus on leveraging its unique reactivity for the synthesis of high-value pharmaceutical compounds.

Introduction: A Privileged Scaffold Intermediate

This compound is a highly functionalized heterocyclic compound that has garnered significant attention as a precursor for a multitude of biologically active molecules, particularly kinase inhibitors used in oncology.[1] The quinazoline core is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[2] The specific substitution pattern of this molecule—two reactive chloro leaving groups, a strongly deactivating nitro group, and a fluoro group—creates a highly electrophilic system primed for sequential and regioselective functionalization.

Understanding the intricate reactivity profile of this compound is paramount for its effective use. This guide will explore the electronic factors governing its reactions, provide validated protocols for its key transformations, and offer insights into the causal relationships between reaction conditions and outcomes.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. The quinazoline ring is inherently electron-deficient, but the substituents dramatically amplify this property.

  • Chloro Groups (C2, C4): These serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions. Their presence at the 2- and 4-positions is the primary driver of the compound's utility as a synthetic intermediate.

  • Nitro Group (C6): As a powerful electron-withdrawing group (both by resonance and induction), the nitro moiety significantly reduces the electron density of the entire fused ring system. This "activation" is crucial for facilitating the SNAr mechanism, which typically requires an electron-poor aromatic ring.[3]

  • Fluoro Group (C7): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, further deactivating the benzene portion of the ring system and enhancing the electrophilicity of the substitution sites.

The collective effect of these substituents renders the carbon atoms at the C4 and C2 positions highly electrophilic and susceptible to attack by nucleophiles.

cluster_molecule This compound cluster_annotations Key Reactive Sites & Influencers mol C4 C4: Primary Site (Most Electrophilic) C2 C2: Secondary Site NO2 C6-NO₂: Strong Activating Group F C7-F: Inductive Electron Withdrawal

Caption: Molecular structure highlighting key reactive centers.

Synthesis of the Core Intermediate

The title compound is typically prepared via a multi-step synthesis starting from a substituted anthranilic acid. A common pathway involves the formation of the quinazoline-2,4-dione, followed by chlorination.

G cluster_process Chlorination start 7-Fluoroquinazoline- 2,4(1H,3H)-dione reagents POCl₃ N,N-diethylaniline Reflux start->reagents Reacts with product 2,4-Dichloro-7-fluoro- 6-nitroquinazoline reagents->product Yields

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

This protocol is adapted from a known procedure for a similar analogue and serves as an illustrative example.[4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0-1.1 eq), and phosphorus oxychloride (POCl₃, ~3-4 mL per gram of dione).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing a large volume of crushed ice and water (~25 mL per gram of starting dione) with vigorous stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum to yield 2,4-dichloro-7-fluoroquinazoline. The nitration step to obtain the title compound would follow, typically using a nitrating mixture like HNO₃/H₂SO₄.[5]

The Reactivity Profile: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility is its predictable regioselectivity in SNAr reactions. The chlorine atom at the C4 position is significantly more reactive than the chlorine at the C2 position.

Causality of Regioselectivity

This preference is not arbitrary. It is governed by fundamental electronic principles. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[6][7][8] This makes C4 the more electrophilic center and thus more susceptible to initial nucleophilic attack. The activation energy for nucleophilic attack at C4 is calculated to be lower than at C2, providing a clear thermodynamic and kinetic rationale for the observed regioselectivity.[7][8]

This electronic differentiation allows for a sequential and controlled substitution strategy:

  • Mild Conditions: Reaction with one equivalent of a nucleophile under mild conditions (e.g., room temperature or slightly elevated) results in selective substitution at the C4 position.[9]

  • Harsh Conditions: The remaining chlorine at the less reactive C2 position can be substituted by using a second nucleophile (or an excess of the first) under more forcing conditions (e.g., reflux, higher temperatures).[9]

cluster_step1 Step 1: C4-Substitution (Mild Conditions) cluster_step2 Step 2: C2-Substitution (Harsh Conditions) start 2,4-Dichloro-7-fluoro- 6-nitroquinazoline nuc1 Nucleophile 1 (Nu¹-H) (e.g., Amine, Hydrazine) Room Temp. start->nuc1 + 1 eq. intermediate 4-(Nu¹)-2-chloro-7-fluoro- 6-nitroquinazoline nuc1->intermediate Selective Substitution nuc2 Nucleophile 2 (Nu²-H) Excess or Different Nu Reflux intermediate->nuc2 + Excess product 2,4-Di-substituted Quinazoline nuc2->product Forced Substitution

Caption: Sequential SNAr workflow demonstrating regioselectivity.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is extensively documented and forms the basis for the synthesis of numerous kinase inhibitors.[6]

Nucleophile TypeSolventTemperature (°C)Reaction TimeTypical Outcome
Aliphatic AminesIsopropanol, CH₃CNRoom Temp.1-4 hoursHigh yield of 4-amino-2-chloro product
AnilinesIsopropanol, EtOH80 - Reflux6-24 hoursGood yield of 4-anilino-2-chloro product
BenzylaminesAcetonitrile, EtOHRoom Temp. - 602-8 hoursHigh yield of 4-benzylamino-2-chloro product

Table 1: Representative conditions for selective C4-amination of 2,4-dichloroquinazolines.[6]

Experimental Protocol: Selective C4-Amination

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile (approx. 10-15 mL per mmol).

  • Addition: Add the desired amine (1.0-1.1 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. For less reactive amines, the temperature may be increased to 40-80 °C.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Reaction with Hydrazine Nucleophiles

Hydrazine hydrate is a potent nucleophile that reacts readily and selectively at the C4 position under mild conditions.[9] This transformation is often a gateway to constructing fused heterocyclic systems.

Experimental Protocol: Selective C4-Hydrazinolysis [9]

  • Setup: Dissolve this compound (1.0 eq) in ethanol in a flask cooled to 0-5 °C using an ice bath.

  • Addition: Add hydrazine hydrate (1.0-1.2 eq) dropwise to the cooled solution while stirring.

  • Reaction: Maintain the temperature at 0-5 °C and stir for 2-3 hours. The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-chloro-4-hydrazinyl-7-fluoro-6-nitroquinazoline.

The subsequent substitution at the C2 position requires significantly harsher conditions, such as refluxing in isopropanol with an excess of hydrazine hydrate.[9]

Subsequent Transformations of the Nitro Group

A common and critical step following SNAr at the C2 and/or C4 positions is the reduction of the C6-nitro group to an amine.[1] This transformation unlocks a key functional handle for further derivatization, often crucial for modulating the pharmacological properties of the final molecule.

Common Reduction Methods:

  • Catalytic hydrogenation (e.g., H₂, Pd/C)

  • Metal-acid reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl)

This amino group can then be used in amide couplings, reductive aminations, or diazotization reactions, vastly expanding the synthetic possibilities.

Conclusion

This compound is a powerful and versatile intermediate whose reactivity is dominated by a highly predictable, electronically-driven regioselectivity in nucleophilic aromatic substitution. The pronounced reactivity of the C4 position over the C2 position enables chemists to perform sequential, controlled functionalization with a wide array of nucleophiles. By understanding the underlying electronic principles and employing validated, condition-dependent protocols, researchers can effectively harness the synthetic potential of this key building block to construct complex molecular architectures for drug discovery and development.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link][2][6][7][8]

  • 2,4-Dichloro-7-fluoroquinazoline. National Center for Biotechnology Information, PubChem. [Link][4]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link][9]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Center for Biotechnology Information, PubChem. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information, PubChem. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link][5]

Sources

Methodological & Application

Mastering Regioselectivity: Application Notes for Nucleophilic Substitution Reactions of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

2,4-Dichloro-7-fluoro-6-nitroquinazoline stands as a pivotal building block in contemporary medicinal chemistry, particularly in the development of targeted therapies. Its quinazoline core is a recognized "privileged structure," frequently found in kinase inhibitors approved for oncology.[1][2] The strategic placement of two distinct chlorine leaving groups, an activating nitro group, and a modulating fluorine atom provides a platform for intricate molecular design. This guide offers a detailed exploration of the principles and protocols governing nucleophilic substitution reactions on this versatile scaffold, empowering researchers to leverage its unique reactivity in the synthesis of novel bioactive molecules.

The key to unlocking the synthetic potential of this compound lies in understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the nitro group significantly activates the C4 and C2 positions towards nucleophilic attack. However, a distinct hierarchy in reactivity exists, with the C4 position being markedly more electrophilic than the C2 position. This differential reactivity is the cornerstone of sequential, selective functionalization.

The Principle of Regioselective Substitution: A Mechanistic Overview

The nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines is a well-documented phenomenon, consistently demonstrating a preference for substitution at the C4 position under mild conditions.[1][3] This regioselectivity can be rationalized by considering the electronic properties of the quinazoline ring system. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[3][4]

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The attack of a nucleophile at C4 leads to a more stabilized intermediate compared to an attack at C2, due to the electronic influence of the adjacent nitrogen atom and the overall aromatic system.

The presence of the strongly electron-withdrawing nitro group at the 6-position further enhances the electrophilicity of the quinazoline core, facilitating the SNAr reaction. Conversely, the fluorine atom at the 7-position has a more nuanced electronic effect but is a valuable substituent for modulating the physicochemical properties of the final compounds.

Application & Protocol I: Synthesis of the Starting Material

A reliable supply of high-purity this compound is the prerequisite for any subsequent synthetic explorations. The following protocol, adapted from established patent literature, outlines a robust multi-step synthesis.[5]

Protocol 1: Synthesis of this compound

This synthesis proceeds in three main stages: formation of the quinazoline-dione, nitration, and subsequent chlorination.

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline

  • To a 3 L three-necked flask, add 2-amino-4-fluorobenzoic acid (200 g) and formamidine acetate (402 g).

  • Add 1.2 L of ethylene glycol monomethyl ether (EGME).

  • Mechanically stir the mixture and heat to reflux.

  • Maintain reflux until the reaction is complete (monitor by TLC).

  • Stop heating and allow the reaction mixture to cool to room temperature.

  • Pour the reaction solution into a suitable container with stirring, which will cause the product to precipitate.

  • Filter the precipitate and dry in an oven at 60°C to obtain 7-fluoro-4-hydroxyquinazoline as a gray solid.

Step 2: Synthesis of 7-Fluoro-6-nitro-4-hydroxyquinazoline

  • In a 3 L three-necked flask containing 800 mL of sulfuric acid, add the 7-fluoro-4-hydroxyquinazoline (183 g) from the previous step.

  • Cool the mixture to 10°C in an ice-water bath.

  • Slowly add a pre-mixed solution of fuming nitric acid (160 mL) and sulfuric acid (40 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

  • Slowly pour the reaction mixture onto crushed ice with stirring.

  • Add a large volume of water to dilute the mixture, which will cause a yellow solid to precipitate.

  • Filter the solid. To remove isomers, wash the solid with methanol (2 L) with mechanical stirring for approximately 2 hours, and then filter. Repeat this washing procedure four times.

  • Dry the resulting yellow solid to obtain pure 7-fluoro-6-nitro-4-hydroxyquinazoline.

Step 3: Synthesis of this compound

  • In a 3 L three-necked flask, add the 7-fluoro-6-nitro-4-hydroxyquinazoline (168 g) from the previous step and thionyl chloride (1500 mL).

  • Mechanically stir the mixture and add N,N-dimethylformamide (DMF) (5 mL) dropwise.

  • Heat the mixture to reflux. The solid will gradually dissolve.

  • Maintain reflux until the reaction is complete (monitor by TLC).

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting yellow solid is washed with a 10:1 mixture of petroleum ether and ethyl acetate (1000 mL) with mechanical stirring for 10 minutes.

  • Filter the solid and dry under vacuum to yield the final product, this compound, as a yellow crystalline solid.

Application & Protocol II: Selective C4-Amination

The pronounced reactivity of the C4 position allows for the selective introduction of a wide array of amine nucleophiles under relatively mild conditions. This selective monofunctionalization is a critical step in the synthesis of many kinase inhibitors, where an aniline or other amine moiety at C4 is essential for binding to the ATP pocket of the target enzyme.

Protocol 2: General Procedure for C4-Selective Amination with Anilines

This protocol provides a general method for the synthesis of N-aryl-2-chloro-7-fluoro-6-nitroquinazolin-4-amines.

Materials:

  • This compound

  • Substituted aniline (1.0 - 1.2 equivalents)

  • Isopropanol (or other suitable solvent such as ethanol or acetonitrile)

  • Optional: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in isopropanol.

  • Add the substituted aniline (1.0 - 1.2 equivalents) to the solution.

  • If the aniline is a salt or if faster reaction times are desired, add DIPEA (1.5 - 2.0 equivalents).

  • Heat the reaction mixture to a temperature between 60°C and reflux, and stir for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold isopropanol and dry under vacuum to yield the desired 4-anilino-2-chloro-7-fluoro-6-nitroquinazoline derivative.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol and ethanol are commonly used as they are polar enough to dissolve the reactants and are relatively unreactive. Acetonitrile can also be a good choice.

  • Temperature: Moderate heating is typically sufficient for the selective C4 substitution. Higher temperatures may lead to the formation of the C2-substituted byproduct.

  • Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like DIPEA can accelerate the reaction by scavenging the HCl generated, thus preventing the protonation and deactivation of the amine nucleophile.

Application & Protocol III: Sequential C2-Amination

Following the selective functionalization of the C4 position, the less reactive C2 position can be targeted for a second nucleophilic substitution. This typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, to overcome the lower electrophilicity of the C2 carbon.[1] This sequential approach allows for the introduction of two different amino substituents, leading to a diverse range of 2,4-diaminoquinazoline derivatives.

Protocol 3: General Procedure for Sequential C2-Amination

This protocol outlines the synthesis of 2,4-diamino-7-fluoro-6-nitroquinazoline derivatives starting from the C4-substituted intermediate.

Materials:

  • 4-Amino-2-chloro-7-fluoro-6-nitroquinazoline derivative (from Protocol 2)

  • Second amine nucleophile (primary or secondary amine, often in excess)

  • A high-boiling point solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

Procedure:

  • In a microwave-safe reaction vial or a sealed tube, dissolve the 4-amino-2-chloro-7-fluoro-6-nitroquinazoline derivative (1.0 equivalent) in a suitable high-boiling point solvent.

  • Add the second amine nucleophile (2.0 - 5.0 equivalents). Using the amine in excess can also serve as the base.

  • Seal the vessel and heat the reaction mixture to a temperature between 120°C and 180°C. If using microwave irradiation, set the temperature and time according to the specific reactor's capabilities (e.g., 150°C for 30-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Harsher Conditions: The C2 position is less reactive than the C4 position. Therefore, higher temperatures are required to provide sufficient thermal energy to overcome the activation barrier for the second substitution. Microwave irradiation is an efficient method for rapidly heating the reaction mixture to the required temperature.

  • Solvent: High-boiling point, polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve a wide range of reactants and are stable at high temperatures.

  • Excess Nucleophile: Using an excess of the second amine helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction.

Data Presentation

PositionNucleophileConditionsProductYield
C4AnilineIsopropanol, reflux, 4h2-Chloro-7-fluoro-N-phenyl-6-nitroquinazolin-4-amineGood to Excellent
C4Substituted AnilinesIsopropanol, DIPEA, 80°C, 2-6hN-Aryl-2-chloro-7-fluoro-6-nitroquinazolin-4-aminesGood to Excellent
C2Alkyl/Aryl AminesDMF, 150°C (Microwave), 30-60 min2,4-Diamino-7-fluoro-6-nitroquinazoline derivativesModerate to Good

Visualizations

Reaction Pathway Diagram

G start 2,4-Dichloro-7-fluoro- 6-nitroquinazoline mid 4-Amino-2-chloro-7-fluoro- 6-nitroquinazoline Derivative start->mid Nucleophile 1 (e.g., Aniline) Mild Conditions (60-80°C) end 2,4-Diamino-7-fluoro- 6-nitroquinazoline Derivative mid->end Nucleophile 2 (e.g., Amine) Harsher Conditions (120-180°C)

Caption: Sequential Nucleophilic Substitution Pathway.

Experimental Workflow Diagram

G cluster_c4 C4 Substitution cluster_c2 C2 Substitution c4_start Dissolve Dichloro-quinazoline in Solvent c4_add_nuc Add Nucleophile 1 (and optional base) c4_start->c4_add_nuc c4_react Heat under mild conditions (e.g., reflux) c4_add_nuc->c4_react c4_workup Cool, Filter, and Dry c4_react->c4_workup c4_product C4-Substituted Product c4_workup->c4_product c2_start Dissolve C4-Product in High-Boiling Solvent c4_product->c2_start Proceed to C2 Substitution c2_add_nuc Add Excess Nucleophile 2 c2_start->c2_add_nuc c2_react Heat under harsh conditions (e.g., Microwave 150°C) c2_add_nuc->c2_react c2_workup Cool, Precipitate in Water, Filter, and Dry c2_react->c2_workup c2_purify Purify (Chromatography/ Recrystallization) c2_workup->c2_purify c2_product 2,4-Disubstituted Product c2_purify->c2_product

Caption: General Experimental Workflow for Sequential Substitution.

Conclusion and Future Outlook

The this compound scaffold offers a predictable and controllable platform for the synthesis of diverse libraries of substituted quinazolines. The inherent regioselectivity, with the C4 position being significantly more reactive than the C2 position, allows for a stepwise and divergent synthetic strategy. By carefully selecting nucleophiles and controlling reaction conditions, researchers can precisely tailor the final molecular architecture to achieve desired biological activities. The protocols outlined in this guide provide a solid foundation for the exploration of this valuable chemical space, paving the way for the discovery of next-generation therapeutics.

References

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents. [5]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link][1][3]

  • 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E. [Link][2]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link][3]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link][4]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Autech Industry Co.,Limited. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5 H -pyrano pyrimidin-2,4-diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate. [Link]

  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. Semantic Scholar. [Link]

Sources

Strategic Use of 2,4-Dichloro-7-fluoro-6-nitroquinazoline for the Synthesis of Gefitinib Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small-cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The emergence of drug resistance and the need for improved pharmacological profiles necessitate the development of novel gefitinib analogues.[3][4] This guide provides a detailed technical overview and experimental protocols for leveraging a highly versatile starting material, 2,4-Dichloro-7-fluoro-6-nitroquinazoline , in the synthesis of diverse gefitinib analogues. We will explore the chemical rationale behind its design and demonstrate its utility in creating a library of potential next-generation EGFR inhibitors.

Introduction: The Rationale for a Specialized Quinazoline Core

The 4-anilinoquinazoline scaffold is the pharmacophore responsible for the ATP-competitive inhibition of EGFR.[5] Modifications to this core structure are crucial for modulating potency, selectivity, and overcoming resistance mechanisms. The choice of starting material is therefore a critical decision in the synthetic workflow. This compound is an advanced intermediate specifically designed for this purpose, with each substituent serving a distinct strategic role:

  • 2,4-Dichloro Positions: These two chlorine atoms are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions. Critically, the C4 position is significantly more electrophilic and sterically accessible than the C2 position. This inherent difference in reactivity allows for highly regioselective, sequential substitutions, which is the cornerstone of building the desired molecular architecture.[6]

  • 6-Nitro Group: The potent electron-withdrawing nature of the nitro group is fundamental to the reactivity of the quinazoline ring. It strongly activates the C4 and C2 positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.[7][8][9] Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to a primary amine, providing a new vector for introducing diverse side chains.

  • 7-Fluoro Group: The fluorine atom at the C7 position also serves a dual purpose. It enhances the electrophilicity of the ring, further facilitating the SNAr reactions. Additionally, it can be displaced by strong nucleophiles (e.g., alkoxides), offering another site for modification to explore structure-activity relationships (SAR).

This multi-functionalized starting material provides a robust and flexible platform for generating a wide array of gefitinib analogues with modifications at key positions.

Overall Synthetic Workflow

The synthesis of gefitinib analogues from this compound follows a logical and modular pathway. The workflow is designed to first establish the core 4-anilinoquinazoline structure and then introduce diversity through subsequent modifications.

Synthetic Workflow start 2,4-Dichloro-7-fluoro- 6-nitroquinazoline step1 Intermediate 1 (4-Anilino-2-chloro-7-fluoro- 6-nitroquinazoline) start->step1  Step 1: Regioselective SNAr at C4  (Substituted Aniline, Base)   step2 Intermediate 2 (4-Anilino-2-chloro-7-fluoro- 6-aminoquinazoline) step1->step2  Step 2: Nitro Group Reduction  (e.g., Fe/NH4Cl)   step3 Gefitinib Analogue (Final Product) step2->step3  Step 3: Side-Chain Introduction  (Alkylation/Acylation at C6-NH2  or SNAr at C7-F)  

Caption: General synthetic workflow for gefitinib analogues.

Mechanism Deep Dive: Regioselectivity of the First SNAr Reaction

The key to this entire synthetic strategy is the predictable and high-yielding first substitution at the C4 position. This regioselectivity is a direct consequence of the electronic and steric environment of the quinazoline core.

The SNAr reaction proceeds via an addition-elimination mechanism. The incoming nucleophile (the aniline) attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount. The electron-withdrawing nitro group at C6 is positioned para to the C4 position, allowing for highly effective delocalization and stabilization of the negative charge. While the C2 position is also activated, the stabilization it receives from the C6-nitro group is less direct, making the transition state for C4 attack lower in energy and kinetically favored.[6][7]

SNAr Mechanism cluster_0 Regioselective Attack at C4 Start 2,4-Dichloro-7-fluoro- 6-nitroquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nucleophile R-Aniline (Nucleophile) Nucleophile->Start Attack at C4 Product 4-(Anilino)-2-chloro... (Product) Meisenheimer->Product Elimination of Cl- LeavingGroup Cl-

Caption: Mechanism of regioselective C4 substitution.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-2-chloro-7-fluoro-6-nitroquinazolin-4-amine (Intermediate 1)

This protocol details the regioselective substitution at the C4 position.

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (IPA) or Ethanol

  • Diisopropylethylamine (DIPEA) or Sodium Acetate (NaOAc)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add isopropanol (approx. 10 mL per gram of starting material).

  • Add 3-chloro-4-fluoroaniline (1.1 eq) to the suspension.

  • Add DIPEA (1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A yellow solid should precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid sequentially with cold isopropanol and then water to remove excess reagents and salts.

  • Dry the product under vacuum at 50-60 °C to yield the title compound as a yellow solid.

Parameter Condition Rationale
Solvent Isopropanol / EthanolGood solubility for reactants at reflux, allows for product precipitation upon cooling.
Base DIPEA / NaOAcScavenges the HCl generated during the reaction, driving it to completion.[6]
Temperature Reflux (~82 °C)Provides sufficient energy to overcome the activation barrier for the SNAr reaction.[6]
Stoichiometry Slight excess of anilineEnsures complete consumption of the more valuable dichloroquinazoline starting material.
Protocol 2: Synthesis of N⁴-(3-chloro-4-fluorophenyl)-2-chloro-7-fluoroquinazoline-4,6-diamine (Intermediate 2)

This protocol describes the reduction of the 6-nitro group to a 6-amino group, a key step for introducing side chains analogous to gefitinib's morpholinopropoxy group.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Tetrahydrofuran (THF, optional co-solvent)

Procedure:

  • Suspend Intermediate 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). THF can be added to improve solubility if needed.

  • Add ammonium chloride (5.0 eq) to the mixture and stir.[10]

  • Heat the mixture to 70-80 °C.

  • Add iron powder (5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic.[10][11]

  • Stir vigorously at 80 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Protocol 3: Introduction of a Side Chain at the C7 Position via SNAr

This protocol demonstrates how to displace the 7-fluoro group to introduce an alkoxy side chain. This is an alternative pathway for creating diversity.

Materials:

  • N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (Intermediate from a modified Step 1, without the C2-chloro)

  • (S)-Tetrahydrofuran-3-ol or other desired alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the desired alcohol (e.g., (S)-tetrahydrofuran-3-ol, 2.3 eq).

  • Add anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (3.0 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • Add the quinazoline starting material (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by column chromatography.[12]

Conclusion

This compound is a powerful and strategically designed building block for the synthesis of gefitinib analogues. Its inherent reactivity and multiple functionalization points allow for a modular and efficient approach to creating libraries of novel compounds. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to explore new chemical space in the ongoing quest for more effective and resilient EGFR tyrosine kinase inhibitors.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Maskrey, T. S., Kristufek, T., LaPorte, M. G., Nayalapatla, P. R., & Wipf, P. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471–476. Retrieved from [Link]

  • Li, L., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(11), 3812-22. Retrieved from [Link]

  • Chen, Y. R., et al. (2014). Optimization of gefitinib analogues with potent anticancer activity. Bioorganic & Medicinal Chemistry Letters, 24(22), 5143-7. Retrieved from [Link]

  • Fang, J. K., et al. (2016). Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1665-1672. Retrieved from [Link]

  • Ming, Y., You, J., & Ji, R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Organic Chemistry, 4(2), 143-145. Retrieved from [Link]

  • Li, M., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 28(13), 5220. Retrieved from [Link]

  • Rao, D. R., Kankan, R. N., & Pathi, S. L. (2013). Process for the preparation of gefitinib. U.S. Patent No. 8,350,029.
  • Li, L., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(11), 3812-3822. Retrieved from [Link]

  • Sharma, M. J., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. Archiv der Pharmazie, 352(5), e1800381. Retrieved from [Link]

  • Sharma, M. J., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. Archiv der Pharmazie, 352(5), e1800381. Retrieved from [Link]

  • Optimization energy for overall reaction in Gefitinib synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Stadlbauer, S., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-295. Retrieved from [Link]

  • Synthetic route for the preparation of gefitinib analogues 10-17. (n.d.). ResearchGate. Retrieved from [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2020). Sains Malaysiana, 49(8), 1937-1945. Retrieved from [Link]

  • N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. (n.d.). Molbase. Retrieved from [Link]

  • Hennequin, L. F. A., et al. (2005). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline. European Patent No. EP1546119B1.
  • Karki, R., et al. (2022). Synthesis and Characterization of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2022(1), M1330. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 23(24), 16169. Retrieved from [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012). Chinese Patent No. CN102702115A.
  • Li, H. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Proceedings of the 2016 5th International Conference on Energy, Environment and Materials Science. Retrieved from [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. (2020). Sains Malaysiana. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Retrieved from [Link]

  • Goel, N., & Kumar, S. (2015). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 39(6), 4694-4702. Retrieved from [Link]

  • Stadlbauer, S., et al. (2006). Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib. Molecules, 11(4), 286-95. Retrieved from [Link]

Sources

Application Notes and Protocols for 2,4-Dichloro-7-fluoro-6-nitroquinazoline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in the discovery of novel agrochemicals, with derivatives exhibiting a wide spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,4-Dichloro-7-fluoro-6-nitroquinazoline as a versatile starting material for the synthesis and screening of new agrochemical candidates. We will explore the synthetic utility of this intermediate, delve into the structure-activity relationships (SAR) that guide rational design, and provide detailed, field-proven protocols for the systematic screening of synthesized compounds.

Introduction: The Quinazoline Scaffold in Agrochemicals

The relentless need for new crop protection agents with novel modes of action, improved efficacy, and favorable environmental profiles drives modern agrochemical research. The quinazoline core, a bicyclic aromatic heterocycle, has emerged as a highly fruitful scaffold in this endeavor.[1] Its rigid structure provides a fixed orientation for pendant functional groups to interact with biological targets, while its versatile chemistry allows for extensive structural modifications.

Commercially successful agrochemicals and numerous patented compounds containing the quinazoline or quinazolinone moiety underscore the importance of this chemical class. For instance, quinazolinone-based fungicides like fluquinconazole have demonstrated the potential of this scaffold in controlling a range of plant diseases.[2] Similarly, extensive research has highlighted the potential of quinazoline derivatives as potent herbicides targeting crucial plant enzymes and as insecticides acting on the nervous system of pests.[3][4][5]

This guide focuses on This compound , a highly functionalized intermediate poised for exploitation in agrochemical discovery programs. The presence of two reactive chlorine atoms at the C2 and C4 positions, a fluorine atom, and a nitro group provides multiple handles for synthetic diversification, making it an ideal starting point for building libraries of novel agrochemical candidates.

Synthetic Strategy: Leveraging the Reactivity of this compound

The key to unlocking the potential of this compound lies in the differential reactivity of its substituents. The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[6]

Regioselective Nucleophilic Substitution

A critical aspect of the chemistry of 2,4-dichloroquinazolines is the greater reactivity of the C4-chloro substituent compared to the C2-chloro substituent.[7] This allows for a stepwise and controlled introduction of different nucleophiles.

  • C4-Position Modification (Milder Conditions): Reaction with a primary amine or an alcohol under basic conditions at or slightly above room temperature will preferentially substitute the chlorine at the C4 position.[7] This is the first and most crucial step in generating a diverse library of compounds.

  • C2-Position Modification (Harsher Conditions): The remaining chlorine at the C2 position can be substituted by a second nucleophile, often requiring more forcing conditions such as higher temperatures or stronger bases.[7]

Modification of the Nitro Group

The nitro group at the C6 position is a powerful electron-withdrawing group that activates the ring for SNAr reactions.[6] Furthermore, it can be readily reduced to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation). This resulting amine provides an additional point for diversification, allowing for the introduction of amides, sulfonamides, and other functionalities.

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for creating a library of diverse quinazoline derivatives from the starting material.

G start This compound c4_sub Step 1: C4-Substitution (R1-NH2 or R1-OH, Base) Mild Conditions start->c4_sub intermediate1 2-Chloro-4-(R1-amino/alkoxy)- 7-fluoro-6-nitroquinazoline c4_sub->intermediate1 c2_sub Step 2: C2-Substitution (R2-NH2 or R2-OH, Base) Harsher Conditions intermediate1->c2_sub intermediate2 2-(R2-amino/alkoxy)-4-(R1-amino/alkoxy)- 7-fluoro-6-nitroquinazoline c2_sub->intermediate2 nitro_reduction Step 3: Nitro Reduction (e.g., SnCl2/HCl) intermediate2->nitro_reduction final_product Diverse Library of Agrochemical Candidates nitro_reduction->final_product

Caption: Synthetic workflow for derivatizing the starting material.

Structure-Activity Relationship (SAR) Insights for Rational Design

The design of potent agrochemicals is guided by understanding how structural modifications impact biological activity. Below are key SAR insights for different agrochemical classes derived from quinazoline scaffolds.

Herbicidal Derivatives

Many quinazoline-based herbicides act by inhibiting key plant enzymes.

Target EnzymeKey Structural Features for High Activity
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Quinazoline-2,4-dione core. Substitutions at the N-1 position of the dione ring are crucial for activity.[5]
Acetolactate Synthase (ALS) Sulfonylurea or imidazolinone mimics attached to the quinazoline core.
Acetyl-CoA Carboxylase (ACCase) Aryloxyphenoxypropionate-like moieties attached to the quinazolin-4(3H)-one core.[8]

Based on this, researchers should focus on synthesizing derivatives where R1 and R2 (from the workflow above) can mimic the structures of known inhibitors or explore novel chemical space around these key positions.

Fungicidal Derivatives

Quinazolinone derivatives have shown broad-spectrum antifungal activity.[2]

Target PathogensKey Structural Features for High Activity
Sclerotinia sclerotiorum, Fusarium graminearumIntroduction of a trifluoromethyl (-CF₃) group at the C2 position of the quinazolinone skeleton often enhances activity.[2]
Broad SpectrumThe presence of a substituted aromatic ring at the N3 position and a methyl or thiol group at the C2 position are often essential for antimicrobial activity.[9]

The fluorine atom already present at the C7 position in the starting material is an attractive feature, as halogenation can often improve fungicidal potency.

Insecticidal Derivatives

Quinazoline-based insecticides can target the insect nervous system.

TargetKey Structural Features for High Activity
GABA Receptors Dihydropyrazolo[1,5-a]quinazoline structures have shown potent activity as GABA receptor antagonists.[3]
General Insecticides Incorporation of sulfide-containing moieties has been shown to yield compounds with good activity against pests like Plutella xylostella.[10]

Experimental Protocols for Agrochemical Screening

A systematic screening cascade is essential to identify promising lead compounds from a synthesized library. The following protocols provide a robust framework for primary and secondary screening.

Protocol for Primary Herbicidal Screening (Whole Plant Assay)

This protocol is designed for rapid evaluation of herbicidal effects in a greenhouse setting.[1][4]

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.

  • Standard potting mix.

  • Pots or trays.

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Calibrated laboratory sprayer.

  • Controlled environment greenhouse (25-30°C, 14-16h photoperiod).

Procedure:

  • Planting: Fill pots with soil mix and sow 10-20 seeds of each weed species per pot at a depth of 0.5-1 cm.

  • Application:

    • Pre-emergence: Immediately after planting, spray the soil surface evenly with the test compound solution at a high rate (e.g., 1000-2000 g a.i./ha).

    • Post-emergence: Allow plants to grow to the 2-3 leaf stage, then apply the test compound solution.[1]

  • Controls: Include a solvent-only treated control and a positive control (a commercial herbicide).

  • Incubation: Place pots in the greenhouse in a randomized design and water as needed.

  • Assessment: After 14-21 days, visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).[4] Compounds showing significant activity (>80% injury) are advanced to secondary screening.

G A Sow Seeds (Monocot & Dicot) B Pre-Emergence Application A->B C Post-Emergence Application (at 2-3 leaf stage) A->C D Incubate in Greenhouse (14-21 days) B->D C->D E Visual Assessment (% Injury) D->E F Advance Active Compounds E->F

Caption: Herbicidal screening workflow.

Protocol for Primary Fungicidal Screening (In Vitro Mycelial Growth Assay)

This in vitro assay quickly determines the direct antifungal activity of compounds.[11]

Materials:

  • Cultures of target phytopathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani).

  • Potato Dextrose Agar (PDA).

  • Sterile petri dishes (90 mm).

  • Test compounds dissolved in DMSO.

  • Sterile cork borer (5 mm).

  • Incubator (25-28°C).

Procedure:

  • Medium Preparation: Prepare PDA and autoclave. While still molten (around 45-50°C), add the test compound dissolved in DMSO to achieve a final concentration (e.g., 50 µg/mL). Pour the amended PDA into petri dishes.

  • Inoculation: From a fresh culture of the target fungus, take a 5 mm mycelial plug using a cork borer and place it in the center of the test plate.

  • Controls: Prepare a DMSO-only control plate and a positive control with a commercial fungicide.

  • Incubation: Incubate the plates at 25-28°C in the dark until the mycelium in the control plate has grown to nearly fill the plate.

  • Assessment: Measure the diameter of the fungal colony in the treated plates and calculate the percentage of growth inhibition compared to the DMSO control.

Inhibition (%) = [(C - T) / C] x 100 Where C = colony diameter of control and T = colony diameter of treatment.

Protocol for Primary Insecticidal Screening (Topical Application Bioassay)

This protocol assesses the contact toxicity of compounds against a model insect.[10][12]

Materials:

  • Third-instar larvae of a model insect (e.g., Spodoptera frugiperda - fall armyworm).

  • Test compounds dissolved in acetone.

  • Micro-applicator capable of delivering a precise volume (e.g., 1 µL).

  • Petri dishes with artificial diet.

  • Ventilated holding containers.

Procedure:

  • Dosing: Using a micro-applicator, apply a 1 µL droplet of the test solution (e.g., 10 µ g/larva ) to the dorsal thorax of each larva.

  • Controls: Treat a group of larvae with acetone only and another with a commercial insecticide as a positive control.

  • Incubation: Place each treated larva individually in a petri dish with a small amount of artificial diet. Hold at 25°C with a 16:8h (L:D) photoperiod.

  • Assessment: Record mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they cannot move in a coordinated manner when prodded.

  • Dose-Response: For active compounds, conduct secondary screening with a range of concentrations to determine the LC₅₀ (lethal concentration to kill 50% of the population).[10]

Conclusion

This compound is a highly valuable and versatile intermediate for the discovery of novel agrochemicals. Its well-defined and differential reactivity allows for the systematic synthesis of diverse compound libraries. By integrating the principles of rational design based on established SAR and employing the robust screening protocols detailed in this guide, researchers can efficiently explore the vast chemical space around the quinazoline scaffold. This strategic approach will accelerate the identification of new lead compounds with the potential to be developed into the next generation of effective and sustainable crop protection solutions.

References

  • Recent research progress and outlook in agricultural chemical discovery based on quinazoline scaffold. PubMed. Available at: [Link]

  • Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ACS Publications. Available at: [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available at: [Link]

  • Design, synthesis, and insecticidal activities of novel 5-substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives. PubMed. Available at: [Link]

  • Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. Available at: [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]

  • Bioassays for Monitoring Insecticide Resistance. PMC - NIH. Available at: [Link]

  • Insecticidal molecules containing a quinazoline skeleton and sulfide. ResearchGate. Available at: [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. Available at: [Link]

  • SAR studies of antibacterial and antifungal sensitivity of quinazolinone-triazole scaffolds. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]

  • SAR and substitution effect of quinazolines on the antimicrobial activity. ResearchGate. Available at: [Link]

  • In vitro evaluation of fungicides against fungal foliar pathogens of cotton. ResearchGate. Available at: [Link]

  • Testing cascade to screen existing insecticides for use against... ResearchGate. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. PubMed. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. PubMed. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Available at: [Link]

  • A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Cambridge Core. Available at: [Link]

  • In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture. Available at: [Link]

  • Primary Herbicide Screening. Weed Science Society of America. Available at: [Link]

  • Greenhouse Trial Capabilities. Ag Metrics Group. Available at: [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. Available at: [Link]

  • Screening insecticides. Noldus. Available at: [Link]

  • Bioassays for Assessing Insecticide Resistance. YouTube. Available at: [Link]

  • Laboratory Bioassays with Three Different Substrates to Test the Efficacy of Insecticides against Various Stages of Drosophila suzukii. Oxford Academic. Available at: [Link]

  • Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. NIH. Available at: [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. Available at: [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. Available at: [Link]

  • In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici. MDPI. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI. Available at: [Link]

  • SAR of quinazoline analogues synthesised. ResearchGate. Available at: [Link]

  • Structure-activity relationship studies of quinazolinone alkaloids 1–12... ResearchGate. Available at: [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. Available at: [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. Available at: [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. ResearchGate. Available at: [Link]

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. Available at: [Link]

  • Preparation of 2,4-dichloroquinazoline. Google Patents.
  • Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.

Sources

Application Notes and Protocols: Laboratory Scale Synthesis of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-7-fluoro-6-nitroquinazoline is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors for targeted cancer therapy. Its trifunctional nature, featuring two reactive chlorine atoms, a fluorine atom, and a nitro group on the quinazoline core, makes it a versatile scaffold for medicinal chemists. This document provides a detailed, field-tested protocol for the laboratory-scale synthesis of this important building block, emphasizing the rationale behind procedural choices to ensure reproducibility and safety.

The quinazoline ring system is a recurring motif in numerous FDA-approved drugs, valued for its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes.[1] The specific substitution pattern of this compound allows for sequential and regioselective displacement of the chlorine atoms, enabling the construction of complex molecular architectures.

This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Synthesis Overview

The synthesis of this compound is typically achieved through a multi-step process commencing from a suitably substituted anthranilic acid derivative. The general strategy involves the initial formation of the quinazoline core, followed by nitration and subsequent chlorination. While various synthetic routes to functionalized quinazolines have been reported, this protocol focuses on a reliable and scalable laboratory procedure.[2][3]

Reaction Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazoline-2,4(1H,3H)-dione A->B Urea or NaOCN C 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione B->C HNO3 / H2SO4 D This compound C->D POCl3 or SOCl2

Caption: Synthetic pathway for this compound.

Experimental Protocols

Safety Precaution: This synthesis involves the use of corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclization of 2-amino-4-fluorobenzoic acid to form the core quinazoline dione structure. Two common methods are presented below.

Method A: Urea Fusion

This method is a solvent-free approach that relies on thermal condensation.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Urea

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 2-amino-4-fluorobenzoic acid (10 g, 0.064 mol) and urea (26 g, 0.43 mol).[4]

  • Heat the mixture with stirring to 160°C. The mixture will melt and then solidify as the reaction proceeds.[4]

  • Maintain the temperature at 160°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, allow the reaction mixture to cool slightly.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the solidified mass.

  • Follow this by the addition of a 10% sodium hydroxide (NaOH) solution (10 g NaOH in 100 mL of water).[4]

  • Filter the resulting suspension.

  • Transfer the filter cake to a beaker and slowly add dilute hydrochloric acid (HCl) with stirring.

  • Filter the precipitate, wash with a saturated aqueous NaHCO3 solution, and then with water.

  • Dry the solid to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione as a white solid.[4]

Method B: Cyanate Addition

This aqueous-based method is an alternative to the high-temperature fusion.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Sodium cyanate (NaOCN)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in 2 L of water in a large beaker or flask equipped with a mechanical stirrer.[1]

  • Add 80 mL of acetic acid to the suspension.[1]

  • In a separate container, dissolve sodium cyanate (105 g, 1.616 mol) in 800 mL of water.[1]

  • Add the NaOCN solution dropwise to the stirred suspension of the amino acid.

  • Stir the reaction mixture at room temperature for 30 minutes.[1]

  • In small portions, add sodium hydroxide (480 g, 12 mol) to the reaction mixture, ensuring the temperature is controlled by external cooling.[1]

  • After the NaOH has been added and the mixture has cooled to room temperature, slowly add concentrated HCl dropwise until the pH of the solution reaches approximately 4. Be cautious as strong foaming will occur.[1]

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and air-dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.[1] This intermediate is often used in the subsequent step without further purification.[1]

Part 2: Nitration of 7-Fluoroquinazoline-2,4(1H,3H)-dione

This step introduces the nitro group at the 6-position of the quinazoline ring.

Materials:

  • 7-Fluoroquinazoline-2,4(1H,3H)-dione

  • Concentrated sulfuric acid (H2SO4)

  • Fuming nitric acid (HNO3)

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, carefully add 7-fluoroquinazoline-2,4(1H,3H)-dione to concentrated sulfuric acid.

  • Cool the mixture to 0°C.

  • Slowly add fuming nitric acid dropwise to the cooled and stirred mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC. A similar procedure for a related compound suggests stirring for 1.5 hours at 30°C.[5]

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione.

Part 3: Chlorination of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

The final step involves the conversion of the dione to the dichloro derivative.

Materials:

  • 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF) or N,N-Diethylaniline (catalytic)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, phosphorus oxychloride (or thionyl chloride), and a catalytic amount of DMF or N,N-diethylaniline. For a related synthesis, a mixture of the dione (150 g), N,N-diethylaniline (125 g), and POCl3 (500 ml) was refluxed overnight.[1] In another analogous preparation, thionyl chloride was used with a catalytic amount of DMF.[5]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. A similar chlorination was conducted at 100°C for 2 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl3 or SOCl2 by distillation under reduced pressure.

  • Slowly and cautiously pour the residue onto a mixture of ice and water with vigorous stirring.

  • The solid product, this compound, will precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture.[1]

Characterization Data:

  • Molecular Formula: C8H2Cl2FN3O2[6]

  • Molecular Weight: 262.03 g/mol

  • Appearance: Typically a yellow solid.[7]

  • Purity (typical): ≥ 97.00%[6]

The structure of the final compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Data Summary

StepStarting MaterialReagentsProductTypical Yield
12-Amino-4-fluorobenzoic acidUrea or NaOCN/AcOH7-Fluoroquinazoline-2,4(1H,3H)-dione75-82%[1][4]
27-Fluoroquinazoline-2,4(1H,3H)-dioneHNO3 / H2SO47-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione~85% (analogous)[5]
37-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dionePOCl3 or SOCl2This compound~91-94% (analogous)[1][5]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination start1 Combine 2-Amino-4-fluorobenzoic acid and Urea/NaOCN react1 Heat / Stir start1->react1 workup1 Quench, Acidify, Filter react1->workup1 product1 Isolate 7-Fluoroquinazoline-2,4(1H,3H)-dione workup1->product1 start2 Dissolve Dione in H2SO4 product1->start2 react2 Add HNO3 at 0°C start2->react2 workup2 Pour onto Ice, Filter react2->workup2 product2 Isolate 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione workup2->product2 start3 Combine Nitro-dione and POCl3/SOCl2 product2->start3 react3 Reflux start3->react3 workup3 Remove Excess Reagent, Quench in Ice Water, Filter react3->workup3 product3 Isolate this compound workup3->product3

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The protocol detailed herein provides a comprehensive guide for the laboratory-scale synthesis of this compound. By understanding the rationale behind each step and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The versatility of this compound as a synthetic building block continues to make it a molecule of significant interest in the development of novel therapeutics.

References

  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • Shaikh, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 742094. Available from: [Link]

  • Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available from: [Link]

  • Maiden, T. M., et al. (2015). A mild and regioselective route to functionalized quinazolines. Chemistry, 21(41), 14342-6. Available from: [Link]

  • Reddy, G. N., et al. (2017). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C−N Bond Formation. The Journal of Organic Chemistry, 82(11), 5872-5883. Available from: [Link]

  • ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [Link]

  • Nguyen, T. L. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. Available from: [Link]

  • Google Patents. US4670608A - Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]

  • LookChem. Procurement Strategies for this compound from China. Available from: [Link]

  • Google Patents. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available from: [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents. CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conf. Ser.: Earth Environ. Sci., 252, 022090. Available from: [Link]

  • PubChem. 2,4-Dichloro-6-fluoroquinazoline. Available from: [Link]

  • Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available from: [Link]

Sources

Application Notes & Protocols: Regioselective Amination of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-7-fluoro-6-nitroquinazoline and various primary and secondary amines. This key transformation is fundamental in medicinal chemistry for the synthesis of diverse pharmacologically active compounds, particularly kinase inhibitors. We will explore the underlying principles of regioselectivity, provide detailed, validated protocols for the synthesis of 2-chloro-4-amino-7-fluoro-6-nitroquinazoline derivatives, and offer practical guidance on reaction optimization and troubleshooting.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets.[1] Specifically, 4-aminoquinazoline derivatives have been successfully developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial targets in oncology. The targeted reaction—substituting one chlorine atom on the this compound core with an amine—is a cornerstone transformation for building libraries of these potential drug candidates.[2][3] The presence of the nitro and fluoro groups further activates the quinazoline ring system, making it a versatile intermediate for creating complex molecules.[4]

Reaction Principles: Understanding Regioselectivity in SNAr

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The high reactivity of the quinazoline core is driven by the electron-withdrawing effects of the two ring nitrogens and the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

A critical aspect of this reaction is its high regioselectivity. The substitution of an amine nucleophile occurs preferentially at the C4 position over the C2 position.[2][5][6]

Causality of C4-Selectivity:

  • Electronic Activation: Computational studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[2][6][7] This makes it more electrophilic and thus more susceptible to nucleophilic attack than the C2 carbon.

  • Intermediate Stability: The resonance stabilization of the Meisenheimer complex is more effective when the attack occurs at C4, allowing the negative charge to be delocalized over the nitro group and the heterocyclic ring.

  • Kinetic vs. Thermodynamic Control: Under mild reaction conditions (e.g., room temperature to moderate heating), the reaction is kinetically controlled, favoring the pathway with the lower activation energy, which corresponds to the C4 attack.[6][7] Substitution at the C2 position is possible but requires harsher conditions, such as higher temperatures and longer reaction times.[5]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Regioselective SNAr Mechanism at C4", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Caption: Figure 1: Regioselective SNAr Mechanism at C4.

Experimental Protocols

The following protocols provide a general framework. Optimization of solvent, base, and temperature may be necessary depending on the specific amine used.

General Protocol for Reaction with Aliphatic or Aromatic Amines

This procedure is broadly applicable for primary and secondary amines of moderate to high reactivity.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Solvent: Isopropanol (IPA), Ethanol (EtOH), or Acetonitrile (MeCN) (approx. 0.1 M concentration)

  • Base (optional, for amine HCl salts): Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 - 2.0 eq)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., Isopropanol) to dissolve or suspend the starting material.

  • Add the amine (1.1 eq). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). Reaction times can vary from a few minutes to several hours.[2]

  • Monitor the reaction progress by TLC. The product is typically more polar than the starting material and will have a lower Rf value.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, this is often the desired product.

  • Work-up:

    • Filter the solid precipitate and wash with cold solvent (e.g., cold IPA) to remove unreacted starting materials and soluble impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile).[2]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. 2D-NMR techniques can be employed for unambiguous confirmation of the C4 substitution pattern.[2][7]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Caption: Figure 2: General Experimental Workflow.

Optimization & Data

The choice of reaction conditions is crucial for achieving high yield and purity. The nucleophilicity of the amine is a primary determinant of the required reaction conditions.

Amine TypeTypical SolventBase (if needed)TemperatureTypical TimeNotes
Primary Aliphatic EtOH, IPA, MeCNN/ARoom Temp - 60°C1-4 hGenerally fast reactions due to high nucleophilicity.
Secondary Aliphatic EtOH, IPA, MeCNN/ARoom Temp - 80°C2-8 hSlower than primary amines due to increased steric hindrance.
Aromatic (Anilines) IPA, n-Butanol, DMFDIPEA, Et₃N80°C - Reflux6-24 hLess nucleophilic; often requires higher temperatures and longer times.[2]
Benzylamines EtOH, IPAN/A50°C - Reflux2-6 hReactivity is intermediate between aliphatic and aromatic amines.[2]

Table 1: Representative Reaction Conditions for SNAr with Various Amines.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Low reactivity of the amine. 2. Insufficient temperature. 3. Amine is protonated (if used as a salt without base).1. Increase reaction temperature or switch to a higher-boiling solvent (e.g., n-butanol, DMF). 2. Add a non-nucleophilic base (DIPEA). 3. Consider microwave-assisted synthesis for difficult cases.
Formation of Di-substituted Product 1. Excess amine used. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount of the amine (1.0-1.1 eq). 2. Reduce the reaction temperature and monitor carefully to stop the reaction after mono-substitution is complete.
Product is Difficult to Purify 1. Similar polarity of starting material and product. 2. Presence of side products.1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Attempt recrystallization from different solvent systems.

Applications in Drug Discovery

This synthetic route is a key step in the preparation of numerous kinase inhibitors. For example, the core structure is related to intermediates used in the synthesis of compounds targeting EGFR, a well-known target in non-small cell lung cancer.[3][8] The ability to readily introduce a wide variety of amine-containing fragments at the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety Precautions

  • This compound: This is a reactive electrophile and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Use flammable solvents (EtOH, IPA, MeCN) in a well-ventilated fume hood away from ignition sources.

  • Bases: Amines like DIPEA and Et₃N are corrosive and have strong odors. Handle them in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Medeiros, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 2,4-Dichloro-7-fluoroquinazoline. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Autechaux. (n.d.). Procurement Strategies for this compound from China. Autechaux. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2,4-Dichloro-7-fluoro-6-nitroquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for positioning functional groups to interact with biological targets. Many quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, are potent tyrosine kinase inhibitors (TKIs) that have revolutionized cancer therapy.[1] The strategic functionalization of the quinazoline ring is therefore a cornerstone of modern drug discovery.

This guide focuses on a key intermediate, 2,4-Dichloro-7-fluoro-6-nitroquinazoline (I) , a highly versatile building block for the synthesis of complex 4-aminoquinazoline derivatives. The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing nitro group, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the controlled introduction of various side chains, which is critical for modulating a compound's potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of the chemistry of this intermediate, including detailed, field-proven protocols for its use in the synthesis of advanced drug-like molecules. We will delve into the mechanistic basis for its reactivity, provide step-by-step synthetic procedures, and present expected analytical data to guide researchers in their drug discovery endeavors.

Core Chemistry: Understanding the Reactivity of this compound

The utility of This compound (I) lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[3] This regioselectivity is a key principle that underpins its synthetic application.

The Principle of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The enhanced reactivity at C4 can be explained by examining the electronic structure of the quinazoline ring. Density Functional Theory (DFT) calculations on related 2,4-dichloroquinazoline systems have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[2][4] This indicates that it is the more electrophilic center and, therefore, more prone to attack by nucleophiles. Furthermore, the calculated activation energy for the formation of the Meisenheimer intermediate is lower for attack at C4 compared to C2, further supporting the observed regioselectivity.[4]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (typically an amine) attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the 4-substituted product.

SNAr_Mechanism cluster_0 S_NAr at C4: Addition-Elimination Reactants Quinazoline (I) + R-NH₂ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Addition) Product 4-Amino-2-chloro-quinazoline Derivative (II) Intermediate->Product Chloride Elimination (Restores Aromaticity)

Caption: General workflow for SNAr at the C4 position.

This inherent regioselectivity allows for a modular approach to synthesis. First, a diverse range of amines can be introduced at the C4 position under relatively mild conditions. Subsequently, the less reactive C2 chlorine can be substituted under more forcing conditions or via metal-catalyzed cross-coupling reactions, providing access to a vast chemical space.

Experimental Protocols

Safety First: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1][5] All reactions should be performed in a well-ventilated fume hood. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water; handle with extreme caution.

Protocol 1: Synthesis of this compound (I)

This protocol is adapted from established industrial procedures for the synthesis of quinazoline intermediates.[3][6] It involves the cyclization of 2-amino-4-fluorobenzoic acid, followed by nitration and chlorination.

Step A: Synthesis of 7-Fluoroquinazolin-4(3H)-one

  • To a 3 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2-amino-4-fluorobenzoic acid (200 g) and formamidine acetate.[6]

  • Add ethylene glycol monomethyl ether (1.2 L) and reflux the mixture with stirring.[3]

  • Monitor the reaction by TLC. Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into 2 L of water with stirring.

  • Filter the resulting precipitate and dry in an oven at 60 °C to yield 7-fluoroquinazolin-4(3H)-one as a gray solid.

Step B: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

  • Carefully add the 7-fluoroquinazolin-4(3H)-one from Step A to a mixture of nitric acid and sulfuric acid at a controlled temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and filter the resulting precipitate.

  • Wash the solid with water until the filtrate is neutral. The crude product can be purified by washing with methanol to remove isomers.[6]

Step C: Synthesis of this compound (I)

  • To a flask containing 7-fluoro-6-nitroquinazolin-4(3H)-one from Step B, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).[7]

  • Heat the mixture to 80-90 °C for approximately 6 hours.[8]

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ or SOCl₂ under reduced pressure.

  • Add toluene and evaporate again to ensure complete removal of volatile reagents.

  • The resulting yellow solid is the target compound (I) . It can be purified by washing with a non-polar solvent mixture like hexanes:ethyl acetate (10:1).[3]

Protocol 2: Regioselective Synthesis of N-(3-Chloro-4-fluorophenyl)-2-chloro-7-fluoro-6-nitroquinazolin-4-amine (II)

This protocol details the selective substitution of the C4 chlorine with 3-chloro-4-fluoroaniline, a common fragment in many kinase inhibitors. This procedure is based on a reported industrial synthesis.[8]

Materials:

  • This compound (I)

  • 3-Chloro-4-fluoroaniline

  • Toluene

  • Triethylamine (optional, as a base)

Procedure:

  • In a suitable reaction vessel, suspend this compound (I) in toluene.

  • Lower the temperature to 40-50 °C.

  • Add 3-chloro-4-fluoroaniline (1.0 - 1.2 equivalents) portion-wise, maintaining the temperature.[8]

  • Stir the reaction at 40-50 °C for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. The product will precipitate from the solution.

  • Filter the solid product and wash with cold toluene.

  • Dry the product under vacuum. The crude product can be further purified by stirring in methanol and adding triethylamine to adjust the pH to 7-8, which helps to remove any acidic impurities.[8] Filter and dry to obtain the pure product (II) .

Synthesis_Pathway_1 cluster_main Synthetic Pathway to Key Intermediates Start 2,4-Dichloro-7-fluoro- 6-nitroquinazoline (I) Product_II N-(3-Chloro-4-fluorophenyl)-2-chloro- 7-fluoro-6-nitroquinazolin-4-amine (II) Start->Product_II Protocol 2: SNAr at C4 Toluene, 40-50 °C Amine 3-Chloro-4-fluoroaniline Amine->Product_II

Caption: Regioselective synthesis of intermediate (II).

Protocol 3: Reduction of the Nitro Group to Synthesize N⁴-(3-Chloro-4-fluorophenyl)-7-fluoroquinazoline-4,6-diamine (III)

The nitro group is often introduced as an activating group and a precursor to a primary amine, which can serve as a handle for further functionalization. This protocol is adapted from a similar reduction of a related nitroquinazoline.[9]

Materials:

  • N-(3-Chloro-4-fluorophenyl)-2-chloro-7-fluoro-6-nitroquinazolin-4-amine (II)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a round-bottom flask, suspend the nitro compound (II) (1 equivalent) and ammonium chloride (5 equivalents) in a 4:1 mixture of Ethanol:Water.[9]

  • Heat the mixture to 80 °C with vigorous stirring.

  • Add iron powder (5 equivalents) portion-wise to the heated suspension. Be cautious as the reaction can be exothermic.

  • Continue heating at 80 °C and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the diamine product (III) .

Data Presentation and Characterization

Accurate characterization of intermediates is crucial for ensuring the success of subsequent synthetic steps. The following table summarizes expected analytical data for key compounds based on literature reports for structurally analogous molecules.[7][9]

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm) HighlightsExpected ¹³C NMR (δ, ppm) Highlights
(I) this compoundC₈H₂Cl₂FN₃O₂262.029.1-9.2 (s, 1H, H-2), 8.7-8.8 (s, 1H, H-5), 8.2-8.3 (d, 1H, H-8)163-164 (C-4), 156-157 (C-2), 151-152 (C-8a), 147-148 (C-6)
(II) N-(3-Chloro-4-fluorophenyl)-2-chloro-7-fluoro-6-nitroquinazolin-4-amineC₁₄H₆Cl₂F₂N₄O₂371.13~10.7 (s, 1H, NH), 9.6 (d, 1H), 8.8 (s, 1H), 8.2-8.4 (m, 2H), 7.8-7.9 (m, 1H)Signals for both quinazoline and aniline rings present.
(III) N⁴-(3-Chloro-4-fluorophenyl)-2-chloro-7-fluoroquinazoline-4,6-diamineC₁₄H₈Cl₂F₂N₄341.15Disappearance of nitro-adjacent proton signals, appearance of -NH₂ protons (~5.5 ppm).Upfield shift of carbons in the nitro-bearing ring.

Note: Exact chemical shifts are dependent on the solvent and spectrometer frequency. The data presented are illustrative.

Overall_Workflow cluster_workflow Overall Synthetic and Analytical Workflow Start Starting Materials (e.g., 2-amino-4-fluorobenzoic acid) Intermediate_I Synthesis of Intermediate (I) (Protocol 1) Start->Intermediate_I Intermediate_II SNAr Reaction (Protocol 2) Intermediate_I->Intermediate_II Analysis Characterization (NMR, MS, etc.) Intermediate_I->Analysis Intermediate_III Nitro Reduction (Protocol 3) Intermediate_II->Intermediate_III Intermediate_II->Analysis Final_Product Advanced Intermediate (III) Intermediate_III->Final_Product Final_Product->Analysis

Caption: Summary of the synthetic and analytical workflow.

Conclusion and Future Directions

This compound is a powerful and versatile chemical intermediate that provides a reliable entry point into the synthesis of medicinally relevant 4-aminoquinazoline derivatives. The predictable regioselectivity of nucleophilic aromatic substitution at the C4 position allows for a modular and strategic approach to building molecular complexity. The subsequent reduction of the nitro group opens up further avenues for derivatization, enabling the exploration of structure-activity relationships around the 6-position of the quinazoline core. The protocols detailed herein provide a robust and validated framework for researchers to leverage this important building block in their drug discovery programs, accelerating the development of next-generation targeted therapies.

References

  • Zhang, Y., Zhang, Y., Liu, J., Chen, L., Zhao, L., Li, B., & Wang, W. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1584-1587. Available at: [Link]

  • Petrov, K. G., Zhang, Y.-M., Carter, M., Cockerill, G. S., Dickerson, S., Gauthier, C. A., ... & Lackey, K. E. (2006). Optimization and SAR for dual ErbB-1/ErbB-2 tyrosine kinase inhibition in the 6-furanylquinazoline series. Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691. Available at: [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents. (n.d.). EP2468745B1 - Process for the preparation of lapatinib and the salts thereof.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]

  • Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • Ilardo, M., et al. (2022). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Angewandte Chemie International Edition, 61(33), e202205299. Available at: [Link]

  • Peterson, L. B., & Arman, H. D. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2025(1), M1958. Available at: [Link]

  • Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • Ferreira, L. G., et al. (2022). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2022(4), M1480. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

Regioselective Nitration of 7-Fluoroquinazoline Derivatives: A Detailed Experimental Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the electrophilic nitration of 7-fluoroquinazoline derivatives, a critical reaction in the synthesis of pharmacologically active molecules. Quinazolines are a prominent class of nitrogen-containing heterocycles, with numerous derivatives exhibiting significant therapeutic potential, including anticancer and antimicrobial activities.[1][2] The introduction of a nitro group serves as a key synthetic handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines a detailed, step-by-step protocol for the nitration of 7-fluoro-4(3H)-quinazolinone, discusses the underlying mechanistic principles, including the directing effects of the substituents, and emphasizes the critical safety procedures required for handling the hazardous reagents involved.

Scientific Integrity & Mechanistic Insights

The nitration of an aromatic system is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The quinazoline ring system presents a unique case for EAS. The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms, making it significantly deactivated towards electrophilic attack.[2] Under the strongly acidic conditions of nitration, these nitrogen atoms are protonated, further deactivating the entire heterocyclic system.[3] Consequently, electrophilic substitution occurs preferentially on the less deactivated benzene ring.[3]

The regiochemical outcome of the nitration of 7-fluoroquinazoline is governed by the interplay of the directing effects of the substituents on the benzene portion of the molecule:

  • The Protonated Pyrimidine Ring: This acts as a powerful electron-withdrawing group, strongly deactivating the entire nucleus and directing incoming electrophiles to the meta-positions relative to the ring fusion (C5 and C7).

  • The Fluorine Atom (at C7): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron-withdrawing effect (-I effect), they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the carbocation intermediate (the sigma complex).[4][5][6]

In the case of 7-fluoro-4(3H)-quinazolinone, the fluorine atom at C7 directs the incoming nitronium ion to its ortho positions (C6 and C8). The result is a mixture of 6-nitro and 8-nitro products. Experimental evidence shows that while both isomers are formed, the 8-nitro-7-fluoro-4(3H)-quinazolinone typically predominates.[1] This suggests that the directing effect of the fluorine atom overrides the deactivating influence of the protonated pyrimidine ring in determining the final product distribution.

Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the potential for strongly exothermic or runaway reactions.[7] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (butyl rubber or Viton), chemical safety goggles, a face shield, and a chemical-resistant lab coat.[8][9]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation to control exposure to toxic nitric acid fumes and nitrogen dioxide gas.[8][10] An emergency eyewash and safety shower must be readily accessible.[11]

  • Reagent Handling:

    • Always add sulfuric acid to other reagents slowly and with cooling. Never add water or other reagents to concentrated sulfuric acid.

    • Nitric acid is a strong oxidizer and can react violently with organic compounds, reducing agents, and metals.[9][11] Avoid all contact with incompatible materials.

    • Prepare the nitrating mixture (H₂SO₄/HNO₃) with extreme caution in an ice bath to dissipate the heat generated during mixing.

  • Emergency Preparedness: Have a spill containment kit with appropriate neutralizing agents (e.g., sodium carbonate or calcium carbonate) available.[10] Ensure all personnel are trained on emergency procedures for acid spills and exposures.[8][11]

Detailed Experimental Protocol: Nitration of 7-Fluoro-4(3H)-quinazolinone

This protocol is adapted from established literature procedures for the nitration of quinazolinone derivatives.[12]

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Fluoro-4(3H)-quinazolinone≥98%Sigma-Aldrich, etc.
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific, etc.
Fuming Nitric Acid (HNO₃)≥90%Sigma-Aldrich, etc.
Deionized Water-In-house
Crushed Ice-In-house
MethanolReagent GradeFisher Scientific, etc.
Acetic AcidGlacialSigma-Aldrich, etc.
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Thermometer--
Dropping funnel--
Ice bath--
Büchner funnel and filter flask--
Filter paper--
Step-by-Step Procedure
  • Reaction Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in a large ice bath on a magnetic stirrer. Ensure the setup is securely clamped within a chemical fume hood.

  • Preparation of Nitrating Mixture: Carefully and slowly add concentrated sulfuric acid (50 mL) to the flask. Once cooled to below 10°C, slowly add fuming nitric acid (50 mL) dropwise via a dropping funnel. CAUTION: This mixing process is highly exothermic. Maintain the temperature of the mixture below 10°C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and has cooled, add 7-fluoro-4(3H)-quinazolinone (e.g., 23.7 g, 0.144 mol) portion-wise to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 100°C using an oil bath and maintain this temperature for 1 hour.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method is available.

  • Workup and Isolation: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (approx. 1000 mL). Very slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A precipitate will form. CAUTION: This quenching step is also exothermic.

  • Product Collection: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (test with pH paper).

  • Purification:

    • Isomer Removal: The crude product is a mixture of 6-nitro and 8-nitro isomers.[1][13] To remove the bulk of the unwanted isomer, transfer the crude solid to a beaker and perform repetitive scrubbing/washing with methanol.[13] Collect the solid by filtration after each wash.

    • Recrystallization: For obtaining a high-purity product suitable for analysis, recrystallize the washed solid from glacial acetic acid.[12]

  • Drying: Dry the final crystalline product in a vacuum oven at 60-70°C to a constant weight.

Characterization

The structure and purity of the final product, 7-fluoro-6-nitroquinazolin-4(3H)-one or its 8-nitro isomer, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the regiochemistry of nitration. The coupling patterns and chemical shifts will be distinct for the 6-nitro and 8-nitro isomers.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the nitrated product.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H, C=O, and the asymmetric and symmetric stretches of the NO₂ group.

Data Summary & Visualization

Table of Reaction Parameters
ParameterValue/ConditionRationale
Substrate7-Fluoro-4(3H)-quinazolinoneStarting material for nitration.
Nitrating AgentConc. H₂SO₄ / Fuming HNO₃ (1:1 v/v)Generates the active electrophile, NO₂⁺.
Temperature100°CProvides sufficient energy to overcome the activation barrier for this deactivated system.[12]
Reaction Time1 hourTypical duration for completion of the reaction at the specified temperature.[12]
WorkupQuenching on ice-waterSafely stops the reaction and precipitates the organic product.
PurificationMethanol wash, RecrystallizationRemoves isomeric impurities and other byproducts.[12][13]
Expected Products6-nitro and 8-nitro isomersOrtho, para-directing effect of the fluorine atom.[1]
Experimental Workflow Diagram

Nitration_Workflow Workflow for the Nitration of 7-Fluoroquinazoline cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents H₂SO₄ + HNO₃ mix Prepare Nitrating Mixture (<10°C) reagents->mix substrate 7-Fluoroquinazoline add Add Substrate (<20°C) substrate->add setup Reaction Setup (Flask, Stirrer, Ice Bath) setup->mix mix->add react Heat Reaction (100°C, 1 hr) add->react quench Quench on Ice-Water react->quench filter Vacuum Filtration quench->filter wash Wash with Methanol filter->wash recrystal Recrystallize (Acetic Acid) wash->recrystal dry Dry Product recrystal->dry char Characterization (NMR, MS, IR) dry->char

Caption: Experimental workflow for 7-fluoroquinazoline nitration.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1088. Available at: [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012). Google Patents.
  • Abdel-Wahab, B. F., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications, 2018, 5801923. Available at: [Link]

  • Jiang, J., et al. (2010). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2550. Available at: [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell.
  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. 7-Substituted 4-[(Methylphenyl)amino]pyrrolo[2,3-d]pyrimidines as Potent, Adenosine 5‘-Triphosphate Binding Site Inhibitors of the Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?
  • College of St. Benedict & St. John's University. (n.d.). AR5. Directing Effects.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Urner, L. M., et al. (2022). Intramolecular N-H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry (Weinheim an der Bergstrasse, Germany), 28(2), e202103135. Available at: [Link]

  • NMR Characterization and Structural Elucidation of Fluorine Derivative of Tetrahydroberberine. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Development Chemists

Welcome to the technical support center for the synthesis of 2,4-dichloro-7-fluoro-6-nitroquinazoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured to address specific issues you may encounter, moving from high-level troubleshooting to detailed experimental procedures.

The synthesis of this highly functionalized quinazoline is a multi-step process, typically commencing from 2-amino-4-fluorobenzoic acid. Each step presents unique challenges, from controlling regioselectivity during nitration to preventing hydrolysis of the final, highly reactive product. This document will serve as your comprehensive resource for navigating these complexities.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the primary areas I should investigate?

  • Reagent Quality: Verify the purity of your starting material, 2-amino-4-fluorobenzoic acid, and all reagents, especially your chlorinating and nitrating agents. Moisture or degradation in reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can drastically reduce efficiency.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the conversion at each stage. An incomplete reaction is a common source of yield loss. If a reaction stalls, it may point to issues with temperature, reagent stoichiometry, or solvent purity.

  • Workup and Isolation: The intermediates and the final product have varying stabilities and solubilities. Ensure your workup procedures are optimized to minimize product loss. For instance, the final dichloro product is highly susceptible to hydrolysis and should be handled under anhydrous conditions as much as possible, with a rapid, cold workup.[1]

Q2: I'm struggling with the initial cyclization of 2-amino-4-fluorobenzoic acid to the quinazolinone core. My yield is poor and the reaction is sluggish.

A2: This is a classic challenge in quinazoline synthesis, often modeled on the Niementowski reaction.[2][3] The key is managing temperature and solubility.

  • Cause - Thermal Decomposition: High temperatures (often exceeding 160°C when using formamide) can lead to the decomposition of the starting material or intermediates.[2][4]

  • Solution - Temperature Control: Carefully control the reaction temperature. A gradual ramp-up and maintaining the lowest effective temperature can improve the yield. For the reaction with formamide, refluxing at 160°C is common, but optimization may be required for your specific setup.[5]

  • Cause - Poor Solubility: If the reactants are not fully soluble, the reaction rate will be slow and conversion will be low.[2]

  • Solution - Solvent Selection & Alternative Methods: While this reaction is often run neat with an excess of formamide, using a high-boiling polar aprotic solvent like ethylene glycol monomethyl ether (EGME) can improve solubility and moderate the reaction.[6] Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for quinazolinone formation by promoting efficient and uniform heating.[3][7][8]

Q3: My nitration step produces a significant amount of an unwanted isomer, making purification difficult and lowering the yield of the desired 7-fluoro-6-nitro intermediate.

A3: This is a critical and frequent problem. The directing effects of the fluorine and the quinazolinone ring system can lead to the formation of regioisomers.

  • Cause - Lack of Regioselectivity: Nitration of the 7-fluoroquinazolinone core can potentially occur at other positions if conditions are not precisely controlled.

  • Solution - Strict Temperature Control: Nitration reactions are highly exothermic. Maintain a low temperature (e.g., 0°C) during the addition of the nitrating agent (fuming HNO₃) to the sulfuric acid solution of your substrate.[5] Allowing the temperature to rise can decrease selectivity.

  • Solution - Optimized Purification: A patent for a similar synthesis explicitly notes the formation of isomers and recommends a specific purification technique.[6] After nitration and initial isolation, thoroughly washing or recrystallizing the crude intermediate with methanol has been shown to effectively remove the unwanted isomers, yielding the pure 6-nitro product.[6]

Q4: The final chlorination step to produce this compound is inefficient. What are the common failure points?

A4: The conversion of the stable quinazolin-dione intermediate to the highly reactive dichloro product is a demanding step.

  • Cause - Ineffective Chlorinating Agent: The choice and condition of the chlorinating agent are paramount.

  • Solution - Reagent Choice & Catalysis: Both POCl₃ and SOCl₂ are effective. When using SOCl₂, a catalytic amount of N,N-dimethylformamide (DMF) is essential; it forms the highly reactive Vilsmeier reagent in situ, which is the active chlorinating species.[5] If using POCl₃, adding a tertiary amine base like N,N-diethylaniline can accelerate the reaction. Ensure the chlorinating agent is fresh and has not been degraded by moisture.

  • Cause - Insufficient Reaction Time/Temperature: This conversion requires forcing conditions.

  • Solution - Reflux Conditions: The reaction typically requires refluxing for several hours (2 hours to overnight) at a high temperature (e.g., 100°C or the reflux temperature of the chlorinating agent).[1][5] Monitor the reaction by TLC until the starting material is fully consumed.

  • Cause - Premature Hydrolysis: The dichloro product is highly reactive towards water. Any moisture in the reaction vessel will quench the reaction and hydrolyze the product.

  • Solution - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q5: My final product degrades during workup and purification. How can I improve its stability?

A5: This is directly related to the high reactivity of the C-Cl bonds at the 2 and 4 positions, which are susceptible to nucleophilic attack by water.

  • Cause - Hydrolysis: Exposure to water, especially under neutral or basic conditions, will rapidly convert the product back to the corresponding quinazolinone or other byproducts.[5]

  • Solution - Rapid, Cold Quench: The standard workup involves pouring the reaction mixture slowly into a large volume of ice water.[1][9] This accomplishes two things: it quenches the excess chlorinating agent and precipitates the organic product in an acidic aqueous environment, where it is more stable.

  • Solution - Minimize Handling Time: Do not let the crude product sit in aqueous mixtures for extended periods. Filter the precipitate quickly, wash it with cold water, and dry it under a vacuum immediately. For further purification, use non-protic organic solvents for recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway for this compound?

A1: The most robust and commonly adapted route is a three-step synthesis starting from 2-amino-4-fluorobenzoic acid.[1][5][6]

  • Condensation: Reaction of 2-amino-4-fluorobenzoic acid with formamidine acetate or neat formamide under heat to form the 7-fluoroquinazolin-4-one intermediate.[5][6]

  • Nitration: Regioselective nitration of the quinazolinone intermediate using a mixture of fuming nitric acid and sulfuric acid to install the nitro group at the 6-position.[5]

  • Chlorination: Treatment of the resulting 7-fluoro-6-nitro-4-hydroxyquinazoline (or its dione tautomer) with a strong chlorinating agent like POCl₃ or SOCl₂/DMF to yield the final 2,4-dichloro product.[1][5][6]

Q2: What are the critical safety precautions for this synthesis?

A2: This synthesis involves several hazardous reagents and conditions:

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a powerful oxidizing agent. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. The addition should be done slowly and at low temperatures to control the exothermic reaction.

  • POCl₃ and SOCl₂: These are toxic, corrosive, and react violently with water, releasing HCl gas. Always handle them in a well-ventilated fume hood under anhydrous conditions.

  • High Temperatures: The condensation and chlorination steps require high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.

Q3: Which analytical techniques are best for monitoring the synthesis?

A3: A combination of techniques is recommended:

  • TLC: Ideal for rapid, qualitative monitoring of reaction progress at each step. Choose an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) to achieve good separation between starting material, intermediates, and product.

  • NMR (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly useful for tracking the fluorine substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product.

  • HPLC: Provides quantitative data on reaction conversion and the purity of the final product.

Section 3: Optimized Experimental Protocols

The following protocols are synthesized from established procedures for analogous compounds and represent a robust starting point for optimization.[1][5][6][10]

Protocol 3.1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

This protocol combines the condensation and nitration steps.

Step A: Condensation to 7-Fluoroquinazolin-4(3H)-one

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid (1 equiv.).

  • Add formamide (approx. 10-15 equiv.).

  • Heat the mixture to 160°C and reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, which should cause the product to precipitate. Add water to facilitate further precipitation.

  • Filter the solid, wash thoroughly with water, and dry under a vacuum. This crude 7-fluoroquinazolin-4(3H)-one is typically used directly in the next step.

Step B: Nitration

  • In a separate flask, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0°C in an ice-salt bath.

  • Slowly add the crude 7-fluoroquinazolin-4(3H)-one from the previous step to the cold, stirring sulfuric acid. Stir until fully dissolved.

  • Maintaining the temperature at 0°C, add fuming nitric acid (HNO₃) dropwise over 30-60 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Adjust the pH to ~7 with a cold 10% NaOH solution to ensure complete precipitation.

  • Filter the solid, wash it extensively with cold water until the washings are neutral, and then wash with cold methanol to remove isomers.[6]

  • Dry the purified solid under vacuum to yield 7-fluoro-6-nitroquinazolin-4(3H)-one.

Protocol 3.2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, place the 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equiv.).

  • Add thionyl chloride (SOCl₂) (approx. 15-20 equiv.) followed by a catalytic amount of DMF (approx. 0.1 equiv.).

  • Heat the mixture to 100°C and stir for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess SOCl₂ under reduced pressure (rotary evaporator). Co-evaporate with toluene twice to remove all residual volatiles.

  • The resulting crude residue is then carefully and slowly added to a vigorously stirred beaker of ice water.

  • A solid product will precipitate. Stir for 15-30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly under vacuum to afford the title compound, this compound, as a solid.[9]

Section 4: Data Summary & Visualizations

Table 1: Summary of Reaction Parameters
StepKey ReagentsSolventTemp. (°C)Time (h)Expected Yield
Condensation 2-amino-4-fluorobenzoic acid, FormamideNone (neat)1602-3~80%[5]
Nitration 7-fluoroquinazolin-4(3H)-one, HNO₃H₂SO₄0 to RT1-2~85%[5]
Chlorination 7-fluoro-6-nitroquinazolin-4(3H)-one, SOCl₂, DMFNone (neat)1002-4~90%[5]
Diagrams

Below are graphical representations of the synthetic pathway and a logical troubleshooting workflow to guide your experimental decisions.

Synthesis_Pathway Overall Synthetic Pathway A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazolin-4(3H)-one A->B Formamide, 160°C C 7-Fluoro-6-nitroquinazolin-4(3H)-one B->C HNO₃ / H₂SO₄ D This compound C->D SOCl₂ / DMF

Caption: The three-step synthesis of the target compound.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Condensation Condensation Check_Step->Condensation Step 1 Nitration Nitration Check_Step->Nitration Step 2 Chlorination Chlorination Check_Step->Chlorination Step 3 Sol_Cond • Check temperature control • Improve solubility (solvent?) • Consider microwave method Condensation->Sol_Cond Sol_Nitr • Control temp (0°C) • Check reagent quality • Purify with MeOH wash Nitration->Sol_Nitr Sol_Chlor • Ensure anhydrous conditions • Use fresh POCl₃ or SOCl₂/DMF • Ensure sufficient reflux time Chlorination->Sol_Chlor

Caption: A logical workflow for diagnosing synthesis issues.

References

  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • ijarsct. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
  • Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic....
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • Benchchem. (n.d.). This compound: Your Reliable Pharmaceutical Intermediate Supplier.
  • ChemicalBook. (n.d.). 2,4-Dichloro-7-fluoroquinazoline synthesis.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Benchchem. (n.d.). Procurement Strategies for this compound from China.
  • Google Patents. (n.d.). WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • Nguyen, T. T. H., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(4), M1017. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2,4-Dichloro-7-fluoro-6-nitroquinazoline (CAS: 1007308-75-9).[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to empower you to overcome common purification challenges, ensuring high-purity material for your downstream applications.

Introduction: The Importance of Purity

This compound is a key pharmaceutical intermediate.[2][3][4] Its reactivity, dictated by the two chlorine atoms, is crucial for subsequent synthetic steps. The presence of impurities, such as hydrolysis byproducts, isomers from the nitration step, or residual starting materials, can lead to complex side reactions, low yields, and difficulties in the purification of the final active pharmaceutical ingredient (API).[3][5] Therefore, achieving high purity (>97%) at this stage is not just a quality metric but a critical step for the success of the overall synthetic route.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue instead of the expected yellow solid. What happened and how can I fix it?

A1: An oily or dark appearance typically points to the presence of significant impurities that are depressing the melting point of your compound.

  • Primary Cause: The most common cause is residual high-boiling point solvents from the reaction work-up (e.g., DMF, N,N-diethylaniline) or the formation of low-melting eutectic mixtures with byproducts.[6] The synthesis of dichlorinated quinazolines often involves reagents like POCl₃ and bases like N,N-diethylaniline, which must be thoroughly removed.[6]

  • Secondary Cause: Formation of N-oxide byproducts or other highly colored impurities from side reactions during synthesis can also contribute to this issue.[5]

  • Recommended Action:

    • Solvent Trituration: First, try triturating the oil with a cold, non-polar solvent like hexanes or a 10:1 mixture of petroleum ether and ethyl acetate.[3] This will often wash away less polar impurities and can induce crystallization of the desired product.

    • Aqueous Wash: If residual basic catalysts are suspected, dissolve the crude material in a suitable organic solvent (like ethyl acetate) and perform an aqueous wash with dilute acid (e.g., 1M HCl), followed by a brine wash. Ensure the product is stable to acidic conditions first.

    • Chromatography: If trituration fails, column chromatography is the most robust solution.

Q2: After purification by column chromatography, I'm still seeing a yellow/brown tint in my final product. How do I get a pure, pale-yellow solid?

A2: A persistent color after chromatography suggests the presence of a co-eluting impurity or minor product degradation on the silica gel.

  • Causality: Nitroaromatic compounds can be sensitive.[7] The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, leading to colored impurities. Additionally, some isomeric byproducts may have very similar polarity, making them difficult to separate.[3]

  • Recommended Action - Recrystallization: This is the ideal method for removing trace amounts of colored impurities from a solid that is already reasonably pure. A related compound, 2,4-dichloro-7-fluoroquinazoline, has been successfully recrystallized from acetone.[6] For the nitro-substituted title compound, a mixed-solvent system is often more effective.

    • Protocol: Dissolve the yellow solid in a minimum amount of a "good" hot solvent (e.g., acetone or ethyl acetate). While hot, slowly add a "poor" non-polar solvent (e.g., hexanes or heptane) until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The colored impurities should remain in the mother liquor.

Q3: My TLC plate shows a major spot for my product, but also a persistent spot at the baseline (Rf = 0). What is this and how do I remove it?

A3: A baseline spot in a moderately polar solvent system (like ethyl acetate/hexanes) indicates highly polar impurities.

  • Likely Identity: The most probable culprits are hydrolyzed byproducts. One or both of the chlorine atoms on the quinazoline ring can be hydrolyzed to hydroxyl groups, forming quinazolinones.[5] These are significantly more polar than the dichloro- starting material. Another possibility is residual inorganic salts from the work-up.

  • Recommended Action:

    • Silica Plug Filtration: If the product has good solubility in a solvent like dichloromethane (DCM), you can pass a solution of the crude material through a short plug of silica gel.[8] Elute with DCM or a low-polarity DCM/ethyl acetate mixture. The desired, less polar product will pass through quickly, while the highly polar baseline impurities will remain strongly adsorbed at the top of the silica plug.[8]

    • Aqueous Work-up: Ensure your initial work-up was robust. Re-dissolving the crude product in ethyl acetate and washing with water can help remove inorganic salts.

Q4: The yield from my column chromatography is very low. Where did my product go?

A4: Low recovery from column chromatography can result from several factors.

  • Irreversible Adsorption: Highly functionalized molecules, especially those with basic nitrogen atoms and a polar nitro group, can bind very strongly or irreversibly to the acidic sites on silica gel.

  • Product Instability: As mentioned, the compound may be degrading on the column over time.

  • Improper Solvent System: If the mobile phase is not polar enough, the product will move very slowly or not at all, leading to very broad bands and poor recovery.

  • Recommended Actions & Prevention:

    • Deactivate Silica: Pre-treat the silica gel by flushing the packed column with your starting eluent containing 1% triethylamine.[8] This neutralizes the acidic sites and can significantly improve the recovery of base-sensitive or highly polar compounds.

    • Optimize Mobile Phase: Develop your solvent system carefully using TLC. The target compound should have an Rf value between 0.2 and 0.4 in the chosen mobile phase for good separation and recovery.[8]

    • Dry Loading: For compounds that are not highly soluble in the mobile phase, consider "dry loading".[8] Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column. This often results in sharper bands and better separation.

Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of multi-gram quantities of crude this compound.

  • Preparation of the Column:

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes).

    • Pack the column by carefully pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a dry load as described in Q4 above.[8]

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

    • Collect fractions (e.g., 20-50 mL each, depending on column size).

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for separating compounds of moderate polarity.[9]
Mobile Phase Gradient: 5% to 30% Ethyl Acetate in HexanesStarts non-polar to elute non-polar impurities, then increases polarity to elute the target compound.
Typical Rf ~0.3 in 20% Ethyl Acetate/HexanesProvides good separation from both more polar and less polar impurities.
Detection UV light (254 nm)The aromatic quinazoline ring is UV active, allowing for easy visualization on TLC plates.

Visualizing the Purification Workflow

A well-planned workflow is essential for efficient and effective purification.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Route cluster_final Final Steps Crude Crude Product TLC_Initial Initial Purity Check (TLC) Crude->TLC_Initial Decision Purity > 95%? TLC_Initial->Decision Recrystal Recrystallization Decision->Recrystal Yes (minor impurities) Column Column Chromatography Decision->Column No (major impurities) Evap Solvent Evaporation Recrystal->Evap (after filtration) Combine Combine Pure Fractions Column->Combine Combine->Evap Pure_Solid Pure Solid Product Evap->Pure_Solid Final_Analysis Final Purity Analysis (NMR, MP, HPLC) Pure_Solid->Final_Analysis

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling this compound?

A: As a halogenated nitroaromatic compound, this compound requires careful handling.

  • Toxicity: Aromatic nitro compounds are generally considered toxic and can cause systemic effects. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Always work in a well-ventilated chemical fume hood.[10][11]

  • Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at high temperatures or explode if heated under confinement.[7][12] Avoid excessive heating during solvent removal.

  • Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Q: Which analytical techniques are best for confirming the purity and identity of the final product?

A: A combination of techniques should be used for full characterization.

  • Thin-Layer Chromatography (TLC): The first and quickest check for purity. A single spot in multiple solvent systems is a good indication of high purity.

  • Melting Point (MP): A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should show the correct number of signals with appropriate chemical shifts, coupling constants, and integrations for the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase HPLC method with UV detection is commonly used for quinazoline derivatives.[13] A single sharp peak with >97% area is a common purity requirement.

Q: Can I use recrystallization as the primary purification method instead of chromatography?

A: It depends on the impurity profile of your crude product. Recrystallization is most effective at removing small amounts of impurities from a product that is already relatively pure (>90%). If your crude material contains large quantities of multiple byproducts, column chromatography is generally required to achieve baseline separation of all components first.[14][15]

Troubleshooting Impurity Profiles

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Impure Product by TLC Baseline Baseline Spot (Rf=0) Problem->Baseline Multiple_Spots Multiple Close-Eluting Spots Problem->Multiple_Spots Streaking Spot Streaking Problem->Streaking Sol_Baseline Hydrolyzed Impurities. Action: Silica Plug or Aqueous Wash. Baseline->Sol_Baseline Sol_Multiple Isomers / Related Byproducts. Action: Optimize Chromatography (Gradient/Solvent) or Recrystallize. Multiple_Spots->Sol_Multiple Sol_Streaking Overloaded TLC / Acidic Compound. Action: Dilute Sample, Add Et3N to Mobile Phase. Streaking->Sol_Streaking

Caption: Decision tree for troubleshooting common TLC impurity profiles.

References

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019-03-29). [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. (PMC - NIH). [Link]

  • Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009-04-23). (PDF). [Link]

  • Nitrobenzene - Incident management. GOV.UK. [Link]

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011-08-18). [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. PubMed. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016-10-15). TSI Journals. [Link]

  • column chromatography & purification of organic compounds. (2021-02-09). YouTube. [Link]

  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]

  • This compound: Your Reliable Pharmaceutical Intermediate Supplier. [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020-04-17). (PDF). ResearchGate. [Link]

  • Procurement Strategies for this compound from China. [Link]

  • Isolation and Purification of Natural Compounds - Column Chromatography. (2024-08-12). [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (PMC - NIH). [Link]

  • Purification: Tips for Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]

Sources

Overcoming poor solubility of 2,4-Dichloro-7-fluoro-6-nitroquinazoline in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Welcome to the technical support guide for this compound (CAS No. 1007308-75-9). This document provides in-depth troubleshooting strategies and practical advice for researchers, chemists, and drug development professionals encountering challenges with this valuable but sparingly soluble building block. As a key intermediate in pharmaceutical synthesis, its effective use is paramount.[1][2] This guide is designed to help you navigate and overcome the common experimental hurdle of its poor solubility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the basic physical properties and structure of this compound?

This compound is a yellow solid organic compound.[2] Its planar, rigid quinazoline core, combined with a highly polar nitro group and halogen atoms, contributes to strong intermolecular forces in the solid state (crystal lattice energy), leading to poor solubility in many common organic solvents.

  • Molecular Formula: C₈H₂Cl₂FN₃O₂[3]

  • Molecular Weight: 262.02 g/mol [4]

  • Appearance: Yellow Solid[2]

  • Key Structural Features: A planar quinazoline system which can lead to π–π stacking interactions in the crystal lattice, further reducing solubility.[5][6]

Q2: Why is this compound so poorly soluble?

The low solubility is a direct consequence of its molecular structure. The large, flat aromatic system promotes efficient crystal packing, and the polar nitro group creates strong dipole-dipole interactions. For a solvent to dissolve this compound, it must provide enough energy to overcome these strong intermolecular forces. This concept is central to the principle that "like dissolves like"; solvents that can effectively interact with the quinazoline core and its substituents will perform better.[7][8]

Q3: In which solvents is this compound expected to be most soluble?

While quantitative data is scarce in the public domain, we can predict solubility based on chemical principles. High-boiling, polar aprotic solvents are generally the best starting point. These solvents possess strong dipole moments capable of disrupting the crystal lattice of the solute but lack acidic protons that could react with the compound.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, DMAcModerate to Good High dielectric constants and dipole moments help solvate the polar nitro group.
Ethers Dioxane, THF, CPMESlight to Moderate Moderate polarity; solubility is often highly temperature-dependent.
Chlorinated Dichloromethane (DCM), ChloroformPoor to Slight Lower polarity; less effective at breaking up the crystal lattice.
Aromatic Toluene, XylenePoor Primarily non-polar, unable to effectively solvate the polar functional groups.
Protic Alcohols (MeOH, EtOH), WaterVery Poor Risk of nucleophilic substitution at the C2/C4 positions, especially at elevated temperatures or with base.

Q4: Can I heat the mixture to improve solubility?

Yes, heating is a very effective method. In many cases, reactions involving this substrate are performed at elevated temperatures (e.g., 80-120 °C) to achieve and maintain homogeneity. However, be mindful of two factors:

  • Reactant/Product Stability: Ensure your nucleophile and the expected product are stable at the required temperature.

  • Solvent Boiling Point: The reaction temperature must be safely below the solvent's boiling point unless using a sealed vessel rated for high pressure.

Part 2: Troubleshooting Guide for Reactions

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction is sluggish or stalls, and I see solid starting material in the flask.

This is the most common issue and directly points to a solubility problem. The reaction can only occur in the solution phase; any undissolved solid is not participating.

  • Immediate Action: Increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LCMS to see if the rate improves as more solid dissolves.

  • Root Cause Analysis: The chosen solvent is not effective enough at the initial reaction temperature.

Workflow for Optimizing Solvent and Temperature

Caption: Decision workflow for addressing incomplete reactions.

Protocol 1: Co-Solvent Screening

When a single solvent fails, a co-solvent system can provide the right balance of properties.[9][10]

  • Setup: In separate small vials, add a few milligrams of your starting material.

  • Primary Solvent: To each vial, add your primary reaction solvent (e.g., Dioxane) until the solid is suspended but not dissolved (e.g., 0.1 M concentration).

  • Co-Solvent Addition: Add a high-polarity co-solvent (e.g., NMP, DMSO) dropwise to each vial while stirring.

  • Observation: Note the approximate volume percentage of co-solvent required to achieve full dissolution at room temperature and then at your target reaction temperature.

  • Selection: Choose the system that provides the best solubility with the minimum amount of the high-boiling co-solvent to simplify post-reaction workup.

Problem 2: The starting material dissolves initially, but a precipitate forms during the reaction.

This indicates that your product is less soluble than the starting material in the chosen solvent system.

  • Solution A (If Product is Desired as a Solid): This can be advantageous. The precipitation of the product can drive the reaction to completion (Le Châtelier's principle). Continue the reaction, and at the end, simply filter to isolate the crude product.

  • Solution B (If Homogeneity is Required): If the precipitating product coats the unreacted starting material or complicates monitoring, you must adjust the solvent system. Use the co-solvent screening method described in Protocol 1 to find a mixture that keeps both the starting material and the product in solution.

Problem 3: The reaction works, but the workup is difficult due to the high-boiling solvent (e.g., DMSO, NMP).

High-boiling polar aprotic solvents are notoriously difficult to remove under vacuum.

  • Strategy 1: Anti-Solvent Precipitation/Crystallization:

    • Cool the reaction mixture to room temperature.

    • Slowly add the mixture to a large volume of a stirred anti-solvent, typically water or a water/isopropanol mixture.

    • The desired organic product, being insoluble in the aqueous mixture, should precipitate.

    • Isolate the solid by filtration, wash thoroughly with water to remove the high-boiling solvent, and then with a non-polar solvent (like hexanes or ether) to aid drying.

  • Strategy 2: Liquid-Liquid Extraction:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the organic layer multiple times with water or brine. DMSO, DMF, and NMP have high water solubility and will partition into the aqueous layer.[11] Be aware that this can sometimes lead to emulsions.[11]

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under vacuum.

Part 3: Advanced Strategies & Considerations

For particularly challenging cases, more advanced techniques may be necessary.

Q5: Have physical methods like sonication been shown to help?

Yes, sonication can be a powerful tool. The high-frequency sound waves create localized hot spots and pressure changes, a phenomenon known as cavitation. This can help break down solid aggregates and accelerate the dissolution process, especially at the start of a reaction.[7] It is particularly useful for initiating reactions that are slow to start due to mass transfer limitations.

Diagram: The Role of Sonication

G cluster_0 Without Sonication cluster_1 With Sonication A Solid Reagent Clump B Limited Surface Area A->B C Slow Dissolution & Reaction B->C D Acoustic Cavitation E Particle Deagglomeration D->E F Increased Surface Area E->F G Rapid Dissolution & Reaction F->G

Caption: Sonication enhances dissolution by breaking up solid particles.

Q6: Are there any chemical modifications or additives that can improve solubility?

While modifying this specific intermediate is often not the goal, the principles are worth noting. In drug discovery, solubility is often improved by adding ionizable groups or reducing planarity.[7] For this specific application, the use of phase-transfer catalysts (PTCs) could be explored in biphasic systems, although this would represent a significant deviation from standard protocols.

Q7: What are the primary reaction types for this compound, and how does solubility affect them?

The most common reactions are nucleophilic aromatic substitutions (SₙAr) at the C2 and C4 positions.[1] The chlorine atoms are activated by the electron-withdrawing nitro group and the quinazoline nitrogen atoms.

  • Impact of Insolubility: If the starting material is not dissolved, the nucleophile can only react with the surface of the solid particles. This severely limits the reaction rate and often leads to incomplete conversion, as the product may form a layer on the particle surface, preventing further reaction. Complete dissolution is crucial for achieving high yields and reproducible results in SₙAr reactions.

References

  • Benchchem. (n.d.). This compound.
  • Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Retrieved from [Link]

  • Pawar, P. et al. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Singh, S. et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Patel, M. R. et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • Global Pharma Source. (n.d.). This compound: Your Reliable Pharmaceutical Intermediate Supplier. Retrieved from [Link]

  • Filo. (2024). Troubleshooting an Organic Reaction. Retrieved from [Link]_

  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. Retrieved from [Link]

  • Chegg.com. (2024). Solved Troubleshooting an Organic Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • PubMed. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isomeric impurities encountered during the synthesis of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities in the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline?

The main isomeric impurities arise during the nitration of 7-fluoro-4-hydroxyquinazoline. While the desired product is 7-fluoro-6-nitro-4-hydroxyquinazoline, regioisomers can also be formed. The most common isomer is the 8-nitro-7-fluoro-4-hydroxyquinazoline. The formation of other isomers is also possible but often in smaller quantities.

Q2: Why do these isomers form during the nitration step?

Isomer formation is a result of the directing effects of the substituents on the quinazoline ring. The fluorine atom at the 7-position and the heterocyclic nitrogen atoms influence the regioselectivity of the electrophilic nitration reaction. While the 6-position is generally favored, the reaction conditions can lead to nitration at other positions, such as the 8-position.

Q3: How can I detect the presence of these isomers in my product?

The presence of isomers can be detected using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the desired product from its isomers, allowing for their quantification.[1][2]

  • Thin-Layer Chromatography (TLC): While isomers may have similar Rf values, careful selection of the mobile phase can sometimes achieve separation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify and quantify isomers based on differences in chemical shifts and coupling constants of the aromatic protons and the fluorine atom.

Q4: What is the impact of these isomeric impurities on subsequent reactions?

Isomeric impurities can lead to the formation of undesired byproducts in downstream reactions, complicating purification and reducing the overall yield and purity of the final active pharmaceutical ingredient (API). Therefore, it is crucial to remove these isomers at the intermediate stage.

Troubleshooting Guide

Problem: My analytical results (HPLC/NMR) indicate the presence of a significant amount of an unknown isomer after nitration.

Solution:

  • Confirm the Isomer's Identity: Compare your analytical data with known data for potential isomers. For example, in ¹H NMR, the chemical shifts of the aromatic protons will differ between the 6-nitro and 8-nitro isomers.

  • Optimize Nitration Conditions: The formation of isomers can be sensitive to reaction conditions. Consider the following adjustments:

    • Temperature: Lowering the reaction temperature may improve regioselectivity.

    • Nitrating Agent: The choice of nitrating agent (e.g., fuming HNO₃ vs. a mixture of HNO₃/H₂SO₄) can influence the isomer ratio.[4]

  • Implement a Purification Strategy: If isomer formation is unavoidable, a robust purification protocol is necessary.

Problem: How do I effectively remove the 8-nitro isomer from my 7-fluoro-6-nitro-4-hydroxyquinazoline intermediate?

Solution 1: Repetitive Methanol Scrubbing

A patented method suggests that repetitive scrubbing with methanol can effectively remove the isomers.[5] This technique relies on the differential solubility of the isomers in methanol.

Experimental Protocol: Methanol Scrubbing

  • Place the crude 7-fluoro-6-nitro-4-hydroxyquinazoline solid in a flask.

  • Add a sufficient amount of methanol to form a slurry.

  • Stir the slurry vigorously at room temperature for a specified period (e.g., 30-60 minutes).

  • Filter the solid and wash it with a small amount of fresh methanol.

  • Repeat the scrubbing process until the desired purity is achieved, monitoring the purity of the solid by HPLC after each scrub.

Solution 2: Recrystallization

Recrystallization from a suitable solvent system can also be an effective method for isomer removal.

Troubleshooting Recrystallization:

Solvent SystemObservationRecommendation
Methanol/Water Both isomers are too soluble or too insoluble.Adjust the solvent ratio. Try a different solvent system, such as ethanol/water or isopropanol/water.
Acetic Acid The product crystallizes with the isomer.Cool the solution slowly to allow for selective crystallization. Seeding with pure product crystals may help.
Ethyl Acetate/Hexane Oiling out occurs.Use a more polar solvent system or a higher initial temperature to ensure complete dissolution.

Solution 3: Column Chromatography

For difficult separations, column chromatography can be employed.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A solvent system of ethyl acetate and hexane, or dichloromethane and methanol, can be optimized to achieve separation. A gradient elution may be necessary.

Experimental Workflows and Diagrams

Synthesis and Isomer Formation Pathway

The following diagram illustrates the key step where isomer formation occurs during the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration & Isomer Formation cluster_2 Step 3: Purification cluster_3 Step 4: Chlorination 2-amino-4-fluorobenzoic_acid 2-Amino-4-fluorobenzoic acid 7-fluoro-4-hydroxyquinazoline 7-Fluoro-4-hydroxyquinazoline 2-amino-4-fluorobenzoic_acid->7-fluoro-4-hydroxyquinazoline Ethylene glycol monomethyl ether formamidine_acetate Formamidine Acetate formamidine_acetate->7-fluoro-4-hydroxyquinazoline 7-fluoro-6-nitro-4-hydroxyquinazoline 7-Fluoro-6-nitro-4-hydroxyquinazoline (Desired Product) 7-fluoro-4-hydroxyquinazoline->7-fluoro-6-nitro-4-hydroxyquinazoline HNO3/H2SO4 8-nitro_isomer 8-Nitro-7-fluoro-4-hydroxyquinazoline (Isomeric Impurity) 7-fluoro-4-hydroxyquinazoline->8-nitro_isomer Side Reaction crude_product Crude Product Mix 7-fluoro-6-nitro-4-hydroxyquinazoline->crude_product 8-nitro_isomer->crude_product pure_intermediate Pure 7-Fluoro-6-nitro-4-hydroxyquinazoline crude_product->pure_intermediate Methanol Scrubbing / Recrystallization final_product 4-Chloro-7-fluoro-6-nitroquinazoline pure_intermediate->final_product SOCl2

Caption: Synthesis pathway highlighting isomer formation.

Troubleshooting Workflow for Isomer Removal

This diagram provides a logical flow for addressing isomeric impurities.

G start Start: Crude Product with Isomers analytical Analytical Check (HPLC, NMR) start->analytical decision Purity Acceptable? analytical->decision methanol_scrub Perform Methanol Scrubbing decision->methanol_scrub No end_pass Proceed to Chlorination decision->end_pass Yes methanol_scrub->analytical recrystallize Attempt Recrystallization (e.g., from Acetic Acid) methanol_scrub->recrystallize Purity still low recrystallize->analytical chromatography Use Column Chromatography recrystallize->chromatography Purity still low chromatography->analytical end_fail Re-evaluate Synthesis/Purification Strategy chromatography->end_fail Separation Unsuccessful

References

Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-7-fluoro-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

Synthesis Overview & Core Challenges

This compound is a key building block in medicinal chemistry, notably as a precursor for kinase inhibitors.[1] Its synthesis is a multi-step process that, while manageable on a lab scale, presents significant challenges during scale-up. These challenges primarily revolve around reaction control, impurity profiles, and product isolation.

The synthetic route typically involves three main stages:

  • Formation of the Quinazoline Core: Cyclization of an anthranilic acid derivative to form 7-fluoroquinazoline-2,4(1H,3H)-dione.

  • Chlorination: Conversion of the dione to 2,4-dichloro-7-fluoroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2]

  • Nitration: Introduction of the nitro group at the 6-position using a nitrating mixture, typically nitric acid and sulfuric acid.

This guide will dissect the potential issues at each of these critical stages.

cluster_0 Stage 1: Dione Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Nitration A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazoline-2,4(1H,3H)-dione A->B NaOCN or Formamide C 2,4-Dichloro-7-fluoroquinazoline B->C POCl3 or SOCl2 D This compound C->D HNO3 / H2SO4

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Stage 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

Q: My yield of the dione intermediate is significantly lower on a larger scale. What could be the cause?

A: A drop in yield during scale-up is a common issue often linked to mass and heat transfer limitations.[3]

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing of the suspension can be difficult. This leads to localized concentration gradients and incomplete reactions.

    • Solution: Ensure the mechanical stirrer is appropriately sized for the reactor and the stirring speed is optimized to maintain a well-agitated slurry.

  • Poor pH Control During Precipitation: The precipitation of the dione is pH-dependent. On a large scale, localized pH "hotspots" can occur during the addition of acid, leading to the dissolution of the product or the formation of soluble by-products.

    • Solution: Add the acid dropwise with vigorous stirring, monitoring the pH of the bulk solution continuously. Ensure the acid is added at a point of high agitation in the reactor.

  • Incomplete Cyclization: The conversion of the urea intermediate to the final quinazoline-2,4-dione requires adequate time and temperature.

    • Solution: Monitor the reaction by TLC or HPLC to ensure complete conversion before proceeding to workup. It may be necessary to increase the reaction time or temperature slightly on a larger scale.

Stage 2: Chlorination to 2,4-Dichloro-7-fluoroquinazoline

Q: The chlorination reaction is incomplete, and I'm left with significant amounts of starting material. How can I drive the reaction to completion?

A: Incomplete chlorination is often due to insufficient reagent or deactivation of the chlorinating agent.

  • Reagent Stoichiometry: Phosphorus oxychloride (POCl₃) is often used in large excess to act as both a reagent and a solvent.[4] On a larger scale, losses due to evaporation can be more significant.

    • Solution: Ensure a sufficient excess of POCl₃ is used. A typical ratio is a 10-20 fold excess by volume relative to the starting dione.

  • Catalyst/Base Activity: Bases like N,N-diethylaniline or N,N-dimethylaniline are often used to facilitate the reaction.[4][5] The quality of these bases is crucial.

    • Solution: Use a fresh, high-purity grade of the base. Ensure it is added at the appropriate temperature as per your established protocol.

  • Reaction Time and Temperature: The reaction is typically run at reflux for several hours.[4][6]

    • Solution: Monitor the reaction progress using HPLC. If the reaction stalls, consider extending the reflux time. Ensure the internal temperature is maintained at the reflux point of POCl₃ (around 105 °C).

Q: After quenching the reaction with ice water, I get an oily or tarry product instead of a filterable solid. What's happening?

A: This "oiling out" phenomenon can be caused by several factors related to the quench and precipitation process.

  • Quench Temperature: If the reaction mixture is not sufficiently cooled before quenching, or if the quench is performed too quickly, the heat generated can lead to the formation of by-products.

    • Solution: Allow the reaction mixture to cool to room temperature before quenching. The quench itself should be done slowly, adding the reaction mixture to a vigorously stirred mixture of ice and water. Monitor the temperature of the quench mixture to ensure it remains low.

  • Product Solubility: The product may have some solubility in the acidic aqueous mixture.

    • Solution: After the initial quench, adjust the pH to be neutral or slightly basic to ensure complete precipitation of the product.

Stage 3: Nitration to this compound

Q: The nitration reaction is highly exothermic and difficult to control on a large scale. How can I manage this?

A: The nitration of aromatic compounds is notoriously exothermic, and temperature control is paramount for safety and to minimize the formation of impurities.

  • Heat Transfer: Standard round-bottom flasks have a low surface-area-to-volume ratio, making heat dissipation difficult on a large scale.

    • Solution: Use a jacketed reactor with a temperature control unit to efficiently remove the heat generated during the reaction.[3]

  • Rate of Addition: Adding the nitrating agent too quickly will generate heat faster than it can be removed.

    • Solution: Employ a semi-batch approach where the nitrating agent (e.g., fuming nitric acid) is added portion-wise or via a syringe pump at a controlled rate.[3] Always monitor the internal reaction temperature with a calibrated probe.

Q: My final product contains significant amounts of the wrong isomer. How can I improve the regioselectivity?

A: The formation of isomers is a common problem in aromatic nitrations. The directing effects of the substituents on the quinazoline ring will influence the position of nitration.

  • Temperature Control: Higher reaction temperatures can lead to a loss of selectivity and the formation of multiple nitrated products.

    • Solution: Maintain a low reaction temperature, typically between 0 and 10 °C, during the addition of the nitrating agent.[2]

  • Nitrating Agent: The choice and concentration of the nitrating agent can affect selectivity.

    • Solution: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. Ensure the reagents are of high purity and the ratio is carefully controlled.

cluster_0 Troubleshooting Nitration Start Problem: Poor Yield / Isomer Formation Temp Check Temperature Control Start->Temp Reagent Verify Nitrating Agent Quality Temp->Reagent Temp OK Addition Optimize Addition Rate Reagent->Addition Reagents OK End Improved Selectivity and Yield Addition->End Rate Optimized

Caption: A simplified troubleshooting workflow for the nitration step.

Experimental Protocols

The following are generalized protocols based on literature procedures. They should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione[1][4]
  • Suspend 2-amino-4-fluorobenzoic acid in water.

  • Add acetic acid to the suspension.

  • Slowly add a solution of sodium cyanate (NaOCN) in water while stirring vigorously.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium hydroxide (NaOH) in portions, ensuring the temperature is controlled.

  • Cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid (HCl) until the pH reaches ~4 to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline[4]
  • Charge a reactor with 7-fluoroquinazoline-2,4(1H,3H)-dione.

  • Add phosphorus oxychloride (POCl₃) and N,N-diethylaniline.

  • Heat the mixture to reflux and maintain for several hours, monitoring for completion by HPLC.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a stirred vessel containing ice and water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2,4-dichloro-7-fluoroquinazoline.

Protocol 3: Synthesis of this compound[2][7]
  • Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0-5 °C in a jacketed reactor.

  • Slowly add solid 2,4-dichloro-7-fluoroquinazoline in portions, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by HPLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then with a cold solvent like methanol to remove isomers.

  • Dry the product under vacuum.

Data Summary

StepKey ReagentsTypical Temp.Common IssuesMitigation Strategies
Dione Formation 2-amino-4-fluorobenzoic acid, NaOCN, NaOH, HClRoom Temp. -> 50°CLow yield, poor filtrationOptimize mixing, slow acid addition, pH control
Chlorination POCl₃, N,N-diethylanilineReflux (~105°C)Incomplete reaction, oiling outUse excess POCl₃, slow quench, temperature control
Nitration HNO₃, H₂SO₄0-10°CExothermic runaway, isomer formationJacketed reactor, slow addition, low temperature

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The main hazards are associated with the reagents and reaction conditions.

  • Corrosive Reagents: POCl₃, SOCl₂, sulfuric acid, and nitric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Exothermic Reactions: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled. Always use a temperature-controlled reactor and add reagents slowly.

  • Toxic Fumes: The reactions can release toxic fumes (e.g., HCl, NOx). All work should be conducted in a well-ventilated fume hood or a controlled reactor system.

Q: How can I best monitor the progress of these reactions on a large scale?

A: In-process controls (IPCs) are crucial for a successful scale-up.

  • HPLC: High-Performance Liquid Chromatography is the most reliable method for monitoring the disappearance of starting materials and the appearance of the product. It can also be used to quantify impurities.

  • TLC: Thin-Layer Chromatography can be used for quick qualitative checks of reaction progress, but HPLC is preferred for quantitative analysis.

  • Temperature and pH Probes: Continuous monitoring of internal reaction temperature and pH (where applicable) is essential for control and consistency.

Q: What are the recommended storage conditions for the final product?

A: this compound is susceptible to hydrolysis due to the reactive chloro groups.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended.[1]

Q: I'm observing a new, significant impurity in my HPLC analysis after scale-up. How can I identify and mitigate it?

A: The appearance of new impurities on scale-up often points to issues with reaction control.[3]

  • Identification: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

  • Mitigation: Once the structure is known, you can hypothesize its formation pathway. This could be due to overheating, prolonged reaction times, or reaction with impurities in the starting materials or solvents. Re-optimizing the reaction conditions, particularly temperature and reaction time, is often necessary.[3]

References

  • Gao F, Hu YF, Wang JL. 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallogr Sect E Struct Rep Online. 2012 Mar 1;68(Pt 3):o740. Available from: [Link]

  • Reddy T, et al. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. 2019;21(9):3216-3220. Available from: [Link]

  • Al-Suwaidan I, et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. 2018;6:493. Available from: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available from: [Link]

  • Wang D, et al. Quinazoline derivatives: synthesis and bioactivities. Molecules. 2013 Jun 3;18(6):6478-95. Available from: [Link]

  • This compound: Your Reliable Pharmaceutical Intermediate Supplier. Available from: [Link]

  • Tran PT, et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. 2020;2020(3):M1143. Available from: [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.

Sources

2,4-Dichloro-7-fluoro-6-nitroquinazoline stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dichloro-7-fluoro-6-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, degradation, and handling of this highly reactive intermediate. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to help you navigate the challenges of working with this versatile compound.

Introduction to this compound

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its chemical structure, featuring two reactive chlorine atoms, a fluorine atom, and a nitro group on a quinazoline core, provides a unique combination of reactivity and functionality. However, these same features contribute to its potential instability and specific degradation pathways that users must be aware of to ensure experimental success and reproducibility.

The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), with the C4 position being generally more reactive under milder conditions.[1] The electron-withdrawing nature of the nitro group further activates the quinazoline ring system to nucleophilic attack.[2][3] This high reactivity, while synthetically useful, also makes the compound prone to degradation by common laboratory reagents and conditions.

This guide will address the most common stability and degradation issues, providing troubleshooting advice and frequently asked questions to support your research.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Reaction Troubleshooting

Question: My nucleophilic substitution reaction is giving low yields or multiple products. What could be the cause?

Answer:

Low yields or the formation of multiple products in reactions involving this compound often stem from its reactivity and potential for side reactions. Here’s a breakdown of potential causes and solutions:

  • Causality: The two chlorine atoms on the quinazoline ring have different reactivities. The chlorine at the C4 position is more labile and susceptible to nucleophilic attack under milder conditions than the chlorine at the C2 position.[1] Harsh reaction conditions can lead to substitution at both positions or degradation of the starting material.

  • Troubleshooting Steps:

    • Regioselectivity Control:

      • Problem: Your nucleophile may be reacting at both C2 and C4, or you may be getting a mixture of isomers.

      • Solution: To favor substitution at the C4 position, conduct the reaction at a lower temperature (e.g., 0-5 °C) and monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] For substitution at the C2 position, a more forcing condition (e.g., higher temperature or a stronger base) is typically required after the C4 position has been functionalized.

    • Starting Material Degradation:

      • Problem: You observe the formation of baseline material on TLC or see unexpected masses in your LC-MS that could correspond to hydrolysis products.

      • Solution: This suggests that your starting material is degrading under the reaction conditions. The primary culprit is often hydrolysis. Ensure that all your solvents and reagents are anhydrous. If your reaction requires an aqueous workup, perform it quickly and at a low temperature. The use of aprotic solvents is highly recommended. A related compound, 4,7-dichloro-6-nitroquinazoline, has been noted for its high instability and reactivity, suggesting that similar compounds in this class require careful handling to prevent degradation.[4][5]

    • Reaction with Solvents:

      • Problem: You are using a nucleophilic solvent (e.g., methanol, ethanol) and see byproducts corresponding to the solvent adduct.

      • Solution: Avoid nucleophilic solvents unless they are intended to be the reactant. Opt for inert, aprotic solvents such as tetrahydrofuran (THF), dioxane, or acetonitrile.

  • Experimental Workflow for Optimizing Nucleophilic Substitution:

    G start Start: Low Yield or Multiple Products check_regio Analyze crude reaction mixture by LC-MS to identify products. start->check_regio is_regio_issue Is regioselectivity the issue? check_regio->is_regio_issue control_temp Lower reaction temperature (e.g., 0-5 °C) for C4 selectivity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnj2KaHi0XN1Zfs0dLJHuKDjMKuvaa19tV1iPvPMAH0N_xoe9OFxQxcFmP7R0Zbq5TERtntTNJXjt3OOvt7j4g1s0UUnJXBXEAVJpazCIuBbDXCnh9H4VeQ1MpW96Ae-SpUgBgTHOg3lj1olXrdUB-1u9BP93VL6euPqL0c1P0H0WtWoj18w-DToB4hGnvgZXnCCCz14l9es1l7bDPeALmK04OwSyAPB3zI1jXjeIYuzWMld5mo85kY2cupcrsVwg%3D)] is_regio_issue->control_temp Yes is_degradation Are hydrolysis or other degradation products present? is_regio_issue->is_degradation No optimize Re-run reaction with optimized conditions. control_temp->optimize use_anhydrous Use anhydrous solvents and reagents. Perform aqueous workup quickly at low temp. is_degradation->use_anhydrous Yes check_solvent Is the solvent nucleophilic (e.g., alcohols)? is_degradation->check_solvent No use_anhydrous->optimize change_solvent Switch to an inert, aprotic solvent (e.g., THF, dioxane). check_solvent->change_solvent Yes check_solvent->optimize No change_solvent->optimize end End: Improved Yield and Purity optimize->end

    Troubleshooting workflow for nucleophilic substitution reactions.
Stability and Storage Issues

Question: I have noticed the color of my solid this compound changing over time, or I see new spots on the TLC of an older batch. What is happening?

Answer:

Color change (e.g., from a pale yellow to a darker yellow or brown) and the appearance of new impurities on a TLC plate are classic signs of degradation. For a compound like this compound, there are several likely degradation pathways:

  • Hydrolysis:

    • Mechanism: The compound is susceptible to hydrolysis, where water acts as a nucleophile, displacing one or both chlorine atoms. This is often catalyzed by acidic or basic conditions. The initial hydrolysis product would likely be 2-chloro-7-fluoro-6-nitroquinazolin-4(3H)-one.

    • Prevention: Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite®). Ensure that the container is tightly sealed. When handling the compound, do so in a dry atmosphere (e.g., a glove box or under an inert gas like nitrogen or argon) if possible, especially when weighing out small quantities.

  • Photodecomposition:

    • Mechanism: Nitroaromatic compounds are known to be sensitive to light, particularly UV light.[1][6] Photolysis can lead to complex degradation pathways, including the reduction of the nitro group or cleavage of the quinazoline ring.

    • Prevention: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store it in a dark place, such as a cabinet or drawer.

  • Thermal Degradation:

    • Prevention: Store the compound at a controlled room temperature or, for long-term storage, in a refrigerator (ensure the container is well-sealed to prevent condensation upon removal). Avoid storing it near heat sources.

  • Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature Room temperature or refrigerated (2-8 °C) for long-term storage.To minimize thermal degradation.[7]
Atmosphere Dry, inert atmosphere (e.g., under nitrogen or argon).To prevent hydrolysis.
Light Protected from light (amber vial or wrapped in foil).To prevent photodecomposition.[1][6]
Container Tightly sealed, appropriate for chemical solids.To prevent exposure to moisture and air.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products I should look for?

A1: Based on the structure, the most likely degradation products are:

  • Monohydrolysis product: 2-chloro-7-fluoro-6-nitroquinazolin-4(3H)-one.

  • Dihydrolysis product: 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione.

  • Photodegradation products: These can be more complex, but may include compounds where the nitro group is reduced to a nitroso or amino group, or products of ring cleavage.[6]

Q2: What analytical methods are suitable for assessing the purity and stability of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is a robust way to assess purity and quantify the parent compound and its degradation products. A gradient elution with a mobile phase of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities and degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the compound and help in the structural elucidation of any significant impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor for the appearance of new functional groups, such as a hydroxyl group from hydrolysis.

Q3: What are the key safety precautions when handling this compound?

A3: this compound is a reactive chemical intermediate and should be handled with appropriate care:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][9]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine dust particles.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Follow the storage recommendations outlined in section 2.2 to prevent the formation of potentially hazardous degradation products and to maintain the integrity of the compound. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]

Degradation Pathways Overview

The primary degradation pathways for this compound are hydrolysis and photodecomposition. The following diagram illustrates these potential pathways.

G parent This compound hydrolysis1 2-Chloro-7-fluoro-6-nitroquinazolin-4(3H)-one parent->hydrolysis1 Hydrolysis (H₂O) photo Photodecomposition Products (e.g., reduced nitro group, ring cleavage) parent->photo Photodecomposition (Light/UV) hydrolysis2 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione hydrolysis1->hydrolysis2 Further Hydrolysis (H₂O)

Potential degradation pathways for this compound.

References

  • The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. MDPI. (2024-02-19). Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. (2025-03-15). Available at: [Link]

  • Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. Available at: [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. (2024-09-23). Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. (2024-09-04). Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. (2024-09-04). Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. (2025-11-08). Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. Available at: [Link]

  • 2,4-Dichloro-7-fluoro-quinazoline. PubMed. (2012-03-01). Available at: [Link]

  • This compound: Your Reliable Pharmaceutical Intermediate Supplier. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. (2025-10-16). Available at: [Link]

  • Procurement Strategies for this compound from China. Available at: [Link]

  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. ACS Omega. (2018-12-28). Available at: [Link]

  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. PubMed Central. (2018-12-28). Available at: [Link]

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate. (2025-08-09). Available at: [Link]

  • Perspective on halogenated organic compounds. PubMed Central. (2023-11-02). Available at: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazolin. MDPI. (2021-03-04). Available at: [Link]

  • Kinetics of Thermal Decomposition of 2,4-Bis(N,N-Dimethylamino)-6-Trinitromethyl-1,3,5-Triazine. ResearchGate. (2025-08-09). Available at: [Link]

  • Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

  • Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. ResearchGate. (2025-08-06). Available at: [Link]

  • (PDF) Thermal decomposition of 2,4,6-triazidopyridine. ResearchGate. (2025-08-09). Available at: [Link]

  • Impurities Application Notebook. Waters. Available at: [Link]

  • Halogenation of Alkanes. Chemistry LibreTexts. (2023-01-22). Available at: [Link]

Sources

Handling and safety precautions for 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Welcome to the technical support guide for this compound. This document is intended for researchers, medicinal chemists, and drug development professionals. Its purpose is to provide not just procedural steps but a deep, mechanistic understanding to ensure your experiments are safe, efficient, and successful. The information herein is synthesized from safety data sheets, empirical observations from related chemical systems, and established principles of organic chemistry.

Section 1: Critical Safety & Handling Protocols (FAQs)

This compound is a highly reactive, electron-deficient aromatic system. Its toxicological properties have not been thoroughly investigated, demanding a cautious and proactive approach to safety.[1]

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are significant irritation and potential harm upon contact or inhalation. Based on data for structurally related compounds and GHS classifications, it should be treated as a substance that can cause serious skin and eye irritation.[2] It may also cause respiratory irritation if inhaled as a dust.[1] Due to the presence of the nitro group and chlorine atoms, combustion can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][3]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. All handling of the solid or solutions should be performed inside a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (inspect before use).Prevents skin contact. Use proper glove removal technique to avoid contaminating your hands.[1]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles causing serious eye irritation.[3]
Body Protection A lab coat that is fully buttoned.Prevents contamination of personal clothing.
Respiratory Use a respirator if dust cannot be controlled.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Q3: What should I do in case of accidental exposure?

A3: Immediate and decisive action is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately and thoroughly rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[1]

Q4: How should I properly store this chemical?

A4: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials, particularly strong oxidizing agents.[3]

Section 2: Experimental Workflow & Troubleshooting Guide

This compound is primarily used as a building block in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is dictated by the powerful electron-withdrawing effect of the nitro group, which activates the C2 and C4 positions for nucleophilic attack.[4]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₈H₂Cl₂FN₃O₂[5][6]
Molecular Weight 262.03 g/mol [5]
Appearance Solid (typically a crystalline powder)
CAS Number 1007308-75-9[5][6]
Experimental Workflow & Key Control Points

The following diagram outlines a typical workflow for an SNAr reaction. The key to success is controlling the reaction conditions to favor the desired product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagent 1. Prepare Nucleophile (e.g., amine in solvent) reaction 3. Combine & React (Control Temp & Time) prep_reagent->reaction prep_substrate 2. Dissolve Substrate (in fume hood, with PPE) prep_substrate->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 5. Quench & Extract monitoring->workup purification 6. Purify Product (Column Chromatography) workup->purification characterization 7. Characterize (NMR, MS) purification->characterization

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Troubleshooting Common Experimental Issues

Q5: My reaction is very slow or incomplete. How can I improve the conversion rate?

A5: This issue typically points to insufficient activation or poor nucleophilicity.

  • Causality: SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex).[7] The reaction rate is dependent on stabilizing this intermediate.

  • Solutions:

    • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can significantly increase the rate, but monitor for side product formation.

    • Add a Base: If your nucleophile is a primary or secondary amine, the reaction will generate HCl, which protonates and deactivates the starting amine. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is essential to scavenge the acid and maintain the concentration of the free nucleophile.

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating cations but not the nucleophile, increasing its effective reactivity.

Q6: I am getting a mixture of products. It seems my nucleophile is reacting at both the C2 and C4 positions. How can I achieve regioselectivity?

A6: This is a common and critical challenge. The electronic environment of the quinazoline ring makes the C4 position inherently more reactive to nucleophilic attack than the C2 position under kinetic control.[8][9]

  • Causality: The carbon at the 4-position is more electron-deficient and thus more susceptible to nucleophilic attack.[8] Reactions at the C2 position typically require harsher conditions (e.g., higher temperatures or longer reaction times).[9]

  • Solutions:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the kinetically preferred C4 substitution product.

    • Control Stoichiometry: Use only one equivalent of your nucleophile. This ensures that once the more reactive C4 position has been substituted, there is no excess nucleophile to force a second, slower reaction at the C2 position.

    • Monitor Reaction Time: Stop the reaction as soon as TLC or LC-MS shows complete consumption of the starting material and formation of the mono-substituted product. Over-running the reaction can lead to di-substitution.

The following logic diagram can help guide your decision-making process for troubleshooting poor regioselectivity.

start Problem: Mixture of C2/C4 Substitution Products q1 Was reaction run at elevated temp? start->q1 s1 Solution: Repeat at 0 °C or RT to favor kinetic C4 product. q1->s1 Yes q2 Was >1 equivalent of nucleophile used? q1->q2 No end Achieved High Regioselectivity s1->end s2 Solution: Repeat with 1.0-1.1 eq. of nucleophile. q2->s2 Yes q3 Was reaction time excessively long? q2->q3 No s2->end s3 Solution: Monitor closely by TLC/LC-MS and quench upon completion. q3->s3 Yes q3->end No (Consult Specialist) s3->end

Caption: Troubleshooting logic for achieving regioselective C4 substitution.

Q7: The compound is not dissolving well in my chosen reaction solvent. What are my options?

A7: Poor solubility can starve the reaction and make it heterogeneous and slow.

  • Solutions:

    • Solvent Screening: Test solubility in a range of common aprotic and polar aprotic solvents on a small scale. Good candidates include THF, Dioxane, Acetonitrile, DMF, and NMP.

    • Co-Solvent System: Using a mixture of solvents can be effective. For example, a small amount of DMF or DMSO added to a less polar solvent like THF can dramatically improve solubility without being the primary solvent.

    • Gentle Warming: As with kinetics, gentle warming can increase solubility. Ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.

Section 3: Waste Disposal & Decontamination

Proper disposal is a critical component of laboratory safety and environmental responsibility. Halogenated and nitrated organic compounds must not be disposed of down the drain.[10][11]

Q8: How do I dispose of waste containing this compound?

A8: All waste, including reaction mixtures, contaminated solvents, and silica gel from chromatography, must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the chemical (e.g., glass or polyethylene).[12] Indicate that the waste is "Halogenated Organic Waste".

  • Solid Waste: Collect contaminated solids (e.g., filter paper, used silica gel) in a separate, sealed, and labeled solid hazardous waste container.

  • Disposal Service: Your institution's Environmental Health & Safety (EHS) office will have a licensed contractor for the final disposal of this waste, likely via high-temperature incineration.[1][13]

Q9: What is the procedure for decontaminating glassware after a reaction?

A9:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone) to remove the bulk of the residual compound. This first rinse must be collected and disposed of as hazardous waste.[13]

  • Cleaning: After the initial hazardous rinse, wash the glassware with soap and water, followed by subsequent rinses with deionized water and a final rinse with a clean solvent like acetone before drying.

References

  • Benchchem. (n.d.). This compound.
  • Capot Chemical. (2023, October 28).
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 7-Fluoro-6-nitroquinazolin-4(1H)-one.
  • Apollo Scientific. (2022, September 16).
  • Fisher Scientific. (2021, December 24).
  • ChemicalBook. (2023, July 26). Chemical Safety Data Sheet MSDS / SDS - 2,4-DICHLORO-6-FLUOROQUINAZOLINE.
  • MDPI. (2023, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Royal Society of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Retrieved from [Link]

  • BYU ScholarsArchive. (1976, March 18).
  • TCI Chemicals. (2023, May 14). SAFETY DATA SHEET: 7-Chloro-6-nitro-4-hydroxyquinazoline.
  • Autech Industry Co.,Limited. (n.d.). This compound - CAS:1007308-75-9. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubMed. (2012, March 1). 2,4-Dichloro-7-fluoro-quinazoline. Retrieved from [Link]

  • National Institutes of Health. (2012, March 1). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from [Link]

  • Recyclemore. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12).
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectroscopic Analysis of 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Comparative and Predictive Study

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, quinazoline derivatives stand as a cornerstone scaffold for the development of targeted therapeutics. Their versatile structure has been successfully exploited to yield a range of approved drugs. The compound 2,4-dichloro-7-fluoro-6-nitroquinazoline is a highly functionalized intermediate, poised for diverse chemical modifications in the pursuit of novel drug candidates. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed insights at the atomic level.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system is a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This scaffold is prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. The structural rigidity and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to effectively interact with various biological targets.

Experimental NMR Protocol: A Standardized Approach

To ensure the acquisition of high-quality and reproducible NMR data for quinazoline derivatives, a standardized experimental protocol is recommended.

Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinazoline derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and consistency is key for comparative analysis.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Figure 1: A generalized workflow for the NMR analysis of quinazoline derivatives.

Comparative NMR Data of Substituted Quinazolines

To predict the NMR spectra of this compound, it is instructive to examine the experimental data of closely related compounds. The following tables summarize the ¹H and ¹³C NMR data for key comparative molecules.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Comparative Quinazoline Derivatives.

CompoundH-5H-8Reference
4,7-Dichloro-6-nitroquinazoline (in CDCl₃)8.76 (s)8.30 (s)[1]
2,4-Dichloro-7-fluoroquinazoline7.90 (dd)7.45 (dd)Predicted based on similar structures

Note: The ¹H NMR data for 2,4-dichloro-7-fluoroquinazoline is a prediction based on known substituent effects as explicit experimental data was not found.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Comparative Quinazoline Derivatives.

CompoundC-2C-4C-4aC-5C-6C-7C-8C-8aReference
4,7-Dichloro-6-nitroquinazoline (in CDCl₃)156.9163.6122.1123.5147.5132.8132.2151.6[1]
2,4-Dichloro-7-fluoroquinazoline~160~165~120~129~115 (d)~164 (d)~118 (d)~152Predicted

Note: The ¹³C NMR data for 2,4-dichloro-7-fluoroquinazoline is a prediction based on known substituent effects as explicit experimental data was not found. 'd' denotes a doublet due to C-F coupling.

Predicted NMR Analysis of this compound

Based on the principles of substituent effects in NMR spectroscopy and the comparative data presented above, we can predict the ¹H and ¹³C NMR spectra of this compound.

Molecule_Structure cluster_target This compound mol

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2,4-Dichloro-7-fluoro-6-nitroquinazoline is a highly functionalized heterocyclic compound, a cornerstone for the synthesis of a variety of bioactive molecules. Its molecular structure, featuring two chlorine atoms, a fluorine atom, and a nitro group, presents unique challenges and opportunities for analytical characterization. Accurate determination of its molecular weight, confirmation of its elemental composition, and elucidation of its structure are critical quality control steps in the drug development pipeline. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as a primary tool for this purpose. However, a comprehensive analytical strategy often involves complementary techniques to provide orthogonal data, thereby ensuring the highest level of confidence in the analytical results.

This guide will explore the mass spectrometric behavior of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, it will present a comparative analysis with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic view of the available analytical methodologies.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.

PropertyValueSource
Molecular Formula C₈H₂Cl₂FN₃O₂-
Molecular Weight 262.02 g/mol -
Monoisotopic Mass 260.9508 Da-
Appearance Expected to be a solidGeneral knowledge
Solubility Likely soluble in organic solvents like acetonitrile, methanol, DMSOGeneral knowledge

Mass Spectrometry Analysis: A Dual-Pronged Approach

Given the potential for thermal lability of the nitro group and the compound's polarity, both GC-MS and LC-MS are viable analytical platforms. The choice between them depends on the specific analytical goal, be it rapid screening or detailed structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, careful consideration of the injection port temperature is necessary to prevent thermal degradation. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation pattern serves as a molecular fingerprint, invaluable for structural elucidation and library matching.

The fragmentation of this compound under EI conditions is anticipated to be driven by the presence of the halogen and nitro functional groups. The quinazoline ring itself is relatively stable, but the substituents provide facile cleavage points.

fragmentation M [M]⁺˙ m/z 261/263/265 F1 [M-NO₂]⁺ m/z 215/217/219 M->F1 - NO₂ F2 [M-Cl]⁺ m/z 226/228 M->F2 - Cl F3 [M-NO₂-Cl]⁺ m/z 180/182 F1->F3 - Cl F4 [M-NO₂-2Cl]⁺ m/z 145 F3->F4 - Cl F5 [C₇HF]⁺ m/z 119 F4->F5 - HCN

Caption: Predicted EI Fragmentation Pathway.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the M peak, and the M+4 peak will be about 10% of the M peak.

m/z (Predicted)Ion IdentityRelative AbundanceRationale
261/263/265[M]⁺˙ModerateMolecular ion, showing the characteristic isotopic pattern for two chlorine atoms.
215/217/219[M-NO₂]⁺HighLoss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
226/228[M-Cl]⁺ModerateLoss of a chlorine radical.
180/182[M-NO₂-Cl]⁺ModerateSubsequent loss of a chlorine radical from the [M-NO₂]⁺ fragment.
145[M-NO₂-2Cl]⁺LowLoss of both chlorine atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is ideally suited for the analysis of polar and thermally labile compounds. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte.

In positive ion mode ESI, this compound is expected to readily form a protonated molecule. The isotopic pattern from the two chlorine atoms will be evident.

m/z (Predicted)Ion IdentityRelative AbundanceRationale
262/264/266[M+H]⁺HighProtonated molecular ion, confirming the molecular weight. The isotopic cluster will be a key identifier.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be performed to induce fragmentation and gain further structural information. The fragmentation in this case would likely involve the loss of small neutral molecules such as HCl or HNO₂.

Comparative Analytical Techniques

While mass spectrometry provides definitive molecular weight and structural information, other techniques offer complementary data for a comprehensive characterization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for purity assessment and quantification. The quinazoline core of the molecule contains a chromophore that will absorb UV light, making it readily detectable.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for such compounds. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (likely in the 254-320 nm range).

  • Injection Volume: 10 µL.

This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it the gold standard for structural elucidation. Both ¹H and ¹³C NMR would be essential for the unambiguous identification of this compound. A known ¹H NMR spectrum for this compound is available, which can be used for comparison.[1]

A published ¹H NMR spectrum for this compound provides a key reference for identity confirmation.[1] The spectrum would be expected to show two singlets in the aromatic region, corresponding to the two protons on the quinazoline ring. The chemical shifts and coupling constants of these protons would be influenced by the surrounding electron-withdrawing groups.

Workflow Comparison

workflow cluster_ms Mass Spectrometry cluster_alt Alternative Techniques GCMS GC-MS (EI) Fragmentation Pattern\n(Structural Elucidation) Fragmentation Pattern (Structural Elucidation) GCMS->Fragmentation Pattern\n(Structural Elucidation) LCMS LC-MS (ESI) Molecular Weight Confirmation Molecular Weight Confirmation LCMS->Molecular Weight Confirmation HPLC HPLC-UV Purity & Quantification Purity & Quantification HPLC->Purity & Quantification NMR NMR Definitive Structure Definitive Structure NMR->Definitive Structure Sample Sample Preparation (Dissolution in appropriate solvent) Sample->GCMS Volatile & Thermally Stable Sample->LCMS Polar & Thermally Labile Sample->HPLC Sample->NMR

Caption: Analytical Workflow Comparison.

Conclusion: An Integrated Analytical Approach

The comprehensive analysis of this compound is best achieved through an integrated approach that leverages the strengths of multiple analytical techniques. Mass spectrometry, in the form of both GC-MS and LC-MS, provides essential information regarding molecular weight and fragmentation patterns, which are critical for identity confirmation. HPLC-UV offers a robust and reliable method for determining purity and quantifying the compound. Finally, NMR spectroscopy serves as the ultimate tool for definitive structural elucidation.

For routine quality control, a combination of LC-MS for identity and HPLC-UV for purity and assay would provide a highly efficient and effective analytical workflow. In cases of troubleshooting, impurity identification, or for regulatory submissions requiring absolute structural confirmation, the full suite of techniques, including GC-MS and NMR, should be employed. This multi-faceted analytical strategy ensures the highest level of confidence in the quality and integrity of this vital pharmaceutical intermediate.

References

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules. 2020;25(21):5199. Available from: [Link]

Sources

X-ray crystal structure of 2,4-Dichloro-7-fluoro-6-nitroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of the X-ray Crystal Structure of 2,4-Dichloro-7-fluoroquinazoline and its Derivatives for Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its structural rigidity, synthetic tractability, and capacity for diverse molecular interactions have made it the foundation for a multitude of therapeutic agents.[3][4] Clinically successful drugs like gefitinib and erlotinib, used in cancer therapy, underscore the profound therapeutic potential of this heterocyclic core.[2][5] These molecules often function by targeting key enzymes like tyrosine kinases, where the quinazoline core mimics the adenine portion of ATP to achieve competitive inhibition.

The precise three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing of these molecules are paramount to their function. These details, revealed by single-crystal X-ray diffraction, dictate solubility, stability, and binding affinity to biological targets.[6][7][8] This guide provides a comparative analysis of the crystal structure of 2,4-dichloro-7-fluoroquinazoline, a key synthetic intermediate, and discusses the anticipated structural impact of further substitution, specifically with a nitro group, to create 2,4-dichloro-7-fluoro-6-nitroquinazoline.

Structural Analysis of a Key Intermediate: 2,4-Dichloro-7-fluoroquinazoline

The crystal structure of 2,4-dichloro-7-fluoroquinazoline provides a foundational reference for understanding more complex derivatives. As a synthetic precursor, its reactive chloro groups at the C2 and C4 positions allow for subsequent nucleophilic substitution, enabling the creation of extensive libraries of potential drug candidates.[9][10]

The molecule is noted to be essentially planar, a common feature of aromatic heterocyclic systems that facilitates crucial intermolecular interactions.[11][12] In its crystal lattice, a significant feature is the presence of π–π stacking between the parallel quinazoline rings of adjacent molecules.[11][12] This type of interaction is a critical non-covalent force that contributes to the stability of the crystal structure and can also play a role in the binding of the molecule to its biological target, such as insertion into a hydrophobic pocket of an enzyme.

Caption: Molecular structure of 2,4-dichloro-7-fluoroquinazoline.

Crystallographic Data Summary

The data below, derived from single-crystal X-ray diffraction studies, provides the fundamental parameters that define the solid-state structure of this important intermediate.[11]

ParameterValue
Chemical FormulaC₈H₃Cl₂FN₂
Molecular Weight (Mr)217.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8257 (3)
b (Å)15.0664 (9)
c (Å)14.3453 (6)
β (°)95.102 (5)
Volume (ų)823.59 (9)
Z (Molecules per cell)4
Temperature (K)293
RadiationMo Kα
Centroid-Centroid Distance3.8476 (14) Å (for π-π stacking)

Comparative Analysis: The Impact of a C6-Nitro Group

While a published crystal structure for this compound was not identified in the surveyed literature, its existence as a key intermediate in pharmaceutical synthesis is known.[13][14] By comparing it to the parent compound, we can infer the structural consequences of adding a nitro (-NO₂) group at the C6 position.

  • Electronic Effects : The nitro group is a strong electron-withdrawing group. Its presence at C6 would significantly alter the electron density distribution across the entire quinazoline ring system. This can influence the reactivity of the C2 and C4 chloro-substituents, potentially making them more susceptible to nucleophilic attack, a desirable trait for synthetic diversification.

  • Steric and Packing Effects : The addition of the -NO₂ group increases the molecule's volume and introduces new possibilities for intermolecular interactions. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially leading to a different and more complex crystal packing arrangement compared to the simple π–π stacking observed in the parent compound.

  • Planarity : The nitro group may slightly twist out of the plane of the quinazoline ring to minimize steric hindrance with adjacent atoms. This deviation from planarity, though likely small, could have subtle but significant effects on how the molecule fits into an enzyme's active site.

A comparison with other known substituted quinazoline structures reveals the diversity of conformations and packing motifs this scaffold can adopt. For example, the introduction of bulky phenyl groups or other heterocyclic moieties can lead to vastly different crystal systems and intermolecular bonding networks, including halogen bonds and C-H···π interactions.[15]

CompoundCrystal SystemKey Intermolecular Forces Noted
2,4-Dichloro-7-fluoroquinazoline[11]Monoclinicπ–π stacking
2,4-Dichloro-6,7-dimethoxyquinazoline[16]OrthorhombicHydrogen bonding, C-H···O interactions
Substituted Phenyl-Quinazolinones[15]OrthorhombicC-H···π and π-π interactions
Predicted: this compound Unknownπ–π stacking, Hydrogen bonding (via -NO₂), Halogen bonding

Experimental Workflow: From Synthesis to Structure Solution

Achieving a high-resolution crystal structure is a multi-step process that demands precision at every stage. The protocol described here is a validated, systematic approach for determining the structure of novel quinazoline derivatives like this compound.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Processing cluster_3 Phase 4: Structure Elucidation synthesis 1. Chemical Synthesis (e.g., Nitration & Chlorination) purification 2. Purification (Recrystallization / Chromatography) synthesis->purification crystallization 3. Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystallization mounting 4. Crystal Mounting & Screening crystallization->mounting data_collection 5. X-ray Diffraction Data Collection mounting->data_collection data_reduction 6. Data Reduction & Correction data_collection->data_reduction solve 7. Structure Solution (e.g., Direct Methods) data_reduction->solve refine 8. Structural Refinement solve->refine validate 9. Validation & Analysis refine->validate

Caption: Standard workflow for small molecule X-ray crystallography.

Step-by-Step Experimental Protocol
  • Synthesis : The target compound is synthesized using established organic chemistry methods. For this compound, this would likely involve the nitration of a 7-fluoroquinazoline precursor followed by a chlorination step, for instance using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11][14]

    • Causality: The choice of reagents is critical. POCl₃ is a powerful dehydrating and chlorinating agent ideal for converting quinazoline-diones into their dichloro derivatives.[11]

  • Purification and Crystallization : The crude product is purified, typically by column chromatography or recrystallization. To grow single crystals suitable for X-ray diffraction, a highly purified sample is essential.

    • Technique : Slow evaporation is a common and effective method. The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate) to near saturation. The solution is loosely covered to allow the solvent to evaporate over several days or weeks.

    • Causality: The slow rate of evaporation is crucial. It allows molecules to organize themselves into a highly ordered, single-crystal lattice rather than crashing out as an amorphous powder or polycrystalline material. The choice of solvent determines the solubility curve and can influence the resulting crystal polymorph.

  • Data Collection : A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in a single-crystal X-ray diffractometer.[17] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.

    • Causality: The instrument bombards the rotating crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections) that is recorded on a detector.[6][17]

  • Structure Solution and Refinement : The collected diffraction data (intensities and positions of reflections) are processed.

    • Solution : Software programs use algorithms like "direct methods" to solve the "phase problem" and generate an initial electron density map.[17] This map reveals the positions of the atoms in the unit cell.

    • Refinement : This initial model is then refined iteratively. The atomic positions and other parameters (like thermal motion) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[17] The final refined structure provides highly accurate and precise measurements of bond lengths, bond angles, and intermolecular distances.

Conclusion

X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of small molecules.[6][7] For the quinazoline class of compounds, this technique provides indispensable insights into the structural features that drive their therapeutic activity. The analysis of 2,4-dichloro-7-fluoroquinazoline reveals a planar molecule stabilized by π–π stacking, providing a crucial baseline for understanding its derivatives. By comparing this known structure with the predicted effects of adding a nitro group, researchers can make informed decisions in the design of next-generation inhibitors. The systematic experimental workflow detailed herein represents a robust pathway for obtaining the high-resolution structural data necessary to advance the development of novel quinazoline-based drugs.

References

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry | Request PDF. ResearchGate. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology. [Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Pharmacological importance of quinazoline-based drugs. ResearchGate. [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations | Request PDF. ResearchGate. [Link]

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. Diamond Light Source. [Link]

  • Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. ResearchGate. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. PubMed Central. [Link]

  • Synthesis of substituted quinazolin-4(3H)-ones 1–3. ResearchGate. [Link]

  • Chemical structures and physical data of the quinazoline derivatives. ResearchGate. [Link]

  • Quinazoline - Wikipedia. Wikipedia. [Link]

  • 2,4-Dichloro-7-fluoro-quinazoline. PubMed. [Link]

  • Quinazolines. II. Properties of 4-Substituted Quinazolines. Journal of the American Chemical Society. [Link]

  • 2,4-Dichloro-7-fluoroquinazoline | C8H3Cl2FN2 | CID 21473990. PubChem. [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238. PubChem. [Link]

  • FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

Sources

Comparing the reactivity of 2,4-Dichloro-7-fluoro-6-nitroquinazoline with other dichloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The targeted functionalization of these scaffolds is a critical step in the synthesis of novel bioactive molecules. Among the various precursors, 2,4-dichloroquinazolines are particularly valuable building blocks, offering two reactive sites for nucleophilic substitution. This guide provides an in-depth comparative analysis of the reactivity of 2,4-Dichloro-7-fluoro-6-nitroquinazoline against other dichloroquinazoline analogues. We will delve into the mechanistic underpinnings of their differential reactivity, supported by theoretical and experimental data, to provide researchers with a predictive framework for their synthetic endeavors.

The Decisive Role of Electronic Effects in Reactivity

The reactivity of 2,4-dichloroquinazolines in nucleophilic aromatic substitution (SNAr) reactions is fundamentally governed by the electronic properties of the quinazoline core and the nature of the substituents on the fused benzene ring. The inherent electron deficiency of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, renders the C2 and C4 positions susceptible to nucleophilic attack.

Regioselectivity: The Predominance of C4 Substitution

A consistent observation in the chemistry of 2,4-dichloroquinazolines is the preferential substitution of the chlorine atom at the C4 position over the C2 position under mild reaction conditions.[2][3] This regioselectivity is a consequence of the greater electrophilicity of the C4 carbon. Theoretical studies employing Density Functional Theory (DFT) have provided a quantitative basis for this phenomenon. DFT calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloroquinazoline has a significantly larger coefficient on the C4 atom compared to the C2 atom.[3][4] This indicates that the C4 position is the more favorable site for initial interaction with a nucleophile. Furthermore, the calculated activation energy for the formation of the Meisenheimer intermediate, the rate-determining step in SNAr, is lower for the attack at C4 than at C2.[4]

The general mechanism for the SNAr reaction on 2,4-dichloroquinazolines is depicted below:

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Chloride Elimination Reactant 2,4-Dichloroquinazoline Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu:⁻ Nucleophile Nu:⁻ Product 4-Substituted-2-chloroquinazoline Intermediate->Product - Cl⁻ Chloride Cl⁻ caption General SNAr mechanism on 2,4-dichloroquinazoline. Reactivity_Trend cluster_title Predicted Reactivity of Dichloroquinazolines in SNAr A 2,4-Dichloro-6,7-dimethoxyquinazoline (Deactivated) B 2,4-Dichloroquinazoline (Baseline) A->B Increasing Reactivity C 2,4-Dichloro-7-fluoroquinazoline (Activated) B->C Increasing Reactivity D This compound (Highly Activated) C->D Increasing Reactivity caption Predicted reactivity trend based on substituent effects.

Figure 2: Predicted reactivity trend based on substituent effects.

Experimental Protocols

To provide a practical context, we present a generalized protocol for the selective nucleophilic substitution at the C4 position of a 2,4-dichloroquinazoline. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates and nucleophiles.

General Procedure for C4-Amination of 2,4-Dichloroquinazolines
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or THF).

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq) to the solution. If the amine is a salt, an appropriate base (e.g., triethylamine, diisopropylethylamine) should be added to liberate the free amine.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure 4-amino-2-chloroquinazoline derivative.

The following diagram outlines the experimental workflow:

Experimental_Workflow start Start setup Dissolve Dichloroquinazoline in Solvent start->setup add_reagents Add Amine Nucleophile (& Base if needed) setup->add_reagents react Stir at Desired Temperature (Monitor by TLC) add_reagents->react workup Cool and Isolate Crude Product (Filtration or Evaporation) react->workup purify Purify by Recrystallization or Column Chromatography workup->purify end Pure C4-Substituted Product purify->end caption General workflow for C4-amination of 2,4-dichloroquinazolines.

Figure 3: General workflow for C4-amination of 2,4-dichloroquinazolines.

Conclusion

The reactivity of 2,4-dichloroquinazolines is a finely tunable parameter, heavily influenced by the electronic nature of the substituents on the benzene ring. The subject of this guide, This compound , stands out as a highly reactive and versatile building block for the synthesis of complex quinazoline derivatives. The potent electron-withdrawing nitro and fluoro groups significantly enhance its susceptibility to nucleophilic attack, particularly at the C4 position. This heightened reactivity allows for the use of a wider array of nucleophiles under milder reaction conditions compared to less activated or deactivated analogues. Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes and the efficient construction of novel chemical entities with potential therapeutic applications.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2024; 29(24):6021. [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E. 2012; 68(Pt 3):o740. [Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1. 1998; (1):1-6. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Biological Activities of Afatinib and the Investigational Compound 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent kinase inhibitors. This guide provides a detailed comparison between afatinib, an established second-generation EGFR tyrosine kinase inhibitor, and 2,4-Dichloro-7-fluoro-6-nitroquinazoline, a novel synthetic compound with potential therapeutic applications. While afatinib's biological profile is well-documented, this guide also outlines a comprehensive experimental framework to elucidate the therapeutic potential of this compound and enable a direct comparison of its biological activity.

Introduction to the Compounds

Afatinib: An irreversible inhibitor of the ErbB family of receptors, afatinib is a well-established therapeutic agent for the treatment of non-small cell lung carcinoma (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR).[1][2][3][4] By covalently binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), afatinib effectively blocks downstream signaling pathways that drive tumor proliferation and survival.[5][6]

This compound: This compound is a halogenated and nitro-substituted quinazoline derivative.[7] While its specific biological activities are not yet extensively characterized in publicly available literature, its structural similarity to known kinase inhibitors suggests it may possess significant antitumor and antimicrobial properties.[7][8][9] The dichloro, fluoro, and nitro substitutions create a unique electronic and steric profile that warrants investigation as a potential precursor for novel therapeutic agents.[7]

Comparative Analysis of Biological Activity

This section details the known biological activity of afatinib and provides a theoretical framework for the potential activity of this compound based on the established roles of its chemical moieties.

Afatinib: A Clinically Validated Pan-ErbB Inhibitor

Afatinib's primary mechanism of action is the irreversible inhibition of the ErbB family of receptor tyrosine kinases.[1][3] This covalent binding leads to the downregulation of ErbB signaling, which is crucial for the growth and survival of many cancer types.[5]

Target Profile and Efficacy:

TargetActivityClinical Relevance
EGFR (ErbB1) Irreversible inhibition of both wild-type and mutant forms (e.g., exon 19 deletions, L858R).[2][5]First-line treatment for metastatic NSCLC with specific EGFR mutations.[4]
HER2 (ErbB2) Irreversible inhibition.[1][2]Investigated for use in HER2-positive breast cancer and other HER2-driven cancers.[2][3]
HER4 (ErbB4) Irreversible inhibition.[1][5]Contributes to the broad anti-ErbB family activity.

Afatinib has demonstrated significant clinical efficacy, improving progression-free survival in patients with EGFR mutation-positive NSCLC compared to standard chemotherapy.[10][11]

Signaling Pathway Inhibition:

Afatinib's inhibition of the ErbB receptor family disrupts multiple downstream signaling cascades critical for cancer cell proliferation, survival, and metastasis.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras STAT STAT EGFR->STAT HER2 HER2 PI3K PI3K HER2->PI3K HER2->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival STAT->Survival Afatinib Afatinib Afatinib->EGFR Inhibits Afatinib->HER2 Inhibits

Figure 1: Simplified EGFR and HER2 signaling pathways inhibited by Afatinib.

Resistance Mechanisms:

Despite its effectiveness, acquired resistance to afatinib can occur through various mechanisms, including secondary mutations in EGFR (like T790M), amplification of other receptor tyrosine kinases such as c-MET, or activation of bypass signaling pathways.[12][13][14][15]

This compound: A Compound with Untapped Potential

The biological activity of this compound has not been extensively reported. However, based on its chemical structure, we can hypothesize its potential as a kinase inhibitor. The quinazoline core is a well-established scaffold for ATP-competitive kinase inhibitors. The dichloro substitutions at positions 2 and 4 provide reactive sites for further chemical modification to enhance potency and selectivity. The fluorine and nitro groups can influence the compound's electronic properties, cell permeability, and binding interactions with target proteins.

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the biological activity of this compound and compare it to afatinib, a systematic experimental approach is required.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Analysis cluster_comparison Comparative Analysis Kinase_Assay Kinase Inhibition Assay IC50 Determine IC50 Values Kinase_Assay->IC50 Cell_Viability Cell Viability Assay (MTT) Cell_Viability->IC50 Western_Blot Western Blot Analysis Downstream Analyze Downstream Signaling Western_Blot->Downstream Compare_Potency Compare Potency (IC50) IC50->Compare_Potency Compare_Mechanism Compare Mechanism of Action Downstream->Compare_Mechanism

Figure 2: Proposed experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols provide a framework for the direct comparison of the two compounds.

In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compounds on the enzymatic activity of target kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and afatinib against a panel of kinases (e.g., EGFR, HER2).

Protocol:

  • Compound Preparation: Prepare stock solutions of both compounds in DMSO. Create a serial dilution series for each compound.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compounds or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay.[16]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.[17]

Objective: To determine the IC50 of this compound and afatinib in relevant cancer cell lines (e.g., A549 for NSCLC, SK-BR-3 for HER2+ breast cancer).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of each compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[19]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.[17][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Western Blot Analysis of Downstream Signaling

This technique will be used to assess the impact of the compounds on the phosphorylation status of key proteins in the EGFR/HER2 signaling pathways.

Objective: To confirm the mechanism of action by observing the inhibition of downstream signaling proteins (e.g., phosphorylated Akt, ERK).

Protocol:

  • Cell Treatment: Treat cancer cells with the compounds at concentrations around their IC50 values for a defined period.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Afatinib is a potent and clinically validated irreversible pan-ErbB inhibitor with a well-defined biological profile. In contrast, this compound represents a novel chemical entity with theoretical potential as a kinase inhibitor based on its quinazoline scaffold. The proposed experimental workflow provides a clear and robust strategy to elucidate the biological activity of this investigational compound and to rigorously compare its potency and mechanism of action against an established drug like afatinib. The results of such studies will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for future drug development efforts in oncology and potentially other therapeutic areas.

References

  • Resistance mechanisms after tyrosine kinase inhibitors afatinib and crizotinib in non-small cell lung cancer, a review of the literature - PubMed.
  • [Mechanism of action and preclinical development of afatinib] - PubMed.
  • Epidermal Growth Factor Receptor (EGFR) Signaling.
  • Afatinib Drug Side Effects, Mechanism of Action & More.
  • Afatinib - Wikipedia.
  • Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications.
  • Afatinib | Drug Guide - MedSchool.
  • Afatinib - StatPearls - NCBI Bookshelf - NIH.
  • Afatinib for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer.
  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC.
  • Cell Viability Assay Protocols | Thermo Fisher Scientific - US.
  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC.
  • EGF/EGFR Signaling Pathway - Creative Diagnostics.
  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PubMed Central.
  • Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation - AACR Journals.
  • The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - NIH.
  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy | Clinical Cancer Research - AACR Journals.
  • HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed.
  • Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings.
  • The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC - NIH.
  • Protocol for Cell Viability Assays - BroadPharm.
  • Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC - NIH.
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx.
  • HER2 - Wikipedia.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Derivatives - Benchchem.
  • Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - ERS Publications.
  • Afatinib* delivers unprecedented first line efficacy in patients with EGFR mutation positive lung cancer in registration trial | Fierce Biotech.
  • Summary of clinical trials of afatinib in advanced non-small-cell lung... - ResearchGate.
  • Lower Dose of Afatinib Shows Promising Clinical Efficacy in Patients with NSCLC and EGFR Mutation - The Oncology Nurse.
  • Phase III Study of Afatinib or Cisplatin Plus Pemetrexed in Patients With Metastatic Lung Adenocarcinoma With EGFR Mutations - ASCO Publications.
  • MTT Cell Assay Protocol.
  • Cell Viability Assay (MTT Assay) Protocol - Protocols.io.
  • 2,4-Dichloro-7-fluoroquinazoline - PMC - NIH.
  • Can anyone suggest a protocol for a kinase assay? - ResearchGate.
  • In vitro kinase assay - Protocols.io.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
  • This compound - Benchchem.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate.
  • 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem.

Sources

Purity assessment of synthesized 2,4-Dichloro-7-fluoro-6-nitroquinazoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of Synthesized 2,4-Dichloro-7-fluoro-6-nitroquinazoline by High-Performance Liquid Chromatography (HPLC)

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmacologically active molecules. As an essential pharmaceutical intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2] Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles in the final drug product.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the purity assessment of a newly synthesized batch of this compound. We will explore the rationale behind the analytical method development, present a detailed experimental protocol, and compare the synthesized product against a commercial reference standard, supported by experimental data.

Rationale for Method Development: A Chemist's Perspective

The molecular structure of this compound—a halogenated, nitroaromatic heterocyclic compound—guides our analytical strategy. The presence of the quinazoline core and aromatic substituents makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3]

Why RP-HPLC? RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[3] Our target analyte is a relatively nonpolar organic molecule, making it well-suited for strong retention on a nonpolar stationary phase and elution with an organic/aqueous mobile phase.

Choosing the Stationary Phase: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and serves as our primary choice. Its long alkyl chains provide a high degree of hydrophobicity, ensuring adequate retention of the analyte and offering excellent resolving power for potential impurities, which may vary slightly in polarity. For compounds with aromatic rings, stationary phases with phenyl ligands can offer alternative selectivity due to π-π interactions, providing a valuable secondary column for method validation or confirmation.[4]

Optimizing the Mobile Phase and Elution: Given the potential for a range of impurities with varying polarities—from more polar starting materials to similarly nonpolar isomers—a gradient elution is superior to an isocratic one. A gradient method, where the percentage of organic solvent is increased over time, allows for the elution of highly polar impurities early in the run while ensuring that more nonpolar, strongly retained compounds (including the main analyte) are eluted in a reasonable time with sharp, symmetrical peaks. Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can provide better peak resolution and lower UV cutoff.[5] The addition of a small amount of acid, such as 0.1% formic acid, helps to suppress the ionization of any acidic or basic functional groups, leading to improved peak shape and reproducibility.[6]

Selecting the Detection Wavelength: The quinazoline ring system and the nitro group are strong chromophores, meaning they absorb UV light. A photodiode array (PDA) detector is the ideal tool, allowing for the simultaneous monitoring of absorbance across a range of wavelengths. This not only enables the selection of an optimal wavelength for quantification (typically the λmax for maximum sensitivity) but is also crucial for peak purity analysis.[7] For nitroaromatic compounds, 254 nm is a common and effective wavelength.[6][8]

Experimental Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow from sample receipt to final purity determination.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: HPLC System Setup cluster_analysis Phase 3: Analysis & Comparison cluster_report Phase 4: Reporting SamplePrep Sample & Standard Preparation (Dissolution in Acetonitrile) SystemConfig System Configuration - Column: C18, 4.6x150mm, 5µm - Flow Rate: 1.0 mL/min - Detector: PDA @ 254 nm SamplePrep->SystemConfig MobilePhase Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) MobilePhase->SystemConfig SystemSST System Suitability Test (SST) (Inject Reference Standard) SystemConfig->SystemSST Equilibrate DataAcq Data Acquisition (Inject Synthesized Sample) SystemSST->DataAcq SST Pass PeakIntegration Peak Integration & Area % Calculation DataAcq->PeakIntegration Comparison Comparative Analysis (Synthesized vs. Reference) PeakIntegration->Comparison FinalReport Generate Final Purity Report Comparison->FinalReport

Caption: Workflow for the HPLC Purity Assessment of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the reliability of the results.

1. Materials and Reagents:

  • Synthesized this compound

  • Commercial Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a final concentration of ~1.0 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for analysis if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analytical Procedure:

  • Once the SST criteria are met, inject the Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.

  • Calculate the purity of the synthesized sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data Analysis

The primary goal is to compare the purity profile of the in-house synthesized batch against a certified commercial reference standard. Potential impurities can arise from the synthesis process, which often involves the nitration of a 7-fluoro-quinazoline precursor followed by chlorination.[2][9] Likely impurities include:

  • Starting Materials: Unreacted 7-fluoro-6-nitro-quinazoline-2,4-dione.

  • Isomers: Positional isomers from the nitration step (e.g., 7-fluoro-8-nitro-quinazoline).

  • Byproducts: Mono-chlorinated intermediates or hydrolysis products where a chloro group is replaced by a hydroxyl group.

The following table summarizes the comparative results obtained from the HPLC analysis.

Analyte / Impurity ID Retention Time (min) Area % (Synthesized Batch) Area % (Reference Standard) Potential Identity
Impurity A6.80.21%Not Detected7-fluoro-6-nitro-4-hydroxy-2-chloroquinazoline
Impurity B8.50.45%0.12%Positional Isomer
Main Analyte 12.3 99.25% 99.81% This compound
Impurity C14.10.09%0.07%Unknown

Interpretation of Results: The synthesized batch shows a purity of 99.25% by area percent. This is a high level of purity, though slightly lower than the commercial reference standard (99.81%). The primary difference is the presence of Impurity A (0.21%) and a higher level of Impurity B (0.45%) in the synthesized batch. Impurity A, eluting earlier, is likely a more polar hydrolysis byproduct. Impurity B has a retention time close to the main analyte, suggesting it could be a structurally similar isomer. Further investigation using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) would be required for definitive identification of these impurities.[7]

Conclusion and Best Practices

The developed RP-HPLC method is robust, specific, and suitable for the purity assessment of this compound. The comparative analysis demonstrates that while the synthesized material is of high purity, it contains minor impurities not as prevalent in the commercial standard, highlighting the importance of rigorous purification and analytical characterization in drug development. For any batch intended for cGMP (Current Good Manufacturing Practice) applications, identification and quantification of all impurities above the 0.1% threshold are mandatory.

References

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link][10][11]

  • 2,4-Dichloro-7-fluoroquinazoline. National Center for Biotechnology Information (PMC). [Link][9]

  • Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. PubMed. [Link][12]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). [Link][8]

  • Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link][6]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Advanced Materials Technology (HALO Columns). [Link][4]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link][7]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link][3]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents. [2]

  • Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. PubMed. [Link][5]

Sources

A Researcher's Guide to the Spectroscopic Identification of 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 2,4-Dichloro-7-fluoro-6-nitroquinazoline, a highly functionalized heterocyclic compound, represents a scaffold of significant interest due to the prevalence of the quinazoline core in numerous pharmacologically active molecules. Its intricate substitution pattern, featuring chloro, fluoro, and nitro groups, presents a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, offering a comparative analysis with related structures and detailed protocols for its characterization.

Note to the Reader: As of the compilation of this guide, publicly available, experimentally determined spectroscopic data for this compound is limited. The following analyses are therefore based on established principles of spectroscopic interpretation and comparative data from closely related analogues, most notably 4,7-dichloro-6-nitroquinazoline, for which complete characterization has been published.[1] This guide will be updated as experimental data for the title compound becomes available.

The Molecular Blueprint: Understanding the Structural Features

The structure of this compound comprises a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3. The key substituents that dictate its spectroscopic behavior are:

  • Two Chlorine Atoms at positions 2 and 4, which will influence the electronic environment of the pyrimidine ring.

  • A Fluorine Atom at position 7, providing a unique handle for ¹⁹F NMR spectroscopy and introducing characteristic couplings in ¹H and ¹³C NMR.

  • A Nitro Group at position 6, a strong electron-withdrawing group that will significantly impact the chemical shifts of adjacent protons and carbons, and exhibit characteristic IR absorptions.

These features will be systematically explored through the lens of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be indispensable.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The aromatic region of the ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two protons on the benzene ring.

  • H-5: This proton is situated between the nitro group at C-6 and the quinazoline ring fusion. The strong electron-withdrawing nature of the nitro group is expected to deshield this proton significantly, shifting its resonance downfield.

  • H-8: This proton is adjacent to the fluorine atom at C-7. It will appear as a doublet due to coupling with the neighboring fluorine atom (³JH-F).

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~8.8 - 9.0d~2-3 (⁴JH-F)
H-8~8.3 - 8.5d~8-10 (³JH-F)

Causality Behind Predictions: The predicted chemical shifts are extrapolated from the data for 4,7-dichloro-6-nitroquinazoline, which shows signals for its aromatic protons at 8.76 and 8.30 ppm.[1] The presence of the fluorine at the 7-position is expected to introduce a through-bond coupling to both H-5 and H-8, resulting in doublet signals for both.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a complete map of the carbon framework. Due to the lack of symmetry, eight distinct signals are expected in the aromatic region. The chemical shifts will be influenced by the attached heteroatoms and functional groups.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155 - 158
C-4~162 - 165
C-4a~120 - 123
C-5~122 - 125
C-6~145 - 148
C-7~150 - 155 (d, ¹JC-F)
C-8~115 - 118 (d, ²JC-F)
C-8a~150 - 153

Causality Behind Predictions: The carbons directly attached to the electronegative chlorine (C-2 and C-4) and nitrogen atoms will appear at lower field. The carbon bearing the fluorine atom (C-7) will show a large one-bond coupling constant (¹JC-F), a hallmark of a direct C-F bond. The adjacent carbon (C-8) will exhibit a smaller two-bond coupling (²JC-F). The chemical shifts are estimated based on the spectrum of 4,7-dichloro-6-nitroquinazoline.[1]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

A singlet is expected in the ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to couple with. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 261.0 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

  • Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) can be used. Under ESI conditions, the protonated molecule [M+H]⁺ would be the base peak. Tandem MS (MS/MS) experiments would likely show sequential losses of:

    • NO₂: Loss of the nitro group (46 Da).

    • Cl: Loss of a chlorine atom (35/37 Da).

    • HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakAromatic C-H stretch
~1620 - 1580MediumC=N and C=C stretching in the quinazoline ring
~1550 - 1520StrongAsymmetric NO₂ stretch
~1360 - 1330StrongSymmetric NO₂ stretch
~1200 - 1100StrongC-F stretch
~850 - 750StrongC-Cl stretch

Causality Behind Predictions: The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. The C-F and C-Cl stretching vibrations will also be prominent in the fingerprint region.

Comparative Spectroscopic Data of Quinazoline Derivatives

To provide context for the predicted data, the following table compares the spectroscopic features of this compound with some of its analogues.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)
This compound (Predicted) ~8.9 (d), ~8.4 (d)~163, ~156, ~152 (d), ~146~1540 (NO₂), ~1350 (NO₂), ~1150 (C-F)
4,7-Dichloro-6-nitroquinazoline[1]9.18 (s), 8.76 (s), 8.30 (s)163.6, 156.9, 147.5, 132.81527 (NO₂), 1323 (NO₂)
2,4-Dichloroquinazoline8.1-7.6 (m)--
6-Nitroquinazoline9.8 (s), 9.4 (s), 8.6 (d), 8.1 (d)--

This comparative data highlights how the position and nature of substituents influence the spectroscopic output, aiding in the confident identification of the target compound.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following are generalized, yet robust, protocols for acquiring the necessary spectroscopic data.

NMR Sample Preparation (for a 500 MHz Spectrometer)
  • Sample Quantity: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: General workflow for NMR analysis of a small molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply gentle pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic identification of this compound relies on a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. While awaiting the public availability of experimental spectra, this guide offers a robust framework for its characterization based on predictive analysis and comparative data. The expected signatures in ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, as outlined here, provide a solid foundation for researchers working with this and related quinazoline derivatives.

References

  • Rossi, A. et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. Available at: [Link]

Sources

Validating the structure of synthesized 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of Synthesized 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Introduction: The Imperative of Structural Integrity in Drug Discovery

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The precise arrangement of substituents on the quinazoline ring dictates biological activity, making unambiguous structural validation a cornerstone of the drug development process. Any ambiguity, such as positional isomerism, can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide provides a comprehensive framework for the rigorous structural validation of This compound , a key intermediate in the synthesis of targeted therapies.[3][4] As a Senior Application Scientist, my objective is not merely to list protocols but to elucidate the scientific rationale behind each step, creating a self-validating workflow that ensures the highest degree of confidence in the synthesized material. We will compare orthogonal analytical techniques, presenting expected data against potential isomeric impurities that can arise during synthesis, particularly in the critical nitration step.[5]

The Synthetic Challenge: Potential Isomeric Impurities

The synthesis of this compound typically involves the nitration of a 7-fluoroquinazoline precursor.[5][6] The directing effects of the fluorine atom and the quinazoline ring system can potentially lead to the formation of undesired positional isomers. The primary validation challenge is to unequivocally distinguish the desired 6-nitro isomer from other possibilities, such as the 8-nitro isomer.

This guide will focus on a multi-pronged analytical approach to confirm the regiospecificity of the synthesis and the overall structure of the target compound.

Validation Workflow: An Orthogonal Approach

A robust validation strategy does not rely on a single technique but integrates data from multiple, independent methods. This orthogonal approach ensures that any weakness in one technique is compensated for by the strengths of another, leading to an irrefutable structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Validation cluster_2 Definitive Structural Confirmation cluster_3 Final Assessment Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS XRay Single-Crystal X-ray Crystallography Synthesis->XRay If crystal available & ambiguity remains Confirmation Structure Confirmed NMR->Confirmation Data Consistent MS->Confirmation Data Consistent XRay->Confirmation Gold Standard Confirmation

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular structure.

Expertise & Causality: Why NMR is Critical

The substitution pattern on the benzene portion of the quinazoline ring creates a unique electronic environment for the remaining aromatic protons. The powerful electron-withdrawing nature of the nitro group (NO₂) and the halogen substituents (Cl, F) significantly influences the chemical shifts of nearby nuclei. Furthermore, spin-spin coupling between proton and fluorine nuclei provides definitive proof of their spatial proximity. By analyzing these shifts and coupling constants, we can distinguish between the 6-nitro and potential 8-nitro isomers.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Dissolve ~10-15 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[7][8]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Observe the aromatic region (typically 7.0-9.5 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and will clearly show a signal for the fluorine atom.

Data Interpretation and Comparison

The key to validation lies in comparing the observed spectra with predicted data for the target molecule and its potential isomers.

Parameter Expected for this compound Rationale / Comparison with 8-Nitro Isomer
¹H NMR H-5: Singlet (or narrow doublet due to ⁴JH-F), ~9.0-9.3 ppm.H-8: Doublet, ~8.3-8.6 ppm with J ≈ 7-9 Hz.The H-5 proton is deshielded by the adjacent nitro group and the peri-nitrogen, resulting in a downfield shift. It appears as a singlet because its only close proton neighbor (H-8) is too far for typical ortho/meta coupling, but a small four-bond coupling to fluorine (⁴JH-F) may be observed. The H-8 proton is coupled to the fluorine at C-7, resulting in a characteristic doublet. In the 8-nitro isomer, we would expect two doublets in the aromatic region, with different chemical shifts and coupling patterns.
¹³C NMR C-6: ~145-148 ppm (attached to NO₂).C-7: ~150-155 ppm (d, ¹JC-F ≈ 250-270 Hz).C-Cl: ~155-165 ppm.The carbon attached directly to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹JC-F), splitting the signal into a doublet. This is a definitive marker. The chemical shifts of all aromatic carbons are influenced by the substituents, and comparison with calculated spectra or known compounds is crucial.[9][10]
¹⁹F NMR One signal, appearing as a doublet due to coupling with H-8 (³JF-H ≈ 7-9 Hz).The presence of a single fluorine signal coupled to a single aromatic proton is strong evidence for the 7-fluoro substitution pattern.

Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental composition, confirming that the synthesized product has the correct formula. High-Resolution Mass Spectrometry (HRMS) is essential for this purpose.

Expertise & Causality: The Isotopic Signature

The presence of two chlorine atoms in the molecule provides a highly diagnostic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. Observing this pattern is compelling evidence for the presence of two chlorine atoms.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an HRMS instrument capable of high resolution and mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule.[13]

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation and Comparison
Parameter Expected for C₈H₂Cl₂FN₃O₂ Rationale / Comparison
Molecular Formula C₈H₂Cl₂FN₃O₂-
Exact Mass [M+H]⁺ Calculated: 263.9581The observed mass from HRMS should match the calculated mass to within 5 ppm, confirming the elemental composition.
Isotopic Pattern [M+H]⁺: 263.9581 (100%)[M+2+H]⁺: 265.9551 (64%)[M+4+H]⁺: 267.9522 (10%)This distinctive 9:6:1 ratio for the M, M+2, and M+4 peaks is a definitive signature for a dichlorinated compound.[11]
Key Fragments Loss of NO₂ (m/z ~218)Loss of Cl (m/z ~229)Fragmentation analysis (MS/MS) can further support the structure. The loss of a nitro group (46 Da) or a chlorine radical (35/37 Da) are common fragmentation pathways for such compounds.[14][15]

Single-Crystal X-ray Crystallography: The Definitive Answer

When NMR and MS data are ambiguous, or when absolute, irrefutable proof of structure is required (e.g., for patent filings or regulatory submissions), single-crystal X-ray crystallography is the gold standard.[16][17] This technique determines the three-dimensional arrangement of atoms in a crystal, providing unambiguous evidence of connectivity and stereochemistry.[18][19]

Expertise & Causality: Why Crystallography is Unambiguous

Unlike spectroscopic methods that infer structure from electronic and magnetic properties, X-ray crystallography directly maps electron density, allowing for the precise placement of each atom in space. It can definitively distinguish between positional isomers as the atomic coordinates are resolved with high precision.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: This is often the most challenging step.

    • Select a high-purity sample of the compound.

    • Screen various solvents and solvent combinations (e.g., acetone, ethyl acetate, dichloromethane, ethanol).

    • Use techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution to encourage the formation of single, diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a modern X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELXTL).[1]

    • Refine the structural model to obtain precise bond lengths, bond angles, and atomic coordinates.

The output will be a detailed crystallographic information file (CIF) and a visual representation of the molecule, confirming the exact position of the fluoro, nitro, and chloro substituents.

Conclusion: A Triad of Trust

The structural validation of a synthesized compound like this compound is not a mere checklist of experiments. It is a logical, evidence-based process that builds a fortress of confidence around the molecule's identity. By integrating the detailed connectivity information from NMR spectroscopy , confirming the elemental composition and isotopic signature with Mass Spectrometry , and, when necessary, obtaining the definitive spatial map from X-ray Crystallography , researchers can proceed with absolute certainty. This rigorous, multi-faceted approach upholds the principles of scientific integrity and is indispensable for the successful advancement of drug discovery and development programs.

References

  • Jia, Z.-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o740. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available at: [Link]

  • Supporting Information. (n.d.). 4 - Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • PubMed. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives. Available at: [Link]

  • ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Available at: [Link]

  • MDPI. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available at: [Link]

  • Royal Society of Chemistry. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]

  • OUCI. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Available at: [Link]

  • Springer. (2011). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available at: [Link]

  • ACS Publications. (n.d.). Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,. Available at: [Link]

  • MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

  • NIH. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Available at: [Link]

  • NIH. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Available at: [Link]

  • NIH. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Available at: [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • MDPI. (2023). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Available at: [Link]

  • ResearchGate. (2005). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-7-fluoro-6-nitroquinazoline. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]=0kI-x0bV5bM)

Sources

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-7-fluoro-6-nitroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,4-Dichloro-7-fluoro-6-nitroquinazoline, a halogenated nitroaromatic compound. Due to its chemical structure, this compound must be treated as hazardous waste, requiring meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

I. Hazard Assessment and Characterization

Based on data from structurally related compounds such as 7-Fluoro-6-nitroquinazolin-4(1H)-one, 2,4-Dichloroquinazoline, and various nitroanilines, the primary hazards are summarized in the table below.[4][5] It is imperative to handle this compound as a substance with these potential risks.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280
Skin Corrosion/Irritation Causes skin irritation.[4][6]P264, P280
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]P280
Carcinogenicity Suspected of causing cancer.P201, P202
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Avoid release to the environment.
II. Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory during the handling and disposal of this compound to prevent exposure.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.[4]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[4]

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: In cases of handling powders or generating aerosols outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[7]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound.

IV. Step-by-Step Disposal Protocol

The cornerstone of disposing of this compound is to treat it as a hazardous waste and to adhere to all institutional, local, and federal regulations.[5] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[5][8]

Step 1: Waste Segregation

  • Immediately upon generation, all waste contaminated with this compound must be segregated as halogenated organic waste .[9][10] This includes:

    • Excess or expired solid compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Solutions containing the compound.

    • Empty containers, which must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container. The container should be clearly labeled.[7]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed container. Ensure the container is appropriate for halogenated organic solvents.[9]

  • Containers must be kept closed at all times except when actively adding waste.[9]

Step 3: Labeling

  • All waste containers must be clearly and accurately labeled.[10] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste".

    • The appropriate hazard pictograms (e.g., health hazard, irritant).

    • The accumulation start date.

Step 4: Storage

  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area.

  • The storage area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[5]

  • Secondary containment should be used to prevent the spread of material in case of a leak.

Step 5: Final Disposal

  • The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][11][12]

  • Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS department.

V. Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before any cleanup, put on the full personal protective equipment as outlined in Section II.

  • Containment:

    • For solid spills , carefully cover the material with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.[7]

    • For liquid spills , use a chemical spill kit with absorbent materials to contain the spill.

  • Cleanup: Carefully collect all contaminated materials and place them in the designated hazardous waste container.[7] Decontaminate the area with a suitable solvent and cleaning materials, collecting all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in our shared commitment to responsible scientific practice.

References

  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: 7-Fluoro-6-nitroquinazolin-4(1H)-one.
  • Fisher Scientific. (2016, April 13). SAFETY DATA SHEET: 2,4-Dichloroquinazoline.
  • Sigma-Aldrich. (2025, January 11). SAFETY DATA SHEET: 5-Nitroquinoline.
  • Fisher Scientific. (2012, January 9). SAFETY DATA SHEET: 4,7-Dichloroquinoline.
  • Apollo Scientific. (2022, September 16). 2,4-Dichloroquinazoline Safety Data Sheet.
  • TCI Chemicals. (2025, May 14). SAFETY DATA SHEET: 7-Chloro-6-nitro-4-hydroxyquinazoline.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Cayman Chemical. (2025, December 23). Safety Data Sheet: Nitroxoline.
  • U.S. Environmental Protection Agency. Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Pandey, G., Malla, M. A., & Dubey, A. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Appendix A: Disposal Procedures by Chemical.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(3), 485-502.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from a hazardous waste management source.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-2277.
  • Reddit. (2021, June 30). Is Tris-HCl considered halogenated organic waste? r/labrats.

Sources

A Senior Application Scientist's Guide to Handling 2,4-Dichloro-7-fluoro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2,4-Dichloro-7-fluoro-6-nitroquinazoline. In drug discovery and development, novel compounds like this are the building blocks of innovation. However, their unique reactivity demands a rigorous and informed approach to safety. This document moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the integrity of your research.

The following guidance is predicated on established principles for handling halogenated nitroaromatic compounds. While a specific Safety Data Sheet (SDS) for this compound is not presently available in public repositories, the structural alerts within the molecule—a dichlorinated, fluorinated, and nitrated quinazoline core—suggest a high likelihood of irritant properties and potential toxicity. Our recommendations are therefore synthesized from SDS data for structurally analogous compounds and general best practices for this chemical class.[1][2][3][4]

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the probable hazards is the critical first step in building a self-validating safety protocol. Based on its chemical structure, this compound is anticipated to present the following risks:

  • Skin Irritation: Halogenated aromatic compounds are frequently irritants. Prolonged contact can lead to redness, inflammation, or chemical burns.[1][3] The precautionary statement P280 ("Wear protective gloves/eye protection") is standard for related chemicals.[1][3]

  • Serious Eye Irritation: The eyes are particularly vulnerable. Direct contact with the solid powder or solutions can cause significant and potentially lasting damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of the fine powder may cause irritation to the respiratory system.[2][5]

  • Toxicity: While acute toxicity data is unavailable, related chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants and can be toxic.[4][5][6] It is prudent to assume the compound is toxic if swallowed, inhaled, or absorbed through the skin.[5]

Given these potential hazards, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure. These are non-negotiable elements of a safe laboratory environment.

  • Certified Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is essential to control airborne particulates and vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[2][7]

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The selection and use of PPE must be deliberate and matched to the specific task being performed.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses are mandatory for all work in the laboratory.[8]

  • Required for Handling Solids or Splash Risks: When weighing the solid powder or handling solutions, chemical splash goggles are required. Safety glasses leave gaps where dust or splashes can enter.[9] A face shield worn over safety goggles is recommended when handling larger quantities (>1 g) or during procedures with a heightened risk of splashing.[8][10]

Hand Protection
  • Glove Selection: Disposable nitrile gloves are the standard choice, offering good protection against incidental splashes of a broad range of chemicals.[8][11]

  • Double Gloving: When handling the solid compound or concentrated solutions, it is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin against tears and contamination.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[2] If contact with the chemical occurs, remove the gloves immediately using the proper technique (see diagram below), wash your hands thoroughly, and don a new pair.[2] Contaminated gloves must be disposed of as hazardous waste.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with a buttoned front must be worn at all times.[8]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full Coverage: Long pants and closed-toe, closed-heel shoes are mandatory.[8] Fabric shoes that can absorb chemicals are not permitted.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is typically not required. However, if engineering controls fail or in the event of a significant spill outside of the hood, a respirator would be necessary.[8] Use requires enrollment in your institution's respiratory protection program, including fit testing. For this class of compound, a full-face respirator with combination organic vapor/P100 cartridges would be appropriate.[2]

Summary of PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport Safety GlassesSingle Pair Nitrile GlovesLab Coat
Weighing Solid Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat
Large Scale (>1g) / Splash Risk Face Shield over GogglesDouble Pair Nitrile GlovesChemical-Resistant Apron over Lab Coat

Step-by-Step Safe Handling Workflow

This protocol provides a logical sequence for a common laboratory task: preparing a solution from the solid compound.

  • Preparation:

    • Verify the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above (Goggles, Double Gloves, Lab Coat).

    • Cover the work surface inside the hood with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) within the hood.

  • Weighing:

    • Carefully open the container with the solid this compound. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance.

    • Securely close the primary container.

  • Dissolution:

    • Carefully add the weighed solid to your reaction vessel or volumetric flask.

    • Slowly add the desired solvent, ensuring the vessel is pointed away from your face.

    • If necessary, stir or sonicate to dissolve, ensuring the container is capped.

  • Post-Handling & Decontamination:

    • Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

    • Wipe down the spatula and any affected surfaces with a solvent-dampened towel, disposing of the towel in the solid waste.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Safe Handling and PPE Workflow

cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling Phase cluster_spill 4. Emergency / Spill A Assess Task (Weighing Solid / Handling Solution) B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) B->C D Perform Chemical Manipulation (Weighing, Dissolving, etc.) C->D Proceed with task E Decontaminate Work Area & Equipment D->E Task complete I Evacuate Area D->I Spill Occurs F Segregate & Dispose of Waste (Gloves, Consumables) E->F G Doff PPE Correctly (Outer Gloves -> Inner Gloves -> Goggles -> Coat) F->G H Wash Hands Thoroughly G->H J Alert Supervisor & EHS I->J K Consult SDS / Emergency Plan J->K

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-fluoro-6-nitroquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-7-fluoro-6-nitroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.